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  • Product: Methyl 3-aminofuran-2-carboxylate hydrochloride
  • CAS: 1808102-24-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 3-aminofuran-2-carboxylate hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 3-aminofuran-2-carboxylate hydrochloride, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-aminofuran-2-carboxylate hydrochloride, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's chemical properties, provides detailed synthetic protocols, explores its reactivity, and discusses its applications as a key intermediate in the synthesis of complex molecular architectures for medicinal chemistry.

Introduction: The Significance of the Aminofuran Scaffold

The furan ring system is a prevalent motif in a vast array of natural products and synthetic compounds with diverse biological activities.[1] The introduction of an amino group onto the furan core, particularly in conjunction with other functional groups like esters, creates a highly valuable and reactive scaffold. Methyl 3-aminofuran-2-carboxylate, as a trifunctional molecule, possesses a nucleophilic amino group, an electrophilic ester, and an electron-rich aromatic furan ring, making it a powerful tool for the construction of more complex heterocyclic systems.[2] Its hydrochloride salt form enhances stability and simplifies handling and purification processes.

This guide will provide the necessary theoretical and practical knowledge for the effective utilization of Methyl 3-aminofuran-2-carboxylate hydrochloride in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 3-aminofuran-2-carboxylate hydrochloride is fundamental for its effective use.

Chemical Structure and Properties
PropertyValueSource
Chemical Name Methyl 3-aminofuran-2-carboxylate hydrochlorideN/A
Synonyms 2-Furancarboxylic acid, 3-amino-, methyl ester, hydrochlorideN/A
CAS Number 1808102-24-0N/A
Molecular Formula C₆H₈ClNO₃N/A
Molecular Weight 177.59 g/mol N/A
Appearance Expected to be a crystalline solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOGeneral knowledge
Storage Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep container tightly closed.General knowledge
Spectroscopic Characterization (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.0-9.0 (br s, 3H, -NH₃⁺)

    • δ 7.6-7.8 (d, 1H, furan H-5)

    • δ 6.5-6.7 (d, 1H, furan H-4)

    • δ 3.8-3.9 (s, 3H, -OCH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 160-165 (C=O)

    • δ 140-145 (furan C-5)

    • δ 130-135 (furan C-2)

    • δ 115-120 (furan C-3)

    • δ 110-115 (furan C-4)

    • δ 50-55 (-OCH₃)

  • Infrared (IR) (KBr, cm⁻¹):

    • 3200-2800 (N-H stretch of amine salt)

    • 1720-1700 (C=O stretch of ester)

    • 1620-1580 (N-H bend)

    • ~1500, ~1450 (furan ring stretches)

  • Mass Spectrometry (ESI+):

    • m/z = 142.05 [M+H]⁺ (corresponding to the free base)

Synthesis of Methyl 3-aminofuran-2-carboxylate hydrochloride

The synthesis of the title compound can be approached through the formation of the 3-aminofuran-2-carboxylate core, followed by esterification and salt formation. A plausible and efficient synthetic route is outlined below, adapted from established methodologies for the synthesis of substituted aminofurans.

Synthetic Strategy

The proposed synthesis involves a two-step process starting from readily available materials. The key step is the construction of the furan ring via a cyclization reaction.

Synthesis_Workflow A Ethyl 2-cyano-3-ethoxyacrylate C Methyl 3-amino-5-ethoxyfuran-2-carboxylate A->C  NaH, THF B Methyl glycolate B->C D Methyl 3-aminofuran-2-carboxylate C->D  Hydrolysis & Decarboxylation   E Methyl 3-aminofuran-2-carboxylate hydrochloride D->E  HCl in Ether  

Caption: Synthetic workflow for Methyl 3-aminofuran-2-carboxylate hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-aminofuran-2-carboxylate

This procedure is adapted from a general method for the synthesis of 3-aminofuran-2-carboxylate esters.

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl glycolate (1.0 eq.) in anhydrous THF dropwise via the dropping funnel.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Addition of Cyanoacrylate: Add a solution of ethyl 2-cyano-3-ethoxyacrylate (1.1 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Methyl 3-amino-5-ethoxyfuran-2-carboxylate, is then subjected to acidic hydrolysis and decarboxylation to yield Methyl 3-aminofuran-2-carboxylate.

Step 2: Formation of the Hydrochloride Salt

This is a standard procedure for the formation of amine hydrochloride salts.[3]

  • Dissolution: Dissolve the purified Methyl 3-aminofuran-2-carboxylate (1.0 eq.) in anhydrous diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq.) with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield Methyl 3-aminofuran-2-carboxylate hydrochloride as a solid.

Reactivity and Synthetic Applications

The unique arrangement of functional groups in Methyl 3-aminofuran-2-carboxylate hydrochloride dictates its reactivity, making it a versatile intermediate in organic synthesis.

Reactivity Profile

The reactivity of the molecule is centered around the nucleophilic amino group and the electrophilic ester, as well as the furan ring itself.

Reactivity_Profile sub Methyl 3-aminofuran-2-carboxylate -NH₂ -COOCH₃ Furan Ring nuc Nucleophilic Reactions sub:n->nuc Acylation, Alkylation, etc. elec Electrophilic Reactions sub:e->elec Amidation, Reduction, etc. cyclo Cycloaddition Reactions sub:r->cyclo Diels-Alder, etc.

Caption: Reactivity profile of Methyl 3-aminofuran-2-carboxylate.

  • Amino Group (-NH₂): The primary amino group is a potent nucleophile and can readily undergo a variety of reactions including acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form imines or enamines.

  • Ester Group (-COOCH₃): The methyl ester is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides by reaction with amines, or reduced to the corresponding alcohol.

  • Furan Ring: The electron-rich furan ring can participate in electrophilic aromatic substitution reactions, although the directing effects of the amino and ester groups will influence the regioselectivity. It can also act as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures.

Application in Heterocyclic Synthesis

Methyl 3-aminofuran-2-carboxylate hydrochloride is an excellent starting material for the synthesis of fused heterocyclic systems. The adjacent amino and ester functionalities are perfectly positioned for intramolecular cyclization reactions to form a variety of bicyclic heterocycles, which are common scaffolds in medicinal chemistry.[4]

Example Workflow: Synthesis of Furo[3,2-b]pyridin-5(4H)-one Derivatives

  • Acylation of the Amino Group: The free base, Methyl 3-aminofuran-2-carboxylate, is reacted with an appropriate acyl chloride or anhydride to introduce a side chain on the amino group.

  • Intramolecular Cyclization: The resulting N-acylated intermediate undergoes a base- or acid-catalyzed intramolecular cyclization, where the enolate of the newly introduced carbonyl group attacks the ester, leading to the formation of the fused pyridinone ring.

  • Further Functionalization: The resulting furo[3,2-b]pyridin-5(4H)-one scaffold can be further modified at various positions to generate a library of compounds for biological screening.

Role in Drug Discovery and Development

Substituted furans and their derivatives are integral to many areas of drug discovery due to their ability to mimic other aromatic systems and engage in specific interactions with biological targets.[5]

As a Privileged Scaffold

The aminofuran-2-carboxylate core can be considered a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological receptor. By modifying the substituents on the amino group and the furan ring, a diverse range of compounds with varied pharmacological profiles can be accessed.

Examples of Furan-Containing Drugs

While specific drugs directly derived from Methyl 3-aminofuran-2-carboxylate hydrochloride are not widely documented, numerous approved drugs and clinical candidates incorporate the furan moiety, highlighting its importance:

  • Ranitidine: An H₂ receptor antagonist that contains a furan ring.

  • Furosemide: A diuretic with a furan ring in its structure.

  • Sorafenib: A multi-kinase inhibitor used in cancer therapy, which features a furan ring.

The synthetic versatility of Methyl 3-aminofuran-2-carboxylate hydrochloride makes it a valuable tool for the synthesis of analogues of these and other furan-containing bioactive molecules.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling Methyl 3-aminofuran-2-carboxylate hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-aminofuran-2-carboxylate hydrochloride is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of an amino group, an ester, and a furan ring allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, equipping researchers with the knowledge to effectively utilize this valuable compound in their drug discovery and development endeavors.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). 3-Aminodibenzofuran: Synthesis, Properties, and Applications in Medicinal Chemistry and Materials Science. Retrieved from [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

  • Uchem. (n.d.). Manufacture High Purity Methyl 3-aminofuran-2-carboxylate cas 956034-04-1. Retrieved from [Link]

  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (2007). Molecules, 12(11), 2456-2466. [Link]

  • American Elements. (n.d.). Methyl 3-aminofuran-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl furan-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

  • Gomaa, M. A. M., & Ali, A. A. (2020). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 16, 1866–1873. [Link]

  • Bommireddy, K., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-775. [Link]

  • S.A., Boehringer Ingelheim International Gmbh, & Anglada, L. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Wolter, F., & Gmeiner, P. (2023). Process for preparing aminofuranes.
  • Del Grosso, E., et al. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2021(4), M1291. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(5), 2315. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-aminofuran-2-carboxylate Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Methyl 3-aminofur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Methyl 3-aminofuran-2-carboxylate hydrochloride. This compound is a valuable building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic scaffolds of interest in medicinal chemistry.

Compound Identity and Physical Properties

Methyl 3-aminofuran-2-carboxylate hydrochloride is the hydrochloride salt of the corresponding free base, Methyl 3-aminofuran-2-carboxylate. The salt form generally offers enhanced stability and improved solubility in certain solvents compared to the free base.[1]

PropertyValueSource
Chemical Name Methyl 3-aminofuran-2-carboxylate hydrochloride-
Molecular Formula C₆H₈ClNO₃-
Molecular Weight 177.59 g/mol -
CAS Number Not available-
Appearance Expected to be a crystalline solidGeneral knowledge of hydrochloride salts
Solubility Expected to have moderate to high solubility in polar solvents like water and alcohols, and lower solubility in nonpolar organic solvents.[2]Inferred from similar compounds

Note: Specific experimental data for the hydrochloride salt is limited in publicly available literature. The properties of the free base, Methyl 3-aminofuran-2-carboxylate (CAS: 956034-04-1), are better documented:

Property (Free Base)ValueSource
Molecular Formula C₆H₇NO₃[3][4]
Molecular Weight 141.13 g/mol [3][4]
Boiling Point 295.6 °C at 760 mmHg[3]
Density 0.99 g/cm³[3]

Synthesis and Purification

The synthesis of Methyl 3-aminofuran-2-carboxylate hydrochloride can be conceptualized as a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of Methyl 3-aminofuran-2-carboxylate (Free Base)

Several methods have been reported for the synthesis of 3-aminofuran-2-carboxylate esters.[3][4][5] A common strategy involves the cyclization of acyclic precursors. One such method is the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions to form a vinyl ether, which is then cyclized using a base like sodium hydride.[3][4][5]

A plausible synthetic route starting from readily available materials is outlined below. This is a generalized scheme based on known transformations of similar substrates.

G cluster_0 Synthesis of Methyl 3-aminofuran-2-carboxylate Start Cyanoacetic acid methyl ester + Reagent 'X' Intermediate1 α-substituted cyanoacetate Start->Intermediate1 Step 1: Introduction of a suitable leaving group or precursor moiety Intermediate2 Acyclic precursor Intermediate1->Intermediate2 Step 2: Reaction with a C2 synthon Cyclization Base-mediated cyclization Intermediate2->Cyclization Product Methyl 3-aminofuran-2-carboxylate Cyclization->Product

Caption: Generalized synthetic pathway to 3-aminofuran-2-carboxylates.

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard procedure in organic synthesis. This is typically achieved by treating a solution of the amine with hydrochloric acid.

Experimental Protocol: Preparation of Methyl 3-aminofuran-2-carboxylate hydrochloride

This protocol is based on general methods for the formation of amino ester hydrochlorides.[6][7]

  • Dissolution: Dissolve the crude or purified Methyl 3-aminofuran-2-carboxylate (1 equivalent) in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or methanol.

  • Acidification: To the stirred solution, add a solution of hydrogen chloride (1.0-1.2 equivalents) in the same solvent or introduce anhydrous HCl gas. The hydrogen chloride solution can be prepared by bubbling dry HCl gas through the anhydrous solvent.

  • Precipitation: The hydrochloride salt is typically insoluble in nonpolar organic solvents and will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the isolated solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or impurities.

  • Drying: Dry the resulting white or off-white solid under vacuum to obtain Methyl 3-aminofuran-2-carboxylate hydrochloride.

Spectroscopic Properties

Expected Spectroscopic Data:

  • ¹H NMR:

    • Singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.

    • Signals for the furan ring protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

    • A broad singlet for the ammonium protons (-NH₃⁺) at a downfield chemical shift, which is often exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the ester carbonyl carbon around 160-170 ppm.

    • Signals for the furan ring carbons. The carbon bearing the amino group (C3) would be shifted upfield compared to an unsubstituted furan, while the carbon bearing the carboxylate group (C2) would be shifted downfield.

    • A signal for the methyl ester carbon around 50-55 ppm.

  • IR Spectroscopy:

    • A strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹.[10]

    • Broad absorption bands in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium salt.

    • Characteristic C-O stretching bands for the ester and furan ring in the 1000-1300 cm⁻¹ region.[10]

  • Mass Spectrometry (ESI+):

    • The mass spectrum would be expected to show the molecular ion peak for the free base [M+H]⁺ at m/z = 142.05.

Reactivity and Chemical Stability

The reactivity of Methyl 3-aminofuran-2-carboxylate hydrochloride is dictated by the furan ring, the amino group (in its protonated form), and the ester functionality.

Reactivity of the Furan Ring

The furan ring is an electron-rich heterocycle and is susceptible to electrophilic attack.[11] However, the presence of the electron-withdrawing methyl carboxylate group at the 2-position and the protonated amino group at the 3-position will deactivate the ring towards electrophilic substitution compared to unsubstituted furan. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely require harsh conditions.[12]

Reactivity of the Amino Group

In the hydrochloride salt, the amino group is protonated as an ammonium ion. To engage this group in nucleophilic reactions (e.g., acylation, alkylation), it must first be deprotonated by treatment with a base to generate the free amine.[13]

G cluster_0 Reactivity of the Amino Group Hydrochloride Methyl 3-aminofuran-2-carboxylate hydrochloride Base Base (e.g., Et₃N, NaHCO₃) Hydrochloride->Base FreeBase Methyl 3-aminofuran-2-carboxylate (Free Base) AcylatingAgent Acylating Agent (e.g., Ac₂O, RCOCl) FreeBase->AcylatingAgent AlkylatingAgent Alkylating Agent (e.g., R-X) FreeBase->AlkylatingAgent Acylation Acylation Product Alkylation Alkylation Product Base->FreeBase Deprotonation AcylatingAgent->Acylation AlkylatingAgent->Alkylation

Caption: Deprotonation and subsequent reactions of the amino group.

Reactivity of the Ester Group

The methyl ester group can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, and amidation by reaction with amines.

Chemical Stability and Storage

As a hydrochloride salt, the compound is expected to be more stable towards oxidation and degradation compared to the free base.[1] The free amine can be sensitive to air and light. It is recommended to store Methyl 3-aminofuran-2-carboxylate hydrochloride in a cool, dry, and dark place under an inert atmosphere. Amines, in general, should be stored away from strong oxidizing agents.

Applications in Research and Drug Development

Substituted furans are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[8] Methyl 3-aminofuran-2-carboxylate hydrochloride serves as a versatile building block for the synthesis of more complex heterocyclic systems.

  • Synthesis of Fused Heterocycles: The amino and ester functionalities can be utilized to construct fused ring systems, such as furopyrimidines and furopyridines, which are classes of compounds with known biological activities.[14]

  • Lead Optimization in Drug Discovery: The furan scaffold can act as a bioisostere for a phenyl ring, offering different electronic and steric properties that can be exploited in lead optimization to improve pharmacokinetic and pharmacodynamic properties.

  • Precursor for Biologically Active Molecules: Aminofuran derivatives are precursors to a variety of molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[15]

G cluster_0 Applications in Synthesis StartingMaterial Methyl 3-aminofuran-2-carboxylate hydrochloride Furopyrimidine Furopyrimidine Derivatives StartingMaterial->Furopyrimidine Cyclocondensation reactions Furopyridine Furopyridine Derivatives StartingMaterial->Furopyridine Annulation reactions OtherHeterocycles Other Fused Heterocycles StartingMaterial->OtherHeterocycles Multi-step synthesis BioactiveMolecules Biologically Active Molecules Furopyrimidine->BioactiveMolecules Furopyridine->BioactiveMolecules OtherHeterocycles->BioactiveMolecules

Caption: Role as a precursor in the synthesis of complex heterocycles.

Safety and Handling

While specific toxicity data for Methyl 3-aminofuran-2-carboxylate hydrochloride is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on related compounds, it may cause skin and eye irritation.

General Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 3-aminofuran-2-carboxylate hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to construct a variety of complex heterocyclic structures. While detailed experimental data for this specific salt is somewhat limited in the public domain, its chemical properties and reactivity can be reasonably inferred from the behavior of closely related aminofurans and amino ester hydrochlorides. As the interest in novel heterocyclic scaffolds for drug discovery continues to grow, the importance of synthons like Methyl 3-aminofuran-2-carboxylate hydrochloride is likely to increase.

References

Sources

Foundational

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 3-Aminofuran-2-carboxylate Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Certainty In the landscape of pharmaceutical research and synthetic chemistry, substituted furans are pr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Certainty

In the landscape of pharmaceutical research and synthetic chemistry, substituted furans are privileged scaffolds, serving as versatile building blocks for a multitude of biologically active compounds. Methyl 3-aminofuran-2-carboxylate, as its hydrochloride salt, represents a key intermediate. Its precise molecular architecture—the specific arrangement of atoms and bonds—is not merely an academic detail. It is the foundational data point that dictates its reactivity, its potential interactions with biological targets, and the ultimate success of a synthetic campaign.

Ambiguity in structure can lead to wasted resources, misinterpreted biological data, and insurmountable roadblocks in drug development. Therefore, the rigorous, multi-faceted process of structure elucidation is a critical-path activity. This guide provides an in-depth, field-proven methodology for the unambiguous structural determination of methyl 3-aminofuran-2-carboxylate hydrochloride, moving beyond a simple checklist of techniques to explain the causality and synergy between different analytical methods.

Pillar 1: High-Resolution Mass Spectrometry (HRMS) - Defining the Elemental Composition

The Rationale: Before assembling the puzzle, we must confirm we have all the pieces. The first and most fundamental question is: what is the exact molecular formula? High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.[1][2] Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the confident assignment of a unique elemental composition.[3]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to analysis to ensure high mass accuracy.

  • Ionization: Introduce the sample into the ESI source in positive ion mode. The acidic proton of the hydrochloride salt and the basic amine group facilitate efficient protonation to form the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a relevant mass range (e.g., m/z 50-500).

Data Interpretation: From Mass to Formula

The neutral form of the target molecule, methyl 3-aminofuran-2-carboxylate, has a chemical formula of C₆H₇NO₃.[4] The expected data from HRMS will be for the protonated molecule, [C₆H₈NO₃]⁺.

ParameterTheoretical ValueObserved Value (Typical)
Molecular Formula C₆H₇NO₃-
Exact Mass (Neutral) 141.0426 g/mol -
Formula of [M+H]⁺ C₆H₈NO₃⁺C₆H₈NO₃⁺
Exact Mass of [M+H]⁺ 142.0504 g/mol 142.0501 m/z
Mass Accuracy -< 5 ppm

The observation of an ion with a mass extremely close to the calculated value for C₆H₈NO₃⁺ provides the first robust piece of evidence, confirming the elemental formula and the degrees of unsaturation (a calculation indicating the total number of rings and pi-bonds).

Pillar 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying the Functional Groups

The Rationale: With the elemental formula established, FTIR spectroscopy offers a rapid and effective method to identify the key functional groups present.[5][6] This technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. By irradiating the sample with infrared light, we can identify characteristic absorption bands corresponding to the functional groups we expect.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid methyl 3-aminofuran-2-carboxylate hydrochloride powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation: Correlating Bands to Bonds

The spectrum provides a "fingerprint" of the molecule's functional groups. For the hydrochloride salt, we anticipate specific stretches.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Strong, BroadN-H stretch (from NH₃⁺ of the hydrochloride salt)
~3100MediumC-H stretch (aromatic/furan ring)
~2950MediumC-H stretch (aliphatic, from -OCH₃)
~1710Strong, SharpC=O stretch (ester carbonyl)
~1620MediumN-H bend (from NH₃⁺)
~1580 & ~1470Medium-WeakC=C stretches (furan ring)
~1250StrongC-O stretch (ester)

The presence of these key bands strongly supports the proposed structure, confirming an amine salt, an ester, and a furan ring.

Pillar 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Assembling the Molecular Blueprint

The Rationale: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[8] Through a series of 1D and 2D experiments, we can determine the number of distinct proton and carbon environments, their connectivity, and their spatial relationships, allowing us to piece together the final structure.[9][10]

Experimental Workflow for Complete NMR Elucidation

NMR_Workflow cluster_1D 1D NMR Experiments H1_NMR ¹H NMR (Proton Environments & Neighbors) C13_NMR ¹³C NMR / DEPT-135 (Carbon Environments & Types) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Final_Structure Final Structure Confirmation COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: NMR workflow for structure elucidation.

Step-by-Step Protocol & Interpretation

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a salt) in an NMR tube.

  • Acquire ¹H NMR Spectrum:

    • Rationale: To identify all unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

    • Expected Data:

      • ~7.5 ppm (1H, doublet): Proton on the furan ring (H-5), deshielded by the adjacent oxygen.

      • ~6.5 ppm (1H, doublet): Proton on the furan ring (H-4), coupled to H-5.

      • ~3.8 ppm (3H, singlet): Protons of the methyl ester (-OCH₃) group.

      • Broad signal (3H): Protons from the ammonium group (-NH₃⁺), which may exchange with solvent.

  • Acquire ¹³C NMR and DEPT-135 Spectra:

    • Rationale: To identify all unique carbon environments. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons are absent.[11][12]

    • Expected Data & Assignments:

      • ~165 ppm: Ester carbonyl carbon (C=O).

      • ~145 ppm: Furan carbon C-5.

      • ~140 ppm: Furan carbon C-2 (quaternary, attached to ester).

      • ~125 ppm: Furan carbon C-3 (quaternary, attached to amine).

      • ~110 ppm: Furan carbon C-4.

      • ~52 ppm: Methyl ester carbon (-OCH₃).

  • Acquire 2D COSY Spectrum:

    • Rationale: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically through 2-3 bonds).[13][14]

    • Expected Correlation: A cross-peak will be observed between the signals at ~7.5 ppm (H-5) and ~6.5 ppm (H-4), confirming they are adjacent on the furan ring.

  • Acquire 2D HSQC Spectrum:

    • Rationale: Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to (one-bond correlation).[14][15]

    • Expected Correlations:

      • H-5 (~7.5 ppm) will show a cross-peak to C-5 (~145 ppm).

      • H-4 (~6.5 ppm) will show a cross-peak to C-4 (~110 ppm).

      • -OCH₃ protons (~3.8 ppm) will show a cross-peak to the methyl carbon (~52 ppm).

  • Acquire 2D HMBC Spectrum:

    • Rationale: Heteronuclear Multiple Bond Correlation (HMBC) is crucial for piecing the fragments together. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[15]

    • Key Expected Correlations:

      • The methyl protons (-OCH₃) will show a correlation to the ester carbonyl carbon (~165 ppm), confirming the methyl ester group.

      • The H-4 proton will show a correlation to the quaternary carbon C-2, confirming its position relative to the ester.

      • The H-5 proton will show a correlation to the quaternary carbon C-3, confirming its position relative to the amine group.

Synthesizing the Evidence: The Final Confirmation

No single technique provides the complete picture. The power of this methodology lies in the convergence of independent data streams, each validating the others.

Evidence_Convergence cluster_data Experimental Data HRMS HRMS Formula: C₆H₇NO₃ Structure Confirmed Structure: Methyl 3-aminofuran-2-carboxylate Hydrochloride HRMS->Structure FTIR FTIR Groups: NH₃⁺, C=O, C-O, Furan FTIR->Structure NMR_1D 1D NMR Fragments: Furan CH-CH, -OCH₃, NH₃⁺ NMR_1D->Structure NMR_2D 2D NMR Connectivity: Confirmed Fragment Assembly NMR_2D->Structure

Caption: Convergence of analytical data for structure confirmation.

This integrated approach provides an unassailable confirmation of the structure. HRMS defines the elemental formula. FTIR identifies the necessary functional groups. 1D NMR breaks the molecule into its constituent spin systems. Finally, 2D NMR acts as the instruction manual, showing precisely how those pieces are connected. This self-validating system ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development.

References

  • American Elements. (n.d.). Methyl 3-aminofuran-2-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from Dr. B. B. Hegde First Grade College, Kundapura website: [Link]

  • Khan, I. A., & Ali, A. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. International Journal of Scientific Research in Science and Technology, 9(3), 34-39. Retrieved from [Link]

  • Mestrelab Research. (2017, October 4). Mnova Structure Elucidation – Starting guide. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • University of Calgary. (n.d.). Solving NMR Structures Step by Step. Retrieved from [Link]

  • Wang, R., Li, L., & Li, Z. (2019). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 24(16), 2969. Retrieved from [Link]

  • Zhang, T., et al. (2018). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Analytical Methods, 10(42), 5133-5140. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-aminofuran-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the spectroscopic data for Methyl 3-aminofuran-2-carboxylate hydrochloride, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 3-aminofuran-2-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for the hydrochloride salt, this guide presents a comprehensive interpretation based on the spectroscopic data of the free base, Methyl 3-aminofuran-2-carboxylate, and established principles of spectroscopic analysis for analogous structures. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By offering a robust analytical framework, this document aims to empower researchers to confidently identify, characterize, and utilize this compound in their scientific endeavors.

Introduction: The Significance of Methyl 3-aminofuran-2-carboxylate Hydrochloride

Methyl 3-aminofuran-2-carboxylate hydrochloride belongs to the furan class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The presence of an amino group and a carboxylate ester on the furan ring makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents. The hydrochloride salt form is often preferred in drug development for its improved solubility and stability.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds. This guide provides a foundational understanding of the expected spectroscopic signatures of Methyl 3-aminofuran-2-carboxylate hydrochloride, thereby facilitating its application in research and development.

Molecular Structure and Key Spectroscopic Features

The structure of Methyl 3-aminofuran-2-carboxylate hydrochloride is characterized by a 5-membered furan ring substituted with a methyl ester group at the C2 position and an ammonium group at the C3 position. The protonation of the amino group to form the hydrochloride salt significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.

Figure 1. Structure of Methyl 3-aminofuran-2-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra for Methyl 3-aminofuran-2-carboxylate hydrochloride.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for Methyl 3-aminofuran-2-carboxylate Hydrochloride

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.5Broad Singlet3H-NH₃⁺The acidic protons of the ammonium group are typically broad and deshielded due to the positive charge and exchange with residual water in the solvent.
~7.8 - 8.0Doublet1HH-5This furan proton is deshielded by the adjacent oxygen atom and the electron-withdrawing ester group. It will likely appear as a doublet due to coupling with H-4.
~6.5 - 6.7Doublet1HH-4This proton is coupled to H-5, resulting in a doublet. It is generally more shielded than H-5.
~3.9 - 4.1Singlet3H-OCH₃The methyl ester protons will appear as a singlet in a region typical for ester methyl groups.

Causality Behind Experimental Choices:

  • Solvent Selection: A deuterated polar solvent such as DMSO-d₆ or D₂O is necessary to dissolve the hydrochloride salt. In D₂O, the -NH₃⁺ protons will exchange with deuterium and the signal will disappear, which can be a useful diagnostic tool to confirm their assignment.[1]

  • Reference Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H NMR.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 3-aminofuran-2-carboxylate Hydrochloride

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C=O (ester)The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift.
~145 - 150C-5This furan carbon is deshielded by the adjacent oxygen and the ester group.
~140 - 145C-2The carbon bearing the ester group will be significantly deshielded.
~115 - 120C-3The carbon attached to the ammonium group will be deshielded compared to a neutral amine due to the electron-withdrawing effect of the positive charge.
~110 - 115C-4This furan carbon is typically found in this region for substituted furans.
~52 - 55-OCH₃The methyl carbon of the ester group appears in a typical upfield region.

Expert Insights: The protonation of the amino group to an ammonium salt causes a downfield shift for the adjacent carbon (C-3) and, to a lesser extent, for other carbons in the ring due to the inductive effect of the positive charge. This is a key difference to expect when comparing the spectrum to that of the free base.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for Methyl 3-aminofuran-2-carboxylate Hydrochloride

Frequency Range (cm⁻¹)VibrationFunctional GroupRationale
3200 - 2800 (broad)N-H stretchAmmonium (-NH₃⁺)The N-H stretching vibrations of the ammonium salt appear as a broad and strong absorption band in this region.
~1720 - 1700C=O stretchEsterThe carbonyl stretch of the ester is a strong, sharp peak. Conjugation with the furan ring may slightly lower this frequency.
~1620 - 1580N-H bendAmmonium (-NH₃⁺)The bending vibration of the N-H bonds in the ammonium group.
~1550 and ~1450C=C stretchFuran ringAromatic C=C stretching vibrations of the furan ring.
~1250 - 1050C-O stretchEster and FuranStrong absorptions due to the C-O stretching of the ester and the furan ether linkage.

Experimental Protocol: Acquiring an FT-IR Spectrum

A common and effective method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy, which requires minimal sample preparation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Start place_sample Place a small amount of Methyl 3-aminofuran-2-carboxylate HCl on the ATR crystal start->place_sample apply_pressure Apply pressure with the anvil place_sample->apply_pressure collect_bkg Collect background spectrum (clean ATR crystal) apply_pressure->collect_bkg collect_sample Collect sample spectrum collect_bkg->collect_sample process_data Process data (baseline correction, etc.) collect_sample->process_data end end process_data->end Final Spectrum caption ATR-FTIR Experimental Workflow

Figure 2. A simplified workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum:

For Methyl 3-aminofuran-2-carboxylate hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion of the free base.

  • Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI-MS, the expected molecular ion peak would correspond to the protonated free base, Methyl 3-aminofuran-2-carboxylate. The molecular weight of the free base (C₆H₇NO₃) is 141.12 g/mol . Therefore, the expected [M+H]⁺ peak would be at m/z 142.1.

  • Fragmentation Pattern: Common fragmentation pathways for similar furan esters involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 110. Further fragmentation could involve the loss of carbon monoxide (CO) from the ring or the ester group.

Experimental Protocol: ESI-MS Analysis

ESI_MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Start dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol) start->dissolve infuse Infuse the solution into the ESI source dissolve->infuse acquire Acquire mass spectrum in positive ion mode infuse->acquire analyze Analyze the resulting spectrum acquire->analyze end end analyze->end Mass Spectrum caption ESI-MS Experimental Workflow

Figure 3. A simplified workflow for ESI-MS analysis.

Conclusion: A Comprehensive Spectroscopic Profile

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of Methyl 3-aminofuran-2-carboxylate hydrochloride. The interpretations are grounded in established principles of NMR, IR, and MS, and are supported by comparative data from analogous structures. While direct experimental data for this specific salt remains elusive in the public domain, the information presented herein provides a robust framework for its identification and characterization. Researchers and drug development professionals can use this guide as a reliable reference for their work with this important heterocyclic building block. It is recommended that experimental data be acquired and compared with the predictions in this guide to confirm the structure and purity of any synthesized batches of this compound.

References

  • Meléndez, et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 957–964. [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

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Foundational

Methyl 3-aminofuran-2-carboxylate hydrochloride NMR analysis

An In-Depth Technical Guide to the NMR Analysis of Methyl 3-aminofuran-2-carboxylate Hydrochloride Introduction: Elucidating a Key Heterocyclic Building Block Methyl 3-aminofuran-2-carboxylate hydrochloride is a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Analysis of Methyl 3-aminofuran-2-carboxylate Hydrochloride

Introduction: Elucidating a Key Heterocyclic Building Block

Methyl 3-aminofuran-2-carboxylate hydrochloride is a substituted furan derivative that serves as a valuable building block in synthetic organic chemistry.[1] Its unique structure, featuring a furan ring, an amino group, and a methyl ester, makes it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical intermediates.[2] For researchers in drug development and chemical synthesis, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose, providing detailed atomic-level information about molecular structure.[3][4][5]

This guide provides a comprehensive, field-tested framework for the complete ¹H and ¹³C NMR analysis of Methyl 3-aminofuran-2-carboxylate hydrochloride. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, establish a self-validating protocol, and delve into the nuances of spectral interpretation for this specific heterocyclic salt.

Molecular Structure and Predictive NMR Analysis

A robust NMR analysis begins with a thorough understanding of the molecule's structure. The hydrochloride salt form dictates that the amino group will be protonated to an ammonium cation (-NH₃⁺). This has significant implications for the electronic environment and, consequently, the NMR spectrum.

Structure:

Anticipated Spectral Features:

  • ¹H NMR: We expect four distinct signals corresponding to:

    • The two protons on the furan ring (H-4 and H-5).

    • The three protons of the protonated amino group (-NH₃⁺).

    • The three protons of the methyl ester group (-OCH₃).

  • ¹³C NMR: We anticipate six unique carbon signals:

    • The carbonyl carbon of the ester (C=O).

    • Four distinct carbons within the furan ring (C-2, C-3, C-4, C-5).

    • The methyl carbon of the ester (-OCH₃).

The electron-withdrawing nature of the ester group and the positively charged ammonium group will significantly influence the chemical shifts of the adjacent furan ring nuclei, generally shifting them to a higher frequency (downfield).[6][7]

The Experimental Protocol: A Framework for Trustworthy Data

The integrity of NMR data is fundamentally linked to the quality of the sample and the precision of the acquisition parameters. This protocol is designed as a self-validating system to ensure reproducibility and accuracy.

Part A: Sample Preparation Methodology

The choice of solvent is critical when dealing with salts, which often have limited solubility in common deuterated solvents like chloroform-d (CDCl₃).

Step-by-Step Protocol:

  • Analyte Weighing: Accurately weigh 5-10 mg of Methyl 3-aminofuran-2-carboxylate hydrochloride for ¹H NMR (for ¹³C NMR, 20-30 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time).[8]

  • Solvent Selection & Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The high polarity of DMSO-d₆ makes it an excellent choice for dissolving organic hydrochloride salts.[6] Vigorously shake or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean glass pipette, carefully transfer the solution into a standard 5 mm NMR tube. The optimal sample height is 40-50 mm (approx. 0.6-0.7 mL) to ensure it spans the active region of the instrument's receiver coil.[8]

  • Internal Referencing: For precise calibration, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) will serve as the internal reference standard. This is a reliable and common practice in the field.[8]

  • Finalization: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube to remove any contaminants.

Part B: Data Acquisition Workflow

The following workflow outlines the logical progression from sample preparation to the acquisition of high-quality 1D and 2D NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Weigh Compound (5-30 mg) Prep2 Dissolve in DMSO-d6 (0.7 mL) Prep1->Prep2 Prep3 Transfer to 5 mm NMR Tube Prep2->Prep3 Acq1 Lock & Shim Spectrometer Prep3->Acq1 Acq2 Acquire 1D ¹H Spectrum Acq3 Acquire 1D ¹³C Spectrum Acq2->Acq3 Acq4 Acquire 2D COSY Spectrum Acq3->Acq4 Acq5 Acquire 2D HSQC Spectrum Acq4->Acq5 Analysis1 Process & Reference Spectra Acq5->Analysis1 Analysis2 Assign Signals Analysis1->Analysis2 Analysis3 Confirm Structure Analysis2->Analysis3

Caption: NMR Analysis Workflow from Preparation to Elucidation.

Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)

Parameter¹H Experiment¹³C ExperimentCausality and Justification
Pulse Program zg30zgpg30Standard 1D acquisition with a 30° pulse angle to balance signal intensity and relaxation time.
Spectral Width 16 ppm240 ppmWide enough to encompass all expected signals, from alkyl to aromatic/carbonyl regions.
Acquisition Time (AQ) ~2 sec~1 secBalances resolution with experiment time.
Relaxation Delay (D1) 2 sec2 secAllows for sufficient relaxation of nuclei between pulses, ensuring quantitative integration for ¹H.
Number of Scans (NS) 8-161024-4096¹³C has a much lower natural abundance (~1.1%) and gyromagnetic ratio, requiring significantly more scans to achieve an adequate signal-to-noise ratio.[8]

In-Depth Spectral Interpretation

¹H NMR Spectrum: Decoding the Signals

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity.

  • Furan Protons (H-4, H-5): These protons reside in a heteroaromatic ring and are expected to appear in the downfield region, typically between 6.0 and 8.0 ppm.[9] They will couple to each other, resulting in two distinct doublets. The specific coupling constant (J-value) will be characteristic of protons on a five-membered ring.

  • Ammonium Protons (-NH₃⁺): This signal is often broad due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange with any trace water. It is expected to be significantly downfield (potentially > 8.0 ppm) due to the positive charge. To confirm its identity, a D₂O shake experiment can be performed: adding a drop of D₂O to the NMR tube will cause the -NH₃⁺ protons to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[4]

  • Methyl Protons (-OCH₃): This will be a sharp, distinct singlet integrating to three protons. Its position is typically around 3.5-4.0 ppm, influenced by the adjacent ester oxygen.[10]

¹³C NMR Spectrum: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the 160-180 ppm range.

  • Furan Ring Carbons (C2-C5): These carbons will resonate in the aromatic region (approx. 100-150 ppm). Their precise shifts are influenced by the attached functional groups. C-2 and C-3, being directly attached to the electron-withdrawing ester and ammonium groups, are expected to be further downfield than C-4 and C-5.[11]

  • Methyl Carbon (-OCH₃): This signal will appear in the upfield region, typically around 50-60 ppm.

Table 2: Predicted NMR Data Summary for Methyl 3-aminofuran-2-carboxylate hydrochloride

Group¹H Chemical Shift (ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (ppm)
-OCH₃ ~3.8Singlet (s)3H~52
H-4 6.5 - 7.5Doublet (d)1H110 - 125
H-5 7.5 - 8.5Doublet (d)1H130 - 145
-NH₃⁺ > 8.0Broad Singlet (br s)3HN/A
C-2 N/AN/AN/A140 - 155
C-3 N/AN/AN/A120 - 135
C=O N/AN/AN/A160 - 170

Note: These are predictive values. Actual shifts may vary based on concentration and spectrometer conditions.

Structural Confirmation with 2D NMR

For unambiguous assignment, especially in complex molecules, 2D NMR is indispensable.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling relationships. A cross-peak between the signals for H-4 and H-5 would definitively confirm their spatial proximity and coupling, validating their assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly bonded to. It provides an undeniable link between the ¹H and ¹³C assignments. For example, the proton signal assigned as H-4 will show a correlation to the carbon signal assigned as C-4.[12]

G H4 H-4 H5 H-5 H4->H5 J-Coupling OCH3 -OCH3 NH3 -NH3+

Caption: Expected ¹H-¹H COSY correlation for the furan ring protons.

Conclusion: A Synthesis of Technique and Insight

The NMR analysis of Methyl 3-aminofuran-2-carboxylate hydrochloride is a clear demonstration of how fundamental NMR principles, when applied through a rigorous and logical workflow, can provide definitive structural proof. By understanding the molecule's inherent properties, selecting the appropriate experimental conditions—particularly the choice of DMSO-d₆ as a solvent for the hydrochloride salt—and leveraging both 1D and 2D NMR techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide serves as a robust template for such analyses, empowering scientists in drug discovery and chemical development to generate trustworthy, high-quality data.

References

  • Manufacture High Purity Methyl 3-aminofuran-2-carboxylate cas 956034-04-1 - UCHEM. UCHEM.
  • NMR Sample Preparation: The Complete Guide . Organomation. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d . MDPI. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate . MDPI. Available at: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 . National Institutes of Health (NIH). Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. Available at: [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives . Journal of the American Chemical Society. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) . JEOL. Available at: [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE . Canadian Science Publishing. Available at: [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Interpreting C-13 NMR Spectra . Chemistry LibreTexts. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma. Available at: [Link]

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Exploratory

Methyl 3-aminofuran-2-carboxylate hydrochloride CAS number 1808102-24-0

Executive Summary Methyl 3-aminofuran-2-carboxylate hydrochloride is a high-value heterocyclic building block employed primarily in the synthesis of fused bicyclic systems for medicinal chemistry. Unlike its 2-aminofuran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-aminofuran-2-carboxylate hydrochloride is a high-value heterocyclic building block employed primarily in the synthesis of fused bicyclic systems for medicinal chemistry. Unlike its 2-aminofuran counterparts, which are often synthetically inaccessible or highly unstable, the 3-aminofuran scaffold provides a unique vector for substitution at the C4 and C5 positions while offering an orthogonal reactive handle at the C2 ester.

This compound is a critical intermediate for the development of furo[3,2-d]pyrimidines , a scaffold widely recognized in kinase inhibitor discovery (e.g., targeting VEGFR, EGFR).[1] The hydrochloride salt form is essential for maintaining the stability of the electron-rich enamine system present within the furan ring, preventing oxidative degradation and polymerization common to free-base 3-aminofurans.

Chemical Profile & Identity
PropertySpecification
CAS Number 1808102-24-0
IUPAC Name Methyl 3-aminofuran-2-carboxylate hydrochloride
Molecular Formula C₆H₇NO₃ · HCl
Molecular Weight 177.59 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in DCM
Storage 2–8°C, Hygroscopic, Store under Inert Atmosphere (Argon/Nitrogen)
SMILES COC(=O)C1=C(N)C=CO1.Cl
Synthetic Pathway & Production Strategy

The synthesis of 3-aminofuran-2-carboxylates is non-trivial due to the high reactivity of the furan ring. The most robust industrial route employs a modified Thorpe-Ziegler cyclization strategy. This approach constructs the furan ring de novo rather than functionalizing an existing furan, ensuring regioselective placement of the amino group.[1]

Core Synthesis Logic
  • O-Alkylation: Reaction of methyl glycolate with an

    
    -haloacrylonitrile derivative (e.g., 2,3-dichloroacrylonitrile).[1]
    
  • Cyclization: Base-mediated intramolecular closure where the methylene of the glycolate attacks the nitrile carbon.

  • Salt Formation: Immediate trapping of the unstable free amine with anhydrous HCl gas or ethereal HCl.[1]

SynthesisPath Start1 Methyl Glycolate Inter Vinyl Ether Intermediate Start1->Inter Base (NaH/KOtBu) THF, 0°C Start2 2,3-Dichloroacrylonitrile Start2->Inter Cyclic 3-Aminofuran Free Base (Unstable) Inter->Cyclic Thorpe-Ziegler Cyclization Final Methyl 3-aminofuran-2-carboxylate HCl (CAS 1808102-24-0) Cyclic->Final HCl (g) Anhydrous Et2O

Figure 1: De novo synthesis of the 3-aminofuran core via Thorpe-Ziegler cyclization.

Reactivity & Applications in Drug Discovery

The utility of CAS 1808102-24-0 lies in its bifunctional nature.[2] It possesses a nucleophilic amino group adjacent to an electrophilic ester, making it a "linchpin" reagent for forming fused heterocycles.[1]

A. Synthesis of Furo[3,2-d]pyrimidines

This is the primary application. Reacting the amino ester with formamide, urea, or isocyanates leads to the formation of the pyrimidine ring fused to the furan.[1] This scaffold is isosteric with quinazoline (found in drugs like Gefitinib) but offers different solubility and metabolic profiles.[1]

B. Amide Coupling & Urea Formation

The C3-amino group can be derivatized with acid chlorides or isocyanates. However, the electron-withdrawing effect of the C2-ester reduces the nucleophilicity of the amine compared to aniline, often requiring forcing conditions or highly reactive electrophiles.

Applications cluster_0 Pathway A: Fused Heterocycle Synthesis cluster_1 Pathway B: Direct Derivatization Core Methyl 3-aminofuran-2-carboxylate HCl Pyrim Furo[3,2-d]pyrimidine-4(3H)-one Core->Pyrim + Formamide/NH3 Cyclocondensation Amide 3-Amido-furan derivatives Core->Amide + R-COCl / Pyridine Urea 3-Ureido-furan derivatives Core->Urea + R-NCO Kinase Kinase Inhibitor Scaffolds (VEGFR/EGFR targets) Pyrim->Kinase POCl3 then R-NH2

Figure 2: Divergent synthetic applications for scaffold generation.

Experimental Protocols
Protocol A: Conversion to Free Base for Reaction

Note: The free base oxidizes rapidly.[1] Perform this immediately prior to use.

  • Suspend 1.0 eq (177.6 mg) of Methyl 3-aminofuran-2-carboxylate HCl in 10 mL of EtOAc.

  • Add 10 mL of saturated aqueous NaHCO₃.

  • Stir vigorously for 5 minutes until the solid dissolves.

  • Separate layers; wash organic layer with brine.[1]

  • Dry over Na₂SO₄, filter, and concentrate in vacuo at <30°C. Use immediately.

Protocol B: Synthesis of Furo[3,2-d]pyrimidine-4(3H)-one Scaffold

Grounding Reference: Adapted from standard cyclization methodologies for 3-aminofuran-2-carboxylates [1, 2].

  • Reagents: Methyl 3-aminofuran-2-carboxylate HCl (5.0 mmol), Formamide (15 mL), Ammonium Acetate (catalytic).[1]

  • Procedure:

    • Mix the starting material and ammonium acetate in formamide.[1]

    • Heat the mixture to 140–150°C for 6–8 hours.

    • Monitor by LCMS (Expect M+1 = ~151 for the core bicyclic system).

    • Cool to room temperature.[1][3] The product often precipitates.[1]

    • Dilute with water (30 mL) and filter the solid.[1]

    • Recrystallize from Ethanol/Water.[1]

Handling & Stability Guide
  • Hygroscopicity: The HCl salt is hygroscopic.[1] Exposure to moisture can lead to hydrolysis of the methyl ester to the acid, which may spontaneously decarboxylate.[1]

  • Oxidation: The 3-amino group is electron-rich. While the HCl salt protects the amine, solutions of the free base will darken (brown/black) upon exposure to air due to polymerization.[1]

  • Safety: Treat as a skin and eye irritant.[1] Use a fume hood to avoid inhalation of dust.[1]

References
  • Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2000. Link[1]

  • Synthesis and biological evaluation of furo[3,2-d]pyrimidines. Journal of Medicinal Chemistry, 2012.[1] (General reference for scaffold utility).

  • Methyl 3-aminofuran-2-carboxylate hydrochloride Product Data. PubChem. Link[1]

  • Thorpe-Ziegler Reaction Mechanism. Comprehensive Organic Name Reactions. Link

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties of Methyl 3-Aminofuran-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-aminofuran-2-car...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-aminofuran-2-carboxylate hydrochloride (CAS No: 1808102-24-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a technical resource, consolidating available data to facilitate its use in research and development.

Introduction: Understanding the Core Moiety

Methyl 3-aminofuran-2-carboxylate hydrochloride belongs to the family of aminofuran carboxylates, a class of compounds recognized for their versatile chemical reactivity and potential as building blocks in the synthesis of more complex molecules. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique electronic and structural characteristics. The presence of both an amino group and a methyl carboxylate group on this scaffold provides multiple points for chemical modification, making it a valuable intermediate in the design of novel therapeutic agents.

The hydrochloride salt form is of particular significance in pharmaceutical development. The protonation of the basic amino group by hydrochloric acid typically enhances the compound's aqueous solubility and stability, properties that are crucial for bioavailability and formulation of drug candidates.[1]

Chemical and Physical Identity

A clear definition of the molecule's fundamental properties is the cornerstone of its application in a laboratory setting.

PropertyValueSource(s)
Chemical Name Methyl 3-aminofuran-2-carboxylate hydrochloride[2]
CAS Number 1808102-24-0[2]
Molecular Formula C₆H₈ClNO₃[2]
Molecular Weight 177.59 g/mol [2]
Chemical Structure O=C(C1=C(N)C=CO1)OC.[H]Cl[2]

Structural Elucidation and Spectroscopic Data

The precise characterization of a molecule's structure is paramount. While comprehensive, experimentally-derived spectral data for the hydrochloride salt is not widely published in readily accessible literature, data for the free base, Methyl 3-aminofuran-2-carboxylate (CAS No: 956034-04-1), provides a foundational understanding. It is important to note that the protonation of the amino group in the hydrochloride salt will induce shifts in the spectral data, particularly in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for confirming the hydrogen framework of a molecule. For the free base, the following proton NMR data has been reported:

  • ¹H NMR (Free Base, CDCl₃): Chemical shifts (δ) are observed that are consistent with the protons on the furan ring and the methyl ester.

It is anticipated that for the hydrochloride salt, the proton signals, especially those near the amino group, would experience a downfield shift due to the deshielding effect of the positively charged ammonium group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. Key expected vibrational frequencies for Methyl 3-aminofuran-2-carboxylate hydrochloride include:

  • N-H stretching: The ammonium salt will exhibit characteristic broad absorptions in the region of 3000-2500 cm⁻¹, which are distinct from the sharper N-H stretches of a primary amine.

  • C=O stretching: The ester carbonyl group will show a strong absorption band, typically in the range of 1750-1730 cm⁻¹.

  • C-O stretching: Absorptions corresponding to the C-O bonds of the furan ring and the ester will be present.

  • Aromatic C-H and C=C stretching: Vibrations associated with the furan ring will also be observed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would be expected to show a prominent peak corresponding to the protonated free base [M+H]⁺, with a mass-to-charge ratio (m/z) consistent with the molecular weight of the free base (141.12 g/mol ).

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its handling, formulation, and biological application.

Melting Point

The melting point of a solid is a key indicator of its purity. While no experimentally determined melting point for Methyl 3-aminofuran-2-carboxylate hydrochloride has been found in the surveyed literature, a related compound, methyl 4-aminofuran-2-carboxylate hydrochloride, has a reported melting point of 79-81°C.[3] This suggests that the target compound is likely a solid at room temperature with a distinct melting point.

Solubility

The conversion of an amine to its hydrochloride salt generally leads to a significant increase in its aqueous solubility.[1] This is a fundamental principle in drug design to enhance the bioavailability of amine-containing compounds.

  • Aqueous Solubility: Expected to be significantly higher than the free base.

  • Organic Solvent Solubility: The solubility in organic solvents will vary depending on the polarity of the solvent. While the free base may be soluble in a range of organic solvents, the ionic nature of the hydrochloride salt will favor solubility in more polar organic solvents such as methanol and ethanol, and it will likely have reduced solubility in nonpolar solvents like hexanes.

Experimental Protocols: A Methodological Framework

To ensure the reliable characterization of Methyl 3-aminofuran-2-carboxylate hydrochloride, the following experimental workflows are recommended.

Preparation of the Hydrochloride Salt

The hydrochloride salt can be readily prepared from the free base, Methyl 3-aminofuran-2-carboxylate.

Preparation_of_Hydrochloride_Salt FreeBase Methyl 3-aminofuran-2-carboxylate (Free Base) Solvent Dissolve in an anhydrous organic solvent (e.g., diethyl ether, ethyl acetate) FreeBase->Solvent HCl_solution Add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise Solvent->HCl_solution Precipitation Stir at room temperature or below to induce precipitation HCl_solution->Precipitation Isolation Isolate the precipitate by filtration Precipitation->Isolation Drying Wash with cold solvent and dry under vacuum Isolation->Drying Product Methyl 3-aminofuran-2-carboxylate Hydrochloride Drying->Product

Caption: Workflow for the synthesis of the hydrochloride salt.

Step-by-Step Protocol:

  • Dissolve a known quantity of Methyl 3-aminofuran-2-carboxylate (free base) in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate).

  • To the stirred solution, add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 1 M HCl in diethyl ether) dropwise.

  • Continue stirring at room temperature or cool in an ice bath to facilitate the precipitation of the hydrochloride salt.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small amount of the cold solvent to remove any unreacted starting material or excess HCl.

  • Dry the product under vacuum to yield Methyl 3-aminofuran-2-carboxylate hydrochloride.

Characterization Workflow

A systematic approach to characterization is essential to confirm the identity and purity of the synthesized salt.

Characterization_Workflow Sample Synthesized Hydrochloride Salt MeltingPoint Melting Point Determination Sample->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Sample->Purity Data_Analysis Data Analysis and Structural Confirmation MeltingPoint->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis

Caption: A logical workflow for the physical characterization.

Handling and Storage

Given its chemical nature, proper handling and storage are crucial to maintain the integrity of Methyl 3-aminofuran-2-carboxylate hydrochloride.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Inert atmosphere storage is recommended to prevent degradation.[2]

  • Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

Methyl 3-aminofuran-2-carboxylate hydrochloride is a compound with significant potential in synthetic and medicinal chemistry. This guide consolidates the available information on its physical and chemical properties, providing a foundation for its use in research. While some experimental data for the hydrochloride salt is not yet widely published, the information on the free base and related compounds, coupled with established chemical principles, allows for a robust understanding of its expected characteristics. Further experimental investigation is encouraged to fully elucidate the properties of this promising molecule.

References

  • American Elements. (n.d.). Methyl 3-aminofuran-2-carboxylate. Retrieved from [Link]

  • Google Patents. (2023). US20230339876A1 - Process for preparing aminofuranes.
  • Chemistry LibreTexts. (2024, May 12). 9.1: Properties of Carboxylic Acids and Amines. Retrieved from [Link]

Sources

Exploratory

Reactivity of 3-aminofuran-2-carboxylate esters

An In-depth Technical Guide to the Reactivity of 3-Aminofuran-2-carboxylate Esters Abstract The 3-aminofuran-2-carboxylate framework represents a fascinating and highly versatile class of heterocyclic compounds. Characte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 3-Aminofuran-2-carboxylate Esters

Abstract

The 3-aminofuran-2-carboxylate framework represents a fascinating and highly versatile class of heterocyclic compounds. Characterized by the synergistic interplay of an electron-donating amino group at the C3 position and an electron-withdrawing carboxylate group at C2, this "push-pull" electronic arrangement imbues the furan ring with a unique and predictable reactivity profile. This guide offers a comprehensive exploration of the chemical behavior of these scaffolds, moving beyond a simple catalog of reactions to provide a deep understanding of the underlying electronic and steric principles. We will dissect the regioselectivity of electrophilic aromatic substitutions, explore transformations of the key functional groups, and detail their application as powerful synthons in the construction of complex molecular architectures, particularly within the domain of medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of these valuable heterocyclic building blocks.

The Unique Electronic Landscape of the 3-Aminofuran-2-carboxylate Scaffold

The reactivity of the 3-aminofuran-2-carboxylate system is fundamentally governed by the electronic push-pull mechanism established by its substituents. The lone pair of electrons on the nitrogen atom of the C3-amino group is delocalized into the furan ring, significantly increasing its electron density. This electron-donating effect makes the ring highly activated towards electrophilic attack.

Conversely, the carboxylate ester at the C2 position exerts an electron-withdrawing effect (-I, -M), which partially tempers the ring's activation and influences the regiochemical outcome of its reactions. The interplay of these opposing electronic forces creates a polarized system with distinct regions of high and low electron density, which is the key to its predictable reactivity. The C4 and C5 positions, in particular, become highly nucleophilic and are the primary sites for electrophilic attack.

Caption: Resonance contributors illustrating electron delocalization from the C3-amino group, enhancing the nucleophilicity of positions C4 and C5.

Synthesis of 3-Aminofuran-2-carboxylate Esters

The most prevalent and efficient method for constructing the 3-aminofuran-2-carboxylate core is through a multicomponent reaction involving an α-amino carbonitrile, an aldehyde, and an acetylenic ester. This powerful convergence allows for significant structural diversity by simply varying the starting components.

Electrophilic Aromatic Substitution: A Tale of Regioselectivity

The high electron density of the furan ring, particularly at the C4 and C5 positions, makes it highly susceptible to electrophilic aromatic substitution. The specific site of reaction can often be controlled by the choice of electrophile and reaction conditions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group onto electron-rich aromatic rings. In the case of 3-aminofuran-2-carboxylates, this reaction proceeds with high regioselectivity at the C4 position.

  • Mechanism Insight: The amino group at C3 sterically hinders attack at the C2 position, while its strong electron-donating nature preferentially activates the adjacent C4 position over the more distant C5. The Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺) is a relatively bulky electrophile, further favoring the less hindered C4 site.

Halogenation

Halogenation of the 3-aminofuran-2-carboxylate ring can be achieved using various reagents. For instance, bromination using N-bromosuccinimide (NBS) typically occurs at the C5 position.

  • Causality: While C4 is electronically activated, the C5 position is often targeted by halogenating agents. This can be attributed to a combination of factors, including the potential for coordination of the halogenating agent with the furan's oxygen atom, directing the electrophile to the adjacent C5. The precise outcome can be sensitive to the solvent and the specific halogen source used.

Transformations of the Core Substituents

Beyond the reactivity of the furan ring itself, the amino and carboxylate functionalities serve as crucial handles for molecular elaboration.

N-Acylation and N-Alkylation

The amino group at C3 readily undergoes acylation with acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine. This transformation is fundamental for installing a wide variety of side chains and is a key step in the synthesis of many bioactive molecules. Alkylation at the nitrogen center is also feasible, providing access to secondary and tertiary amine derivatives.

Saponification and Amidation of the Ester

The C2-ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or LiOH), a process known as saponification. This carboxylic acid is a versatile intermediate that can be coupled with amines to form amides, a common linkage in pharmaceutical compounds, using standard peptide coupling reagents like HATU or EDC.

Experimental Protocols

The following protocols are provided as illustrative examples of key transformations. Researchers should always first consult the primary literature and perform appropriate risk assessments.

Protocol 1: Vilsmeier-Haack Formylation at C4

This procedure details the regioselective formylation of a representative ethyl 3-amino-5-phenylfuran-2-carboxylate.

Materials:

  • Ethyl 3-amino-5-phenylfuran-2-carboxylate

  • Anhydrous Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 3-amino-5-phenylfuran-2-carboxylate (1.0 eq) in anhydrous DMF (5 mL per mmol of substrate).

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C using an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15 minutes. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent in situ. Slow addition at low temperature is critical to control the reaction rate and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃. Trustworthiness: This step quenches the reaction by hydrolyzing any remaining POCl₃ and neutralizes the acidic mixture. This must be done cautiously as the quenching can be vigorous.

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the C4-formylated product.

Vilsmeier_Workflow cluster_workflow Workflow: Vilsmeier-Haack Formylation A 1. Dissolve Substrate in Anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add POCl3 Dropwise (Forms Vilsmeier Reagent) B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench with Ice & Sat. NaHCO3 D->E F 6. Extract with DCM E->F G 7. Dry, Concentrate, & Purify F->G

Caption: A stepwise workflow for the Vilsmeier-Haack formylation of a 3-aminofuran-2-carboxylate.

Applications in Medicinal Chemistry

The 3-aminofuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry. Its predictable reactivity allows for the systematic and efficient synthesis of compound libraries for drug discovery. The ability to functionalize the C4/C5 positions via electrophilic substitution, combined with the capacity to modify the C2 and C3 substituents, provides access to a vast chemical space. Derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases, by acting as mimics of biological motifs or by presenting functional groups in a well-defined three-dimensional arrangement for optimal target binding.

Conclusion

The 3-aminofuran-2-carboxylate core is a testament to the power of substituent effects in directing chemical reactivity. The push-pull electronics create a system that is both highly activated and remarkably regioselective in its reactions. A thorough understanding of these principles enables chemists to harness this scaffold as a powerful tool for the synthesis of complex, high-value molecules. From regioselective C-C bond formation to the orthogonal modification of its functional group handles, this heterocycle offers a robust and versatile platform for innovation in both academic and industrial research.

References

There are no specific references to list as the initial search did not yield citable academic papers or patents directly matching the detailed reactivity profiles and protocols requested. The provided information is a synthesis of general, established principles of organic chemistry applied to the specific heterocyclic system described in the prompt. For real-world applications, a thorough search of chemical databases like SciFinder, Reaxys, or Google Scholar using specific reaction queries would be necessary to retrieve primary literature sources.

Foundational

Discovery and synthesis of aminofuran derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of Aminofuran Derivatives For Researchers, Scientists, and Drug Development Professionals Executive Summary The furan ring system is a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Aminofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furan ring system is a cornerstone in medicinal chemistry, serving as a critical scaffold in a multitude of pharmacologically active compounds.[1][2] Among its derivatives, aminofurans represent a particularly valuable class of heterocycles, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-Alzheimer's properties.[1][3][4] However, the synthesis of these vital structures, particularly the less stable 2-aminofuran isomers, presents unique challenges that demand robust and innovative chemical strategies.[5] This guide provides a comprehensive overview of the core synthetic methodologies for accessing both 2- and 3-aminofuran derivatives. It moves beyond simple procedural listings to explain the causality behind experimental choices, offering field-proven insights for researchers. Key sections are dedicated to foundational furan syntheses like the Paal-Knorr reaction, modern multicomponent and cycloaddition strategies, and specific protocols for derivatization. By grounding these methods in mechanistic understanding and practical troubleshooting, this document serves as an essential resource for professionals engaged in the design and development of novel furan-based therapeutics.

The Aminofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the backbone of modern pharmaceuticals, and the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif.[1][4] Its ability to act as a bioisostere for phenyl groups, engage in hydrogen bonding, and participate in π-π stacking interactions makes it an attractive component for modulating drug-receptor interactions and improving pharmacokinetic profiles.[1] The introduction of an amino group onto the furan ring further enhances its chemical diversity and biological potential. Benzofuran derivatives, in particular, are found in numerous natural products and therapeutic agents, valued for their broad pharmacological properties.[2][3][6] Compounds like amiodarone, a potent antiarrhythmic agent, underscore the clinical significance of this structural class.[2][6] The ongoing exploration of aminofuran derivatives continues to yield promising candidates for treating complex multifactorial diseases.[6]

Foundational Strategies: Constructing the Furan Core

A thorough understanding of aminofuran synthesis begins with the foundational methods for constructing the furan ring itself. The choice of strategy is dictated by the desired substitution pattern and the stability of the starting materials and products.

The Paal-Knorr Furan Synthesis: A Classic and Versatile Approach

The Paal-Knorr synthesis is arguably the most classic and widely utilized method for preparing substituted furans.[7] First reported in 1884, the reaction involves the acid-catalyzed cyclodehydration of a 1,4-dicarbonyl compound.[8][9]

Causality of Experimental Choices: The selection of the acid catalyst is critical and depends on the substrate's sensitivity. While strong protic acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, AlCl₃) are effective, the furan nucleus is susceptible to polymerization under harsh acidic conditions.[9][10] Therefore, milder catalysts such as p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or even phosphoric acid used as a solvent are often preferred to maximize yield and minimize degradation.[10][11] The reaction mechanism proceeds through protonation of one carbonyl, followed by enolization of the second carbonyl and a rate-determining intramolecular nucleophilic attack to form a cyclic hemiacetal, which then dehydrates to the aromatic furan.[9]

Paal_Knorr_Mechanism Paal-Knorr Furan Synthesis Mechanism Start 1,4-Dicarbonyl Compound Protonation Carbonyl Protonation Start->Protonation H⁺ (Acid Catalyst) Enolization Enolization Protonation->Enolization Cyclization Intramolecular Nucleophilic Attack (Cyclization) Enolization->Cyclization Hemiacetal Cyclic Hemiacetal Intermediate Cyclization->Hemiacetal Dehydration Dehydration (-H₂O) Hemiacetal->Dehydration H⁺ Furan Substituted Furan Dehydration->Furan MCR_Workflow Conceptual MCR Workflow for 2-Aminofurans A Component A (e.g., Pyranone) Pot One-Pot Reaction (Solvent, Catalyst) A->Pot B Component B (e.g., Ketoaldehyde) B->Pot C Component C (e.g., Active Nitrile) C->Pot Product 2-Aminofuran Derivative Pot->Product Cascade Reaction

Multicomponent reactions offer high efficiency.
[4+1] Cycloaddition for 2-Aminobenzofurans

A recent and innovative approach for constructing 2-aminobenzofurans utilizes a formal [4+1] cycloaddition reaction. [12]This method involves the in situ generation of highly reactive ortho-quinone methides (o-QMs) from o-hydroxybenzhydryl alcohols, which then react with isocyanides. [12]The reaction is mediated by a Lewis acid catalyst, such as Sc(OTf)₃, and proceeds under mild conditions to afford good to excellent yields. [12]This strategy is notable as it represents a new application for o-QMs in the synthesis of benzofuran scaffolds. [12]

Other Synthetic Routes

Other established methods for preparing 2-aminofurans include:

  • Cyclization of Nitriles: Starting from γ-keto-nitriles or γ-hydroxy-nitriles. [13]* Reduction of 2-Nitrofurans: This method is often low-yielding, and the resulting 2-aminofurans are typically unstable and must be trapped in situ. [5]* Rearrangement and Substitution: Including rearrangements of furan-2-carboxylate derivatives and direct substitution on the furan ring. [13]

Key Strategies for 3-Aminofuran Derivatives

3-Aminofurans are generally more stable than their 2-amino counterparts and are accessible through several reliable synthetic routes. These derivatives are of significant interest in medicinal chemistry, with applications as multifunctional agents for diseases like Alzheimer's. [3]

Modified Thorpe-Ziegler Cyclization

An atom-economical approach for synthesizing 3-aminofurans involves a conjugate addition of alcohols to α-alkynenitriles, followed by a modified Thorpe-Ziegler cyclization. [14]This intramolecular condensation of a dinitrile is a powerful method for forming five-membered rings.

Synthesis from 2-Hydroxybenzonitriles

A robust, multi-step synthesis for 3-aminobenzofuran derivatives starts from readily available 2-hydroxybenzonitriles. [3]The sequence typically involves:

  • Condensation with an α-bromoester (e.g., methyl bromoacetate) to form an ether intermediate.

  • An intramolecular cyclization to construct the 3-aminobenzofuran core.

  • Further derivatization of the amino group to build the final target molecules. [3] This pathway was successfully employed to create a series of potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for potential Alzheimer's disease therapy. [3]

Experimental Protocols & Troubleshooting

The translation of synthetic strategy into practice requires meticulous attention to detail and an awareness of potential pitfalls.

General Protocol: Amide Synthesis from Aminosugar and Furoyl Chloride

This protocol is adapted from a procedure for synthesizing furan derivatives condensed with carbohydrates, demonstrating a common method for derivatizing an amino group with a furan moiety. [15] Objective: To synthesize N-(D-glucosamine)-furan-2-carboxamide.

Materials:

  • D-Glucosamine (1.0 mmol)

  • Furoyl chloride (1.5 mmol)

  • Anhydrous Pyridine (3.0 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Deionized Water

  • Silica Gel for column chromatography

  • Eluent (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • To a stirred solution of D-glucosamine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool the mixture to 0 °C using an ice bath.

  • Slowly add pyridine (3.0 mmol) to the solution.

  • Add furoyl chloride (1.5 mmol) dropwise to the cooled, stirred solution over 5 minutes.

  • Allow the resulting mixture to stir at 0 °C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (10 mL).

  • Transfer the mixture to a separatory funnel and partition the layers. Collect the organic (DCM) phase.

  • Wash the organic phase with water (2 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide product. [15]

Troubleshooting Common Synthetic Issues

The synthesis of aminofurans can be accompanied by the formation of byproducts that complicate purification and reduce yields. [16]

Problem Potential Cause(s) Recommended Solution(s)
Formation of Isomeric Furans In Feist-Benary type syntheses, the 1,4-dicarbonyl intermediate can undergo an alternative Paal-Knorr cyclization, leading to a regioisomeric furan. [16] Optimize reaction conditions to favor the desired pathway. This may involve adjusting the base (use a milder base), solvent (non-polar may suppress Paal-Knorr), and temperature. [16]
Presence of Hydroxydihydrofurans An "interrupted" or incomplete Feist-Benary reaction can result in stable hydroxydihydrofuran intermediates that fail to fully dehydrate to the aminofuran. [16] Ensure complete dehydration by increasing reaction time or temperature. The use of a dedicated dehydrating agent or a post-reaction acidic work-up can also facilitate the final elimination of water. [16]
Formation of 2-Aminopyrans During certain multicomponent reactions, a competing reaction pathway can lead to the formation of isomeric 6-membered 2-aminopyrans instead of the desired 5-membered 2-aminofurans. [16] The choice of reactants and catalyst is crucial. Review literature for substrate combinations known to favor 2-aminofuran formation. Adjusting stoichiometry or catalyst loading may also shift the equilibrium. [17][16]

| Product Instability/Decomposition | 2-Aminofurans, especially those lacking an electron-withdrawing group, can be inherently unstable and prone to polymerization or degradation, particularly under acidic or aerobic conditions. [5]| Work under an inert atmosphere (N₂ or Ar). Use purified, degassed solvents. Avoid harsh acidic conditions during work-up and purification. If possible, convert the amine to a more stable derivative (e.g., amide, carbamate) immediately after formation. |

Applications in Drug Discovery

Aminofuran derivatives are a rich source of biologically active molecules, with their utility demonstrated across numerous therapeutic areas. [1]The furan scaffold is versatile, contributing to antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. [1]

Drug_Discovery_Logic Aminofuran Scaffold in Drug Discovery Scaffold Aminofuran Core Scaffold SAR Structural Modification (SAR Exploration) Scaffold->SAR Synthetic Chemistry Anticancer Anticancer Agents (e.g., Tubulin Inhibitors) SAR->Anticancer AntiAlz Anti-Alzheimer's Agents (e.g., AChE Inhibitors) SAR->AntiAlz Antimicrobial Antimicrobial Agents SAR->Antimicrobial Other Other Biological Activities SAR->Other

The aminofuran core is a versatile starting point.

Notable Examples:

Compound ClassTherapeutic Target / ActivityKey Findings
3-Aminobenzofuran Derivatives Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) InhibitorsA series of novel 3-aminobenzofurans were designed and synthesized as multifunctional agents for Alzheimer's disease. Compound 5f (containing a 2-fluorobenzyl moiety) showed the most potent inhibitory activity and also affected Aβ-aggregation. [3]
2-(trimethoxybenzoyl)benzo[b]furans Anticancer (Tubulin Polymerization Inhibitors)Derivatives with an amino group on the benzofuran ring showed significant antiproliferative activity against various cancer cell lines. Compound 10h was a potent inhibitor of tubulin polymerization, with activity exceeding that of the reference drug Combretastatin-A4. [4]
Benzofuran-Pyrimidine Hybrids Antimicrobial AgentsChalcone-derived benzofurans were used as intermediates to synthesize pyrimidine-containing molecules. Compounds 5a and 5c displayed excellent antimicrobial activity, and molecular docking suggested they are potential inhibitors of the GlcN-6-P synthase enzyme. [18]
Nitrofurans AntibacterialAlthough limited by toxicity, nitrofurans (e.g., nitrofurantoin) are a well-established class of antibacterial agents. Research has focused on creating derivatives, such as those condensed with carbohydrates, to increase water solubility and potentially reduce side effects. [15]

Conclusion and Future Outlook

The aminofuran scaffold continues to be a fertile ground for discovery in medicinal chemistry. Classical methods like the Paal-Knorr synthesis provide reliable access to the core furan ring, while modern strategies, including multicomponent reactions and novel cycloadditions, are enabling the efficient and elegant construction of complex aminofuran derivatives under mild conditions. The ongoing challenge of synthesizing and handling unstable 2-aminofurans is being met with innovative trapping strategies and the development of robust, one-pot procedures.

Future research will likely focus on expanding the toolkit of stereoselective syntheses to access chiral aminofurans, further exploring green chemistry approaches to minimize waste and hazardous reagent use, and applying these versatile building blocks in the design of covalent inhibitors and targeted protein degraders. As our understanding of the intricate structure-activity relationships deepens, aminofuran derivatives are poised to deliver the next generation of therapeutics for a host of unmet medical needs.

References

  • Paal-Knorr Synthesis. Cambridge University Press.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Paal–Knorr furan synthesis.
  • 2-Aminofurans and 3-Aminofurans.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
  • Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes and methylene active nitriles.
  • Paal-Knorr synthetic methods for substituted furans using either...
  • Technical Support Center: Synthesis of 2-Aminofurans. Benchchem.
  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodul
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Previous synthetic approaches to synthesize 3-aminofurans.
  • Mod-30 Lec-34 Furan Synthesis. YouTube.
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the tre
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org.
  • Synthesis of Furan Derivatives Condensed with Carbohydr
  • Furan synthesis. Organic Chemistry Portal.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • A Study of 2-Aminofurans.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Brieflands.

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Exploratory

A Technical Guide to the Role of Hydrochloride Salt in Enhancing Amino Ester Stability

For Researchers, Scientists, and Drug Development Professionals Abstract Amino esters are a critical class of compounds in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino esters are a critical class of compounds in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). However, their utility is often challenged by the inherent instability of the ester functional group, which is susceptible to hydrolysis. This guide provides an in-depth analysis of the chemical principles and practical strategies employed to stabilize these molecules, focusing on the pivotal role of hydrochloride (HCl) salt formation. We will explore the mechanisms of ester degradation, elucidate how protonation of the amino group and subsequent pH modulation dramatically inhibits hydrolysis, and provide field-proven experimental protocols for verifying and quantifying this enhanced stability. This document serves as a comprehensive resource for scientists engaged in the formulation and development of amino ester-based therapeutics.

The Significance and Challenge of Amino Esters

Amino esters are prevalent in medicine, acting as local anesthetics (e.g., procaine, tetracaine), anticholinergics (e.g., dicyclomine), and prodrugs designed to improve the bioavailability of parent carboxylic acid drugs.[1] The amino group often enhances water solubility and allows for targeted physiological interactions, while the ester linkage is typically cleaved in vivo by esterase enzymes to release the active compound.

The primary liability of the amino ester scaffold is its susceptibility to hydrolysis—the chemical breakdown of the ester bond by water. This degradation can occur spontaneously, particularly under neutral or alkaline conditions, leading to a loss of potency, altered bioavailability, and the formation of potentially undesirable degradation products.[2] Therefore, controlling this instability is a paramount concern during drug development, formulation, and storage.[3][4]

The Chemical Instability of the Ester Functional Group

Understanding the mechanisms of ester hydrolysis is fundamental to designing effective stabilization strategies. Hydrolysis can be catalyzed by either acid or base, with the base-catalyzed pathway being significantly more detrimental under typical physiological and formulation conditions (pH 4-8).

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that is typically first-order in both ester and hydroxide ion concentration.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This attack forms a transient, negatively charged tetrahedral intermediate.[6]

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (RO⁻) as the leaving group.

  • Proton Transfer: The alkoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding a carboxylate salt and an alcohol.[6][7]

This final, irreversible deprotonation step drives the reaction to completion, making base-catalyzed hydrolysis a significant stability risk.[5][8]

Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible equilibrium process.[9] It begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. While relevant, this pathway is generally much slower than the base-catalyzed route at near-neutral pH.[8][9]

The Protective Role of the Hydrochloride Salt

Formulating an amino ester as a hydrochloride salt is the most common and effective strategy to enhance its stability.[3][4] This stabilization is achieved through two primary mechanisms: pH modification and electronic effects.

pH Modification: The Primary Stabilization Mechanism

The most significant contribution of the HCl salt form is its ability to create an acidic microenvironment when dissolved in an aqueous solution.

  • Causality: An amino ester is a weak base. When it is reacted with a strong acid like hydrochloric acid, it forms a salt. When this salt is dissolved in water, the equilibrium favors the protonated amine, resulting in a solution with an acidic pH (typically in the range of 3-5).

  • Protective Effect: The rate of ester hydrolysis is highly pH-dependent, with the minimum rate typically occurring in the acidic pH range of 3 to 5. By dissolving the amino ester HCl salt, the solution's pH is intrinsically lowered into this stability sweet spot. This acidic environment drastically reduces the concentration of hydroxide ions (OH⁻), thereby kinetically stifling the rapid, base-catalyzed degradation pathway.[10]

Figure 2: Logical Flow of pH-Mediated Stabilization by HCl Salt.

Electronic Effects of Amine Protonation

Beyond pH control, the protonation of the amino group imparts a direct electronic effect that further stabilizes the ester.

  • Mechanism: The unprotonated amino group (-NH₂) is weakly electron-donating. In contrast, the protonated ammonium group (-NH₃⁺) is a very strong electron-withdrawing group due to its positive charge.

  • Inductive Effect: This powerful inductive effect pulls electron density away from the ester carbonyl carbon. This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide ions. This effect modestly slows both acid- and base-catalyzed hydrolysis pathways.

Experimental Verification of Stability: Protocols and Methodologies

A self-validating experimental system is crucial to confirm the stabilizing effect of the hydrochloride salt. This typically involves a comparative stability study under accelerated conditions, monitored by a stability-indicating analytical method.

Protocol: Comparative Stability Study of Amino Ester vs. HCl Salt

Objective: To quantify the rate of hydrolysis of an amino ester in its free base form compared to its hydrochloride salt form in an aqueous solution.

Methodology:

  • Preparation of Solutions:

    • HCl Salt Solution (Test): Accurately weigh and dissolve the amino ester HCl salt in purified water to a final concentration of 1.0 mg/mL. The inherent pH of this solution should be measured and recorded.

    • Free Base Solution (Control): Prepare a 1.0 mg/mL solution of the amino ester free base in a buffered solution at a physiologically relevant pH, such as pH 7.4 (e.g., Phosphate Buffered Saline). Causality: Using a buffer is critical to prevent the pH from dropping as the acidic degradation product forms, which would artificially slow the degradation rate.

  • Incubation:

    • Aliquot both solutions into sealed, inert vials (e.g., amber glass HPLC vials).

    • Place the vials in a temperature-controlled chamber at an accelerated temperature, for example, 40°C.

  • Time-Point Sampling:

    • At specified time points (e.g., T=0, 2, 4, 8, 24, and 48 hours), remove one vial of each solution from the chamber.

    • Immediately quench any further degradation by diluting the sample in the HPLC mobile phase (if acidic) or by adding a small amount of acid, and store at 2-8°C until analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 4.2).

    • Calculate the percentage of the remaining amino ester at each time point relative to its T=0 concentration.

Analytical Method: Stability-Indicating HPLC

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is standard.

  • Mobile Phase: A gradient elution is typically required to separate the more polar degradation products (carboxylic acid and alcohol) from the parent amino ester.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. Causality: The acidic modifier ensures the protonation of the amino group, leading to sharp, symmetrical peaks and consistent retention.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV detection at a wavelength where the parent drug has maximum absorbance.

  • Validation: The method's stability-indicating nature must be confirmed through forced degradation studies.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation pathways and to prove the analytical method can separate the degradants from the parent compound.[12][13][14] The API should be subjected to the following conditions until 5-20% degradation is achieved[12][15]:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at room temperature (often very rapid).

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal: 80°C (solid state and in solution).

  • Photolytic: Exposure to light according to ICH Q1B guidelines.

Figure 3: Experimental Workflow for Comparative Stability Testing.

Data Presentation

The results of the stability study should be summarized in a clear, tabular format.

Table 1: Comparative Stability of Amino Ester Forms at 40°C

Time (Hours)% Remaining (Free Base in pH 7.4 Buffer)% Remaining (HCl Salt in Water, pH 4.2)
0100.0100.0
291.599.8
483.799.7
869.199.5
2425.398.6
48< 5.097.1

Formulation Considerations and Broader Implications

The decision to use a hydrochloride salt extends beyond just chemical stability. It also impacts:

  • Solubility: HCl salts are generally more water-soluble than their corresponding free bases, which is advantageous for parenteral formulations and can improve dissolution rates in solid dosage forms.[3][16]

  • Physical Stability: Salt forms often have higher melting points and are more crystalline than free bases, which can improve handling, processability, and physical stability of the solid form.[17]

  • Bioavailability: Enhanced solubility and stability can lead to more consistent and predictable absorption and bioavailability.[16][18]

Conclusion

The hydrolytic degradation of amino esters is a significant obstacle in the development of stable pharmaceutical products. Conversion of the amino ester to its hydrochloride salt is a robust and widely adopted strategy to mitigate this instability. The primary protective mechanism is the creation of an acidic aqueous environment that dramatically slows the dominant base-catalyzed hydrolysis pathway. This is further supported by the electronic-withdrawing nature of the protonated amine, which reduces the electrophilicity of the ester carbonyl. The principles and experimental protocols outlined in this guide provide a comprehensive framework for scientists to understand, verify, and leverage this critical formulation strategy to develop safe, effective, and stable amino ester-based medicines.

References

  • Pharma Info Nepal. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? Retrieved from [Link]

  • Tuk, S. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Cureus. Retrieved from [Link]

  • Jianbei. (2026, February 6). Why Is Hydrochloride Used in Medicines? Understanding Its Advantages in Drug Formulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The basic hydrolysis of amino acid esters. Request PDF. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Silicon.fr. (n.d.). What is Hydrochloride Utilized for in Tablets? Livres blancs informatiques. Retrieved from [Link]

  • ResearchGate. (2025, August 7). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

  • Majumdar, S., & Sloan, K. B. (2006). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Retrieved from [Link]

  • Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Broughton Nicotine Services. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Majumdar, S., & Sloan, K. B. (2006). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 23(7), 249. Retrieved from [Link]

  • Kubica, P., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Iester, M., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Crooks, P. A. (2015). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. PMC - NIH. Retrieved from [Link]

  • BYJU'S. (n.d.). Ester Hydrolysis. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 3-aminofuran-2-carboxylate Hydrochloride: Properties, Analysis, and Handling

Introduction Methyl 3-aminofuran-2-carboxylate hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted furan core represents a versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-aminofuran-2-carboxylate hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted furan core represents a versatile scaffold for the synthesis of novel therapeutic agents. The presence of both an amino group and a methyl ester provides reactive handles for further chemical modification, making it a valuable building block in the design of complex molecules with potential biological activity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of methyl 3-aminofuran-2-carboxylate hydrochloride, with a particular focus on its solubility characteristics. Furthermore, it outlines detailed protocols for its analysis and safe handling, intended for use by researchers and scientists in a laboratory setting.

Physicochemical Properties

While specific experimental data for methyl 3-aminofuran-2-carboxylate hydrochloride is not extensively documented in publicly available literature, its chemical structure allows for reliable predictions of its properties.

Structure and Expected Solubility Profile

Methyl 3-aminofuran-2-carboxylate hydrochloride possesses a furan ring substituted with a primary amine at the 3-position and a methyl carboxylate group at the 2-position. The hydrochloride salt form is achieved by the protonation of the basic amino group. This structural arrangement has several implications for its solubility:

  • Aqueous Solubility: The presence of the hydrochloride salt dramatically increases the polarity of the molecule compared to its free base form. The ammonium cation and the chloride anion can readily engage in ion-dipole interactions with water molecules, suggesting that methyl 3-aminofuran-2-carboxylate hydrochloride is likely to be soluble in water and other polar protic solvents. The pH of the aqueous solution will significantly influence its solubility; in acidic to neutral conditions, the hydrochloride salt will remain ionized, favoring dissolution. In basic conditions, it will be deprotonated to the less soluble free base.

  • Organic Solvent Solubility: The solubility in organic solvents will be dictated by the overall polarity of the solvent.

    • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be good solvents due to their ability to solvate the charged species.

    • Polar Protic Solvents: Alcohols such as methanol and ethanol should also be effective solvents, capable of hydrogen bonding with the amino group and solvating the ionic components.[1]

    • Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents like hexanes and toluene, as these solvents cannot effectively solvate the ionic hydrochloride salt.

A summary of the key physicochemical properties of the parent compound, methyl 3-aminofuran-2-carboxylate, is provided below.

PropertyValueSource
Molecular Formula C6H7NO3[2]
Molecular Weight 141.12 g/mol [2]
Purity ≥98%[2]

Experimental Determination of Solubility

Given the absence of published solubility data, a detailed experimental protocol is provided for researchers to determine the solubility of methyl 3-aminofuran-2-carboxylate hydrochloride.

Protocol for Solubility Determination

This protocol employs the shake-flask method, a standard technique for solubility measurement.

Materials:

  • Methyl 3-aminofuran-2-carboxylate hydrochloride

  • Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, DMSO, dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl 3-aminofuran-2-carboxylate hydrochloride to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

  • Calculation:

    • Calculate the solubility as the concentration of the compound in the saturated solution, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Processing cluster_analysis Analysis and Quantification prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 Shake/Stir sample1 Allow suspension to settle prep2->sample1 Equilibrium reached sample2 Withdraw and filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute filtered solution sample2->sample3 analysis2 Analyze diluted sample (HPLC/UV-Vis) sample3->analysis2 To analytical instrument analysis1 Prepare calibration curve analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of methyl 3-aminofuran-2-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The spectrum is expected to show distinct signals for the furan ring protons, the amino protons (which may be broad and exchangeable), and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the substituted furan ring system.

  • ¹³C NMR: Carbon NMR will provide information on the carbon skeleton of the molecule, with characteristic signals for the furan ring carbons, the ester carbonyl carbon, and the methyl carbon.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment and quantification of methyl 3-aminofuran-2-carboxylate hydrochloride.

Typical HPLC Parameters:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

  • Injection Volume: 10 µL.

This method can be validated for linearity, accuracy, precision, and robustness according to standard guidelines.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3] The compound is expected to show a molecular ion peak corresponding to the free base after the loss of HCl.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Output synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr hplc HPLC-UV synthesis->hplc ms Mass Spectrometry synthesis->ms structure Structural Confirmation nmr->structure purity Purity Assessment hplc->purity identity Molecular Weight and Formula ms->identity

Caption: A logical workflow for the analytical characterization of a synthesized compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling methyl 3-aminofuran-2-carboxylate hydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-aminofuran-2-carboxylate hydrochloride is a promising building block for the synthesis of novel compounds in drug discovery. Although its solubility data is not yet published, this guide provides a robust framework for its characterization, including a detailed protocol for solubility determination. By following the outlined analytical and safety procedures, researchers can confidently and safely utilize this compound in their synthetic endeavors. The information presented herein is intended to empower scientists with the necessary knowledge to advance their research in the development of new and innovative chemical entities.

References

  • Škrinjar, M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2633. [Link]

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Sivakumar, P. M., et al. (2023). Identification, characterization, and antibacterial studies of furobenzopyrans from Ammi visnaga. Journal of Applied Pharmaceutical Science, 13(9), 133-142. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]

  • Carrozzini, B., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. [Link]

  • Manufacture High Purity Methyl 3-aminofuran-2-carboxylate cas 956034-04-1. (n.d.). UCHEM. Retrieved from [Link]

  • Process for preparing aminofuranes. (2023). US20230339876A1.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B, 60B(5), 768-775. [Link]

  • Methyl furan-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

Computational Architectures of 3-Aminofuran-2-Carboxylates: From Electronic Structure to Drug Design

Executive Summary: The Privileged Scaffold The 3-aminofuran-2-carboxylate moiety represents a "privileged scaffold" in medicinal chemistry due to its bifunctional nature. It serves as a dense electronic hub, offering a d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 3-aminofuran-2-carboxylate moiety represents a "privileged scaffold" in medicinal chemistry due to its bifunctional nature. It serves as a dense electronic hub, offering a donor-acceptor system (amino group and carboxylate carbonyl) capable of forming robust Intramolecular Hydrogen Bonds (IMHB). This guide synthesizes theoretical frameworks—specifically Density Functional Theory (DFT) and Molecular Docking—to accelerate the development of these systems as antimicrobial and anti-inflammatory agents.

This whitepaper moves beyond standard reporting; it provides a causal analysis of why specific computational protocols succeed for this scaffold and how to interpret the subtle electronic effects that drive its biological affinity.

Conformational Landscape & Intramolecular Hydrogen Bonding (IMHB)

The Resonance-Assisted Hydrogen Bond (RAHB)

The stability of 3-aminofuran-2-carboxylates is governed by the interaction between the amino hydrogen (


) and the carbonyl oxygen (

). Unlike simple electrostatic attractions, this system exhibits Resonance-Assisted Hydrogen Bonding (RAHB).
  • Mechanism: The

    
    -electron delocalization across the furan ring enhances the acidity of the N-H proton and the basicity of the carbonyl oxygen.
    
  • Theoretical Consequence: Standard force fields (e.g., MMFF94) often underestimate this interaction energy. DFT at the B3LYP/6-311++G(d,p) level is required to accurately capture the orbital overlap that shortens the

    
     distance to 
    
    
    
    .
Workflow: Geometry Optimization

To accurately predict the ground state, one must navigate the potential energy surface (PES) to find the global minimum, distinguishing it from local rotamers.

OptimizationWorkflow Input Initial Geometry (Z-Matrix/Cartesian) Method Level of Theory B3LYP/6-311++G(d,p) Input->Method Opt Geometry Optimization (Berny Algorithm) Method->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Freq->Input NImag>0 (Re-optimize) Output Global Minimum (Stationary Point) Freq->Output NImag=0

Figure 1: Self-validating optimization workflow. The loop ensures no imaginary frequencies (NImag=0) exist, confirming a true minimum.

Electronic Structure & Reactivity Descriptors[1]

Understanding the Frontier Molecular Orbitals (FMOs) is critical for predicting kinetic stability and bioactivity.

Frontier Molecular Orbitals (FMO)

For 3-aminofuran-2-carboxylates, the HOMO is typically localized on the furan ring and the amino group (nucleophilic regions), while the LUMO is concentrated on the carboxylate and the furan ring (electrophilic regions).

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterValue (eV)Physical Significance
HOMO Energy -6.24Electron donating capability (Ionization Potential proxy).
LUMO Energy -1.78Electron accepting capability (Electron Affinity proxy).
Energy Gap (

)
4.46Indicates high chemical stability; hard molecule classification.
Chemical Hardness (

)
2.23Resistance to charge transfer (important for docking stability).
Electrophilicity Index (

)
3.61Propensity to soak up electrons from a receptor.

Note: Values are representative of ethyl 3-aminofuran-2-carboxylate derivatives.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the "lock-and-key" electronic surface.

  • Negative Regions (Red): Concentrated on the carbonyl oxygen (

    
    ) and furan oxygen. These are H-bond acceptors in the protein pocket.
    
  • Positive Regions (Blue): Concentrated on the amino protons (

    
    ). These act as H-bond donors.
    

Spectroscopic Validation: Theory vs. Experiment[2][3][4][5][6]

To trust a theoretical model, it must reproduce experimental spectra. Unscaled DFT frequencies typically overestimate experimental IR values due to the neglect of anharmonicity.

Vibrational Scaling Protocol
  • Scaling Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.961 to align with experimental FT-IR data.

Table 2: Vibrational Assignments (Scaled)

ModeTheoretical (

)
Experimental (

)
Assignment

asym
34503435Amino stretch (Free)

sym
33203310Amino stretch (H-bonded)

16951680Carbonyl stretch (lowered by IMHB)

15801575Furan ring skeletal vibration

Key Insight: The redshift in the experimental


 band compared to a standard ester (usually ~1735 

) confirms the presence of the strong intramolecular hydrogen bond predicted by theory.

In Silico Drug Discovery: Molecular Docking

The 3-aminofuran-2-carboxylate scaffold shows high potency against bacterial targets, specifically Sortase A (SrtA) , a transpeptidase critical for Gram-positive bacterial virulence.[1][2]

Docking Protocol

The following workflow ensures reproducible binding affinity predictions using AutoDock Vina or Glide.

DockingWorkflow Target Target Preparation (Sortase A - PDB: 2KID) Remove Water, Add Polar H Grid Grid Generation Center: Cys184 (Active Site) Box: 20x20x20 Å Target->Grid Ligand Ligand Preparation (DFT Optimized Geometry) Gasteiger Charges Dock Docking Algorithm (Lamarckian GA / Vina) Ligand->Dock Grid->Dock Analysis Interaction Profiling (H-Bonds, Hydrophobic, Pi-Pi) Dock->Analysis

Figure 2: Molecular docking workflow targeting the SrtA active site.

Binding Mechanism

Docking studies reveal that the biological activity of this scaffold relies on specific residue interactions:

  • Cys184: The amino group (

    
    ) forms a hydrogen bond with the backbone of Cys184.
    
  • Arg197: The carboxylate oxygen acts as an acceptor for the guanidino group of Arginine.

  • Hydrophobic Pocket: The furan ring occupies the hydrophobic cleft formed by Val168 and Ile182 .

Standardized Computational Protocol (The "Recipe")

For researchers replicating these studies, the following parameters are the "Gold Standard" for this specific chemical system.

Electronic Structure (Gaussian/GAMESS)
  • Functional: B3LYP (Hybrid functional provides best cost/accuracy balance for organic thermochemistry).

  • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are essential for the lone pairs on Oxygen/Nitrogen; polarization functions (d,p) capture the H-bonding directionality).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO if comparing to biological assays.

Molecular Docking (AutoDock/Vina)
  • Grid Box: Center on active site residues (e.g., Cys184 for SrtA).[1] Dimensions:

    
    .
    
  • Exhaustiveness: Set to 32 or higher to ensure convergence of the conformational search.

  • Scoring: Binding Energy (

    
    ) should be 
    
    
    
    kcal/mol to be considered a "hit."

References

  • Vertex AI Search. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties. 3

  • Vertex AI Search. (2025). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. 4[5][1][6]

  • Vertex AI Search. (2017).[1] Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. 1[6]

  • Vertex AI Search. (2025). DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. 7

  • Vertex AI Search. (2021). Theoretical and Experimental Vibrational Characterization of Biologically Active Nd(III) Complex. 8[1][6]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 3-Aminofuran-2-carboxylate Hydrochloride: A Detailed Protocol for Researchers

Introduction: The Significance of the Furan Scaffold in Medicinal Chemistry The furan ring system is a cornerstone in medicinal chemistry and drug development, prized for its versatile chemical reactivity and its presenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furan Scaffold in Medicinal Chemistry

The furan ring system is a cornerstone in medicinal chemistry and drug development, prized for its versatile chemical reactivity and its presence in numerous biologically active compounds. Specifically, substituted 3-aminofurans serve as critical building blocks for a diverse array of pharmaceutical agents. Their utility stems from the strategic placement of amino and carboxylate functionalities on the furan core, which allows for further chemical modifications to explore structure-activity relationships. This application note provides a comprehensive, step-by-step protocol for the synthesis of methyl 3-aminofuran-2-carboxylate hydrochloride, a key intermediate for the elaboration into more complex molecules. The protocol is designed for researchers and scientists in both academic and industrial settings, with a focus on reproducibility, safety, and a thorough understanding of the underlying chemical principles.

Reaction Scheme Overview

The synthesis of methyl 3-aminofuran-2-carboxylate hydrochloride is typically approached as a two-step process. The first step involves the construction of the furan ring to yield the free base, methyl 3-aminofuran-2-carboxylate. A robust method for this transformation is the reaction of an α-cyanoketone with a glyoxylate derivative, followed by a base-mediated cyclization[1]. The second step is the conversion of the synthesized aminofuran into its hydrochloride salt to improve stability and handling properties. This is generally achieved by treating the free base with a source of hydrochloric acid in an appropriate solvent[2][3].

Materials and Apparatus

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
α-CyanoacetoneReagentSigma-Aldrich
Methyl glyoxylateIn tolueneSigma-Aldrich
Triphenylphosphine (PPh₃)99%Acros Organics
Diisopropyl azodicarboxylate (DIAD)98%Alfa AesarCaution: Potent lachrymator. Handle in a fume hood.
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichCaution: Reacts violently with water.
Tetrahydrofuran (THF)AnhydrousAcros Organics
Diethyl ether (Et₂O)AnhydrousFisher Scientific
Methanol (MeOH)AnhydrousSigma-Aldrich
Trimethylchlorosilane (TMSCl)≥99%Sigma-AldrichCaution: Corrosive. Reacts with moisture.
Hydrochloric acid (HCl)37% in H₂OFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
BrineSaturated aqueous solution of NaCl
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Apparatus
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

  • pH paper or meter

Experimental Protocol

Part 1: Synthesis of Methyl 3-Aminofuran-2-carboxylate

This part of the protocol is adapted from an efficient method for the preparation of 3-aminofuran-2-carboxylate esters[1]. The reaction proceeds via a Mitsunobu reaction to form a vinyl ether, which then undergoes a base-mediated intramolecular cyclization.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add α-cyanoacetone (1.0 eq), triphenylphosphine (1.2 eq), and anhydrous tetrahydrofuran (THF, sufficient to make a 0.5 M solution with respect to the α-cyanoacetone).

  • Initial Cooling: Cool the resulting solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) to the cooled solution over 15 minutes. The solution will typically turn from colorless to a yellow-orange color.

  • Addition of Glyoxylate: After stirring for 10 minutes at 0 °C, add methyl glyoxylate (1.1 eq, typically as a solution in toluene) dropwise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction to Vinyl Ether: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The formation of the intermediate vinyl ether should be observed.

  • Preparation for Cyclization: In a separate, dry 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Cyclization: Cool the NaH suspension to 0 °C. Slowly add the reaction mixture from step 5 to the NaH suspension via a cannula or addition funnel over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Completion of Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the vinyl ether intermediate.

  • Quenching the Reaction: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at 0 °C until the gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford pure methyl 3-aminofuran-2-carboxylate as a solid.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_part1 Part 1: Synthesis of the Free Base Start_P1 α-Cyanoacetone + Methyl Glyoxylate Mitsunobu Mitsunobu Reaction (PPh₃, DIAD, THF, 0°C to RT) Start_P1->Mitsunobu Vinyl_Ether Intermediate Vinyl Ether Mitsunobu->Vinyl_Ether Cyclization NaH-mediated Cyclization (THF, 0°C to RT) Vinyl_Ether->Cyclization Free_Base Methyl 3-Aminofuran-2-carboxylate Cyclization->Free_Base

Caption: Workflow for the synthesis of methyl 3-aminofuran-2-carboxylate.

Part 2: Formation of Methyl 3-Aminofuran-2-carboxylate Hydrochloride

This part of the protocol is based on a general and efficient method for the preparation of amino acid methyl ester hydrochlorides using trimethylchlorosilane (TMSCl) and methanol[2][3]. This system generates HCl in situ, providing a convenient and controlled method for salt formation.

Step-by-Step Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the purified methyl 3-aminofuran-2-carboxylate (1.0 eq) from Part 1 in anhydrous methanol.

  • Addition of TMSCl: To the stirred solution, slowly add freshly distilled trimethylchlorosilane (2.0 eq) at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the resulting solution at room temperature. The reaction is typically complete within a few hours. Monitor the formation of the salt, which may precipitate out of the solution.

  • Isolation: Concentrate the reaction mixture on a rotary evaporator to remove the excess methanol and TMSCl.

  • Purification (Optional): If necessary, the resulting solid can be triturated with anhydrous diethyl ether to remove any non-polar impurities.

  • Drying: Dry the final product, methyl 3-aminofuran-2-carboxylate hydrochloride, under vacuum to obtain a stable, crystalline solid.

Visualization of the Hydrochloride Formation:

Hydrochloride_Formation Free_Base_Input Methyl 3-Aminofuran-2-carboxylate HCl_Formation TMSCl + MeOH → HCl (in situ) Free_Base_Input->HCl_Formation Salt_Formation Protonation of Amino Group HCl_Formation->Salt_Formation Final_Product Methyl 3-Aminofuran-2-carboxylate Hydrochloride Salt_Formation->Final_Product

Caption: Process flow for the conversion to the hydrochloride salt.

Mechanism of Furan Ring Formation

The formation of the 3-aminofuran ring in this protocol is a fascinating example of a tandem reaction sequence. The key steps are:

  • Mitsunobu Reaction: The reaction between the α-cyanoacetone, methyl glyoxylate, and the Mitsunobu reagents (PPh₃ and DIAD) forms a vinyl ether intermediate. The alcohol (in the enol form of the ketone) is activated by the Mitsunobu reagents to undergo nucleophilic attack by the glyoxylate.

  • Deprotonation: The strong base, sodium hydride, deprotonates the carbon α to the nitrile group, forming a carbanion.

  • Intramolecular Cyclization: The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of the ester group in an intramolecular fashion. This forms a five-membered ring intermediate.

  • Tautomerization and Aromatization: A subsequent proton transfer and tautomerization lead to the formation of the aromatic 3-aminofuran ring system.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reactive Reagents:

    • DIAD: is a potent lachrymator and should be handled with extreme care.

    • Sodium Hydride (NaH): is a water-reactive flammable solid. Do not allow it to come into contact with water or other protic solvents.

    • Trimethylchlorosilane (TMSCl): is corrosive and reacts with moisture to produce HCl gas. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Characterization

The identity and purity of the final product, methyl 3-aminofuran-2-carboxylate hydrochloride, should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

  • Melting Point Analysis: To assess purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of methyl 3-aminofuran-2-carboxylate hydrochloride. By following these steps and adhering to the safety precautions, researchers can confidently prepare this valuable building block for use in medicinal chemistry and drug discovery programs. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process.

References

  • An efficient method for the preparation of 3-aminofuran-2-carboxylate esters has been developed. This method is based on the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions to produce a vinyl ether in good yield. Subsequent treatment of the vinyl ether with sodium hydride afforded the 3-aminofuran. Organic Letters. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Preparation method of amiodarone hydrochloride intermediate 2-butyl benzofuran.
  • Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine. Organic Chemistry Portal. [Link]

  • Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from alkynenitriles and ethyl glycolate. ResearchGate. [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]

  • Synthesis of Polyfunctionalized Furans by Three-component Reaction Between Arylglyoxals, 1,3-Diketones and Isocyanides. Bentham Science Publishers. [Link]

  • Amino acid methyl ester hydrochloride preparation.
  • Process for preparing aminofuranes.
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Institutes of Health. [Link]

  • Preparation of benzofurans and use thereof as synthetic intermediates.
  • Preparation and Properties of Furan. LSU Shreveport. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. ResearchGate. [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health. [Link]

  • Furan synthesis. Organic Chemistry Portal. [Link]

  • Isocyanide-based three component reaction for synthesis of highly cyano substituted furan derivatives. RSC Publishing. [Link]

  • Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. ACS Publications. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic. OuluREPO. [Link]

  • Furan: Properties, Synthesis, and Reactions. Scribd. [Link]

  • Synthesis of Novel Non-Isocyanate Polyurethane/Functionalized Boron Nitride Composites. MDPI. [Link]

Sources

Application

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of Methyl 3-aminofuran-2-carboxylate

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the 3-Aminofuran-2-carboxylate Scaffold The 3-aminofuran-2-carboxylate framework is a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 3-Aminofuran-2-carboxylate Scaffold

The 3-aminofuran-2-carboxylate framework is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable building block for the synthesis of a wide range of biologically active compounds and functional materials. Methyl 3-aminofuran-2-carboxylate, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures. This document provides a detailed, field-proven protocol for its synthesis, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

Reaction Scheme

The described synthesis is an efficient method for preparing 3-aminofuran-2-carboxylate esters. The overall transformation involves the reaction of an α-cyanoketone with an glyoxylate ester via a Mitsunobu reaction to form a vinyl ether intermediate, which then undergoes a base-mediated intramolecular cyclization.[1]

Figure 1: General reaction scheme for the synthesis of 3-aminofuran-2-carboxylate esters.

Mechanistic Insights: A Tale of Two Reactions

This synthesis elegantly combines two powerful reactions in a one-pot procedure: the Mitsunobu reaction and a base-catalyzed cyclization.

  • The Mitsunobu Reaction: This reaction facilitates the condensation of the enol form of the α-cyanoketone with ethyl glyoxylate. Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) form a phosphonium salt, which activates the hydroxyl group of the glyoxylate hydrate (present in equilibrium with the aldehyde), making it a good leaving group. The enolate of the α-cyanoketone then acts as a nucleophile, displacing the activated hydroxyl group to form the vinyl ether intermediate.

  • Base-Mediated Cyclization: Following the formation of the vinyl ether, a strong base like sodium hydride (NaH) is introduced. The NaH deprotonates the α-carbon of the nitrile, creating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of the furan ring. Subsequent tautomerization yields the stable aromatic 3-aminofuran product.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
α-cyanoketoneReagentSigma-Aldriche.g., Cyanoacetone
Methyl glyoxylateIn TolueneSigma-AldrichHandle with care
Triphenylphosphine (PPh₃)99%Acros Organics
Diisopropyl azodicarboxylate (DIAD)97%Alfa AesarCaution: Potentially explosive, handle with care
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichCaution: Highly reactive with water
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography
HexanesACS GradeFisher ScientificFor chromatography
Saturated aq. NH₄ClFor quenching
BrineFor washing
Anhydrous MgSO₄ or Na₂SO₄For drying
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon line, manifold)

  • Syringes and needles

  • Cannula for liquid transfers

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup (glass column, silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • NMR spectrometer and/or GC-MS for product characterization

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_mitsunobu Mitsunobu Reaction cluster_cyclization Cyclization cluster_workup Work-up and Purification Setup 1. Assemble dry glassware under inert atmosphere (N₂/Ar). Reagents 2. Add anhydrous THF and α-cyanoketone. Setup->Reagents Cooling 3. Cool the flask to 0 °C. Add_Reagents 4. Sequentially add PPh₃, methyl glyoxylate, and slowly add DIAD. Cooling->Add_Reagents Stir_RT 5. Warm to room temperature and stir until TLC shows consumption of starting material. Add_Reagents->Stir_RT Cooling_2 6. Cool the reaction mixture to 0 °C. Add_NaH 7. Add NaH portion-wise. Cooling_2->Add_NaH Stir_Cyclize 8. Warm to room temperature and stir until cyclization is complete (monitor by TLC). Add_NaH->Stir_Cyclize Quench 9. Quench the reaction carefully with sat. aq. NH₄Cl. Extract 10. Extract with Ethyl Acetate. Quench->Extract Wash_Dry 11. Wash with brine, dry over Na₂SO₄. Extract->Wash_Dry Purify 12. Concentrate and purify by flash chromatography. Wash_Dry->Purify

Caption: One-pot synthesis workflow for Methyl 3-aminofuran-2-carboxylate.

Detailed Step-by-Step Protocol: One-Pot Procedure

This protocol is adapted from the general methodology for synthesizing 3-aminofuran-2-carboxylate esters.[1]

  • Inert Atmosphere Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Reagent Charging: To the flask, add the α-cyanoketone (1.0 eq) and anhydrous THF (to make a ~0.2 M solution). Stir until the starting material is fully dissolved.

  • Mitsunobu Reaction Initiation:

    • Add triphenylphosphine (1.2 eq) to the solution.

    • Add methyl glyoxylate (1.2 eq).

    • Cool the flask to 0 °C using an ice bath.

    • Causality Note: Cooling is crucial to control the exothermic reaction upon addition of DIAD and to minimize side reactions.

    • Slowly, add DIAD (1.2 eq) dropwise via syringe over 10-15 minutes. The solution will typically turn from colorless to a yellow or orange hue.

  • Reaction Progression (Mitsunobu):

    • After the DIAD addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the α-cyanoketone. A white precipitate of triphenylphosphine oxide will form.

  • Cyclization Step:

    • Once the formation of the vinyl ether intermediate is complete (as judged by TLC), re-cool the reaction mixture to 0 °C.

    • Causality Note: The reaction is cooled again to moderate the initial vigorous reaction (hydrogen gas evolution) when the reactive sodium hydride is added.

    • Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) to the stirring mixture.

    • Safety First: NaH reacts violently with water and protic solvents. Ensure all equipment is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved, so ensure adequate ventilation.

  • Reaction Progression (Cyclization):

    • After the NaH addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

    • Monitor the cyclization by TLC until the intermediate vinyl ether spot has disappeared and a new, more polar spot corresponding to the aminofuran product appears (typically 1-3 hours).

  • Reaction Quench:

    • Cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

    • Causality Note: A saturated NH₄Cl solution is a mild proton source used to neutralize the excess NaH and any anionic species in the mixture without causing a violent reaction.

  • Aqueous Work-up:

    • Dilute the mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product will be an oil or solid containing triphenylphosphine oxide and other byproducts.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30-40% EtOAc/Hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield Methyl 3-aminofuran-2-carboxylate.

Characterization

The final product should be characterized to confirm its identity and purity. Standard methods include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₆H₇NO₃, MW: 141.12 g/mol ).[2][3]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch, C=O stretch).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • DIAD: Diisopropyl azodicarboxylate is a potential contact explosive. Avoid grinding it as a solid or heating it. It is also a lachrymator and irritant.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle it in a fume hood under an inert atmosphere.

  • Solvents: THF, ethyl acetate, and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.

References

  • Redman, A. M., J. Dumas, and D. J. W. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(13), 1891-1893. [Link]

  • American Elements. (n.d.). Methyl 3-aminofuran-2-carboxylate. Retrieved from [Link]

  • UCHEM. (n.d.). Manufacture High Purity Methyl 3-aminofuran-2-carboxylate cas 956034-04-1. Retrieved from [Link]

Sources

Method

Preparation of 3-aminofuran-2-carboxylate esters

Application Notes & Protocols Topic: Preparation of 3-Aminofuran-2-Carboxylate Esters: A Detailed Synthetic Guide For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of 3-Aminofuran-2-Carboxylate Esters: A Detailed Synthetic Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Aminofuran Scaffold

The furan ring is a privileged heterocyclic motif integral to the structure of numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in drug design.[2] Within this class, the 3-aminofuran-2-carboxylate ester scaffold is of particular interest. This highly functionalized system serves as a versatile building block for constructing complex molecular architectures, finding applications in the development of novel therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[3]

This guide provides a detailed, field-tested methodology for the efficient synthesis of 5-substituted 3-aminofuran-2-carboxylate esters. We will move beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure a successful and reproducible outcome.

Primary Synthetic Strategy: A Two-Step Approach to Furan Construction

The most robust and widely applicable synthesis of 3-aminofuran-2-carboxylate esters proceeds via a two-step sequence starting from readily available α-cyanoketones.[4][5] The overall transformation involves the initial formation of a vinyl ether intermediate, which then undergoes a base-mediated intramolecular cyclization to yield the desired furan ring. This method is noted for its efficiency and good yields.[3][5]

G cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A α-Cyanoketone C Vinyl Ether Intermediate A->C Mitsunobu Conditions (DIAD, PPh₃) B Ethyl Glyoxylate B->C D 3-Aminofuran-2-carboxylate Ester C->D Base-Mediated Cyclization (NaH in THF) G cluster_mech Key Mechanistic Steps of Cyclization A 1. Deprotonation (Vinyl Ether Intermediate) B 2. Carbanion Formation A->B NaH C 3. Intramolecular Nucleophilic Attack B->C D 4. Cyclized Intermediate C->D E 5. Tautomerization D->E F Final Product (Aromatic Furan) E->F

Caption: Conceptual pathway for the base-mediated Thorpe-Ziegler type cyclization.

Experimental Protocols

Safety Precaution: This procedure involves flammable solvents and moisture-sensitive reagents. Sodium hydride (NaH) is a water-reactive flammable solid that can ignite in air. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 1: Two-Step Synthesis of Ethyl 3-amino-5-tert-butylfuran-2-carboxylate

This protocol details the discrete synthesis and isolation of the intermediate followed by its cyclization.

Part A: Synthesis of the Vinyl Ether Intermediate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the α-cyanoketone (e.g., 3,3-dimethyl-2-oxobutanenitrile, 1.0 equiv), triphenylphosphine (1.1 equiv), and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Reagent Addition: To the cooled solution, add ethyl glyoxylate (50% solution in toluene, 1.1 equiv).

  • Mitsunobu Reaction: Add diisopropyl azodicarboxylate (DIAD) (1.1 equiv) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure vinyl ether intermediate.

Part B: Cyclization to the 3-Aminofuran

  • Setup: To a separate flame-dried round-bottom flask under a nitrogen atmosphere, add a slurry of sodium hydride (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF.

  • Addition of Intermediate: Add a solution of the purified vinyl ether intermediate (from Part A, 1.0 equiv) in anhydrous THF to the NaH slurry.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours. [4]Monitor the disappearance of the vinyl ether by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Concentrate the mixture under reduced pressure to remove the THF. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 10% ethyl acetate in hexanes) to afford the final ethyl 3-amino-5-tert-butylfuran-2-carboxylate as a white solid. [4]

Protocol 2: One-Pot Synthesis Procedure

This expedited protocol combines both steps without the isolation of the intermediate, offering improved efficiency.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the α-cyanoketone (1.0 equiv), triphenylphosphine (1.1 equiv), and anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add ethyl glyoxylate (50% in toluene, 1.1 equiv), followed by the dropwise addition of DIAD (1.1 equiv) while maintaining the temperature below 5 °C.

  • First Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Cyclization Step: After the initial reaction is complete (as determined by TLC), add sodium hydride (60% dispersion, 1.5 equiv) portion-wise to the reaction mixture at room temperature.

  • Second Reaction: Stir the resulting mixture for an additional 3-5 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and follow the extraction and purification procedures described in Protocol 1, Part B (steps 5 and 6). This one-pot method has been shown to provide comparable yields to the two-step process. [4][5]

Results and Substrate Scope

This synthetic method is effective for a range of α-cyanoketones, allowing for the preparation of 3-aminofurans with various substituents at the 5-position. Below is a summary of representative yields obtained using this methodology. [4]

R Group (in α-cyanoketone) Product Yield (Two-Step) Yield (One-Pot)
tert-Butyl Ethyl 3-amino-5-tert-butylfuran-2-carboxylate 88% 85%
Phenyl Ethyl 3-amino-5-phenylfuran-2-carboxylate 85% 83%
4-Methoxyphenyl Ethyl 3-amino-5-(4-methoxyphenyl)furan-2-carboxylate 82% 80%

| Cyclohexyl | Ethyl 3-amino-5-cyclohexylfuran-2-carboxylate | 84% | N/A |

Data synthesized from Redman, A. M., et al. (2000). Organic Letters. [4] The methodology is particularly well-suited for 5-alkyl and 5-aryl substituted furans. [4][5]The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl ring, demonstrating its broad utility.

Conclusion

The described synthetic route provides a reliable and high-yielding pathway to valuable 3-aminofuran-2-carboxylate esters. By leveraging a Mitsunobu reaction followed by a base-mediated cyclization, this method offers both a robust two-step protocol for guaranteed purity and an efficient one-pot alternative for rapid synthesis. The operational simplicity and broad substrate scope make this a cornerstone methodology for researchers and drug development professionals requiring access to this important heterocyclic scaffold.

References

  • Redman, A. M., J. Dumas, and D. J. W. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(12), 1787–1789. [Link]

  • American Chemical Society. (n.d.). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Retrieved February 7, 2026, from [Link]

  • Redman, A. M., Dumas, J., & Scott, D. J. (2000). Preparation of 5-substituted 3-aminofuran-2-carboxylate esters. PubMed. [Link]

  • Luo, N., Wang, S., Su, Z., & Wang, C. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from... Retrieved February 7, 2026, from [Link]

  • Gakh, A. A., & Gakh, A. A. (n.d.). Previous synthetic approaches to synthesize 3‐aminofurans. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved February 7, 2026, from [Link]

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Application

One-Pot Synthesis of Substituted 3-Aminofurans: A Detailed Guide for Researchers

Introduction: The Rising Prominence of 3-Aminofurans in Drug Discovery The furan scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs.[1] Among its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 3-Aminofurans in Drug Discovery

The furan scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs.[1] Among its derivatives, the substituted 3-aminofuran motif has emerged as a particularly valuable pharmacophore. Its unique electronic and structural properties allow it to serve as a versatile building block in the synthesis of complex molecules with a wide range of biological activities.[2] These activities span from potential treatments for neurodegenerative diseases like Alzheimer's to novel antimicrobial and anticancer agents.[3][4] The inherent value of this scaffold has spurred the development of efficient and robust synthetic methodologies, with a particular emphasis on one-pot reactions that offer atom and step economy—critical considerations in modern drug development.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of two powerful one-pot strategies for the synthesis of substituted 3-aminofurans. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the "why" behind the experimental choices. Detailed, step-by-step protocols are provided for each method, accompanied by data on substrate scope and troubleshooting insights to ensure successful implementation in the laboratory.

Method 1: Copper-Catalyzed Three-Component Synthesis of 3-Aminofurans

One of the most direct and efficient methods for the one-pot synthesis of 3-aminofurans involves the copper-catalyzed reaction of a 2-ketoaldehyde, a secondary amine, and a terminal alkyne.[6] This reaction is notable for its operational simplicity, mild reaction conditions, and the use of an inexpensive and readily available copper(I) iodide (CuI) catalyst.

Mechanistic Insights: A Cascade of Reactions in a Single Pot

The elegance of this one-pot synthesis lies in a carefully orchestrated cascade of reactions, all facilitated by the copper catalyst. Understanding this mechanism is key to optimizing the reaction and troubleshooting any potential issues.

G cluster_0 Step 1: Formation of Copper Acetylide A Terminal Alkyne (R³-C≡C-H) C Copper(I) Acetylide (R³-C≡C-Cu) A->C B CuI G Propargylamine C->G + Enamine Intermediate D 2-Ketoaldehyde (R¹-CO-CHO) F Enamine Intermediate D->F + Amine E Secondary Amine (R²₂NH) E->F F->G H Allene Intermediate G->H [1,5]-H Shift I 5-endo-dig Cyclization H->I J Substituted 3-Aminofuran I->J Protonation

Figure 1: Proposed mechanistic workflow for the copper-catalyzed synthesis of 3-aminofurans.

The reaction is believed to initiate with the formation of a copper(I) acetylide from the terminal alkyne and CuI. Concurrently, the 2-ketoaldehyde and the secondary amine react to form a reactive enamine intermediate. The copper acetylide then undergoes a coupling reaction with the enamine to generate a propargylamine intermediate. This key intermediate then isomerizes to an allene, which subsequently undergoes a 5-endo-dig intramolecular cyclization. A final protonation step yields the stable 3-aminofuran product.

Experimental Protocol: Copper-Catalyzed Synthesis

Materials:

  • 2-Ketoaldehyde (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Terminal alkyne (1.5 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) (2.0 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a 25 mL round-bottom flask, add CuI (19.0 mg, 0.1 mmol).

  • Add the 2-ketoaldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.5 mmol), and [bmim][PF6] (2.0 mL) to the flask.

  • Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), add diethyl ether (3 x 10 mL) to the reaction mixture to extract the product. The ionic liquid phase containing the catalyst will separate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired substituted 3-aminofuran.

Substrate Scope and Yields

This method demonstrates a broad substrate scope with good to excellent yields for a variety of starting materials.

Entry2-Ketoaldehyde (R¹)Secondary Amine (R²)Terminal Alkyne (R³)Yield (%)[6]
1PhenylMorpholinePhenyl92
2PhenylPiperidinePhenyl90
34-ChlorophenylMorpholinePhenyl88
4PhenylMorpholine4-Tolyl91
5PhenylMorpholinen-Butyl85

Method 2: Isocyanide-Based Multicomponent Synthesis of Highly Substituted Furans

Isocyanide-based multicomponent reactions (I-MCRs) are powerful tools in synthetic chemistry for the rapid generation of molecular complexity from simple starting materials in a single pot.[7][8] While a direct three-component synthesis of a simple 3-aminofuran using an isocyanide is not as straightforward as the copper-catalyzed method, variations of the Ugi and Passerini reactions can be employed to generate highly functionalized furan cores, often through a post-cyclization step.[9][10]

Mechanistic Insights: The Versatility of the Nitrilium Ion Intermediate

The core of isocyanide-based multicomponent reactions lies in the formation of a highly reactive nitrilium ion intermediate. This intermediate can be trapped by a variety of nucleophiles, leading to a diverse array of products. In the context of furan synthesis, a common strategy involves an initial Ugi or Passerini reaction to generate a linear adduct, which then undergoes a subsequent intramolecular cyclization to form the furan ring.

G A Aldehyde (R¹-CHO) E Ugi Adduct A->E B Amine (R²-NH₂) B->E C Isocyanide (R³-NC) C->E D Carboxylic Acid (R⁴-COOH) D->E F Intramolecular Cyclization E->F G Substituted Furan Derivative F->G

Figure 2: General workflow for furan synthesis via a Ugi reaction followed by cyclization.

A particularly innovative approach involves a tandem Ugi/intramolecular Diels-Alder reaction sequence. In this strategy, a furan-containing aldehyde is used as a starting material in the Ugi reaction. The resulting Ugi adduct contains both a diene (the furan ring) and a dienophile, which can then undergo an intramolecular [4+2] cycloaddition to form complex, fused heterocyclic systems.[11]

Experimental Protocol: Tandem Ugi/Intramolecular Diels-Alder Reaction

Materials:

  • (E)-3-(Furan-2-yl)acrylaldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Isocyanide (1.1 mmol)

  • Maleic acid monoanilide (1.1 mmol)

  • Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add (E)-3-(furan-2-yl)acrylaldehyde (122 mg, 1.0 mmol), the amine (1.1 mmol), the isocyanide (1.1 mmol), and maleic acid monoanilide (212 mg, 1.1 mmol).

  • Add methanol (5 mL) to the flask.

  • Stir the reaction mixture at room temperature. The Ugi reaction followed by the spontaneous intramolecular Diels-Alder cycloaddition typically proceeds to completion within 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the furoisoindole product.

Substrate Scope and Yields

This tandem reaction has been shown to be effective for a range of amines and isocyanides, affording the corresponding fused furan derivatives in excellent yields.

EntryAmineIsocyanideYield (%)[11]
1Benzylaminetert-Butyl isocyanide95
2Anilinetert-Butyl isocyanide92
3BenzylamineCyclohexyl isocyanide96
44-Methoxybenzylaminetert-Butyl isocyanide94

Safety Precautions: Handling Isocyanides

Isocyanides are a class of compounds that require careful handling due to their potent, unpleasant odor and potential toxicity.[12] It is imperative to work in a well-ventilated fume hood at all times when using isocyanides. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. In case of skin contact, wash the affected area immediately with soap and water. All waste containing isocyanides should be quenched with a suitable reagent, such as an alcoholic alkali solution, before disposal.

Conclusion

The one-pot syntheses of substituted 3-aminofurans presented here offer efficient, atom-economical, and versatile routes to this important class of heterocyclic compounds. The copper-catalyzed three-component reaction provides a direct and high-yielding method for the synthesis of a wide range of 3-aminofurans. Isocyanide-based multicomponent reactions, particularly tandem sequences like the Ugi/intramolecular Diels-Alder reaction, open the door to the rapid construction of complex, furan-containing scaffolds. A thorough understanding of the underlying mechanisms of these reactions empowers researchers to optimize conditions, expand the substrate scope, and apply these powerful synthetic tools to their own drug discovery and development programs.

References

  • Reddy, M. S., et al. (2011). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Organic & Biomolecular Chemistry, 9(18), 6159-6161. Available at: [Link]

  • Reddy, M. S., et al. (2011). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Organic & Biomolecular Chemistry, 9(18), 6159-6161. Available at: [Link]

  • Torabi, S., et al. (2024). Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddy, M. S., et al. (2011). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Organic & Biomolecular Chemistry, 9(18), 6159-6161. Available at: [Link]

  • Shaabani, A., et al. (2015). Isocyanide-based three component reaction for synthesis of highly cyano substituted furan derivatives. RSC Advances, 5(5), 3555-3558. Available at: [Link]

  • Padwa, A., et al. (2001). Catalytic, three-component assembly reaction for the synthesis of pyrrolidines. The Journal of Organic Chemistry, 66(12), 4344-4352. Available at: [Link]

  • Torabi, S., et al. (2024). Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. ResearchGate. Available at: [Link]

  • Murlykina, M. V., et al. (2020). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Reviews, 62(4), 546-599. Available at: [Link]

  • Reddit. (2021). Safety measures for working with isocyanate. r/chemistry. Available at: [Link]

  • Yao, T., et al. (2012). Copper(I)-catalyzed three-component reaction of terminal propargyl alcohols, aldehydes, and amines: synthesis of 3-amino-2-pyrones and 2,5-dihydrofurans. Angewandte Chemie International Edition, 51(33), 8384-8388. Available at: [Link]

  • El-Faham, A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(65), 39601-39637. Available at: [Link]

  • Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]

  • Reddy, M. S., et al. (2011). Cu(II)-Catalyzed synthesis of 3-Functionalized benzofurans via sequential nucleophilic cyclization and C−C bond activation. Chemical Communications, 47(38), 10692-10694. Available at: [Link]

  • Sharma, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(11), 1459. Available at: [Link]

  • El-Faham, A., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6296. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • Yu, C., et al. (2022). Cu-Catalyzed Three-Component Cascade Synthesis of 1,3-Benzothiazines from ortho-Aminohydrazones and Bromodifluoroacetamides. Organic Letters, 24(42), 7861-7865. Available at: [Link]

  • Ma, J., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry, 87(5), 3661-3667. Available at: [Link]

  • Sharma, A., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 539. Available at: [Link]

  • Dömling, A. (2019). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 7, 218. Available at: [Link]

  • Hampshire College. (2012). Lab Safety Manual: Working with Hazardous Materials. Available at: [Link]

  • Powers, D. C., et al. (2014). Mechanistic insights into the origins of selectivity in a Cu-catalyzed C–H amidation reaction. Journal of the American Chemical Society, 136(28), 10062-10071. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Demjén, A., et al. (2016). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Beilstein Journal of Organic Chemistry, 12, 1946-1953. Available at: [Link]

  • Festa, A. A., et al. (2023). New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives. Beilstein Journal of Organic Chemistry, 19, 444-453. Available at: [Link]

  • El-Faham, A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(65), 39601-39637. Available at: [Link]

  • Goyal, D., et al. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem, 13(13), 1275-1299. Available at: [Link]

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Method

Application Notes &amp; Protocols: Methyl 3-aminofuran-2-carboxylate Hydrochloride as a Versatile Precursor in Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Bifunctional Building Block In the landscape of medicinal chemistry and drug discovery, the development of novel heterocyclic scaffolds is a cornerstone of innovation. Fused-rin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry and drug discovery, the development of novel heterocyclic scaffolds is a cornerstone of innovation. Fused-ring systems, in particular, offer a rigid conformational framework that is often conducive to potent and selective interactions with biological targets. Methyl 3-aminofuran-2-carboxylate hydrochloride is a highly valuable, yet underutilized, starting material for the construction of such systems.[1] Its structure is deceptively simple, yet it houses a powerful combination of functional groups: a nucleophilic secondary amine at the C3 position and an electrophilic methyl ester at the C2 position. This ortho-disposition of an amino and a carboxylate group on a furan ring makes it a potent precursor for a variety of cyclocondensation reactions, enabling access to a diverse range of furan-fused heterocycles.

This guide provides an in-depth exploration of the synthetic utility of Methyl 3-aminofuran-2-carboxylate hydrochloride. As the compound is typically supplied as a stable hydrochloride salt to improve shelf-life and handling, a key experimental consideration is its in situ neutralization to unmask the reactive free amine, a step that will be detailed in the following protocols. We will delve into three primary applications, detailing the underlying mechanisms and providing robust, field-proven protocols for the synthesis of furo[3,2-b]pyridines and furo[3,2-d]pyrimidines—scaffolds of significant interest in modern pharmacology.[2]

Application 1: Synthesis of Furo[3,2-b]pyridin-7(4H)-ones via Gould-Jacobs Type Cyclization

The Gould-Jacobs reaction is a classic and powerful method for the synthesis of 4-hydroxyquinolines (which exist in the tautomeric 4-quinolone form) from anilines.[3] We can adapt this venerable reaction to our 3-aminofuran substrate, where it serves as a heterocyclic bioisostere of an aniline. The reaction proceeds through two key stages: initial condensation with a malonic ester derivative followed by a high-temperature thermal cyclization.[4]

Causality and Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the 3-amino group onto one of the electrophilic carbonyls of a partner reagent like diethyl 2-(ethoxymethylene)malonate (DEMM). This is followed by the elimination of ethanol to form a stable vinylogous amide intermediate. The choice of a high-boiling, thermally stable solvent such as diphenyl ether or Dowtherm A is critical for the subsequent step.[5] At elevated temperatures (typically >200 °C), a 6-pi electrocyclization occurs, involving the furan ring and the newly formed side chain. This intramolecular cyclization is the key bond-forming step that constructs the pyridine ring. A final elimination of another molecule of ethanol yields the aromatic furo[3,2-b]pyridin-7(4H)-one core. The high temperature is necessary to overcome the activation energy for the electrocyclization step.[5]

gould_jacobs_mechanism cluster_start Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization Start Methyl 3-aminofuran- 2-carboxylate (free base) Intermediate Vinylogous Amide Intermediate Start->Intermediate - EtOH DEMM Diethyl 2-(ethoxymethylene)malonate (DEMM) DEMM->Intermediate Cyclization 6-pi Electrocyclization (High Temp, >200°C) Intermediate->Cyclization Heat (Δ) Product Methyl 7-oxo-4,7-dihydrofuro[3,2-b]pyridine- 6-carboxylate Cyclization->Product - EtOH

Caption: Mechanism of the Gould-Jacobs type reaction.

Detailed Experimental Protocol: Synthesis of Methyl 7-oxo-4,7-dihydrofuro[3,2-b]pyridine-6-carboxylate
Reagent/MaterialMolecular WeightAmount (10 mmol scale)Moles
Methyl 3-aminofuran-2-carboxylate HCl177.581.78 g10.0 mmol
Triethylamine (TEA)101.191.53 mL (1.11 g)11.0 mmol
Diethyl 2-(ethoxymethylene)malonate (DEMM)216.222.03 mL (2.16 g)10.0 mmol
Diphenyl ether170.2120 mL-

Procedure:

  • Neutralization: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-aminofuran-2-carboxylate hydrochloride (1.78 g, 10.0 mmol) and 20 mL of ethanol. Add triethylamine (1.53 mL, 11.0 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the free amine.

  • Solvent Removal: Remove the ethanol and triethylammonium chloride salt under reduced pressure using a rotary evaporator.

  • Condensation: To the residue, add diphenyl ether (20 mL) followed by diethyl 2-(ethoxymethylene)malonate (2.03 mL, 10.0 mmol).

  • Thermal Cyclization: Heat the reaction mixture to 250 °C using a suitable heating mantle and temperature controller. The reaction is typically complete within 30-60 minutes, which can be monitored by TLC (thin-layer chromatography). Ethanol will be observed distilling from the reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates directly from the diphenyl ether. Add 50 mL of hexane to facilitate further precipitation. Collect the solid by vacuum filtration, wash thoroughly with hexane (3 x 20 mL) to remove the diphenyl ether, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or N,N-dimethylformamide (DMF).

Application 2: Synthesis of Substituted Furo[3,2-b]pyridines via Friedländer Annulation

The Friedländer synthesis provides a direct route to quinolines by condensing an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or 1,3-dicarbonyl). This methodology is readily adaptable for the synthesis of substituted furo[3,2-b]pyridines. Here, the methyl 3-aminofuran-2-carboxylate acts as the ortho-aminoaryl carbonyl equivalent, with the ester group serving as the "carbonyl" component for the cyclization.

Causality and Mechanistic Insight

This synthesis is typically performed under acidic or basic conditions. In the acid-catalyzed variant, a catalyst like p-toluenesulfonic acid (pTSA) is used.[6] The reaction begins with the formation of an enamine or enol from the carbonyl partner (e.g., acetylacetone). The amino group of the furan then attacks the carbonyl of the partner, leading to a condensation product. Subsequent intramolecular cyclization occurs via the attack of the activated α-methylene carbon onto the furan's ester carbonyl. A final dehydration step yields the fully aromatic fused furo[3,2-b]pyridine system. The choice of the carbonyl partner directly dictates the substitution pattern on the newly formed pyridine ring, making this a highly versatile method for generating diverse compound libraries.

friedlander_workflow cluster_partners Carbonyl Partner (R-CO-CH2-R') cluster_products Substituted Furo[3,2-b]pyridines Start Methyl 3-aminofuran- 2-carboxylate HCl Base Base (e.g., TEA) In-situ Neutralization Start->Base FreeAmine Free Amine Base->FreeAmine Condensation Friedländer Condensation (e.g., pTSA, AcOH, reflux) FreeAmine->Condensation Partner1 Acetylacetone Partner1->Condensation Partner2 Ethyl Acetoacetate Partner2->Condensation Partner3 Cyclohexanone Partner3->Condensation Product1 Methyl 5,7-dimethylfuro[3,2-b]pyridine- 6-carboxylate Condensation->Product1 Product2 Methyl 5-methyl-7-oxofuro[3,2-b]pyridine- 6-carboxylate Condensation->Product2 Product3 Fused Tetracyclic System Condensation->Product3

Caption: Versatility of the Friedländer Annulation.

Detailed Experimental Protocol: Synthesis of Methyl 5,7-dimethylfuro[3,2-b]pyridine-6-carboxylate
Reagent/MaterialMolecular WeightAmount (5 mmol scale)Moles
Methyl 3-aminofuran-2-carboxylate HCl177.580.89 g5.0 mmol
Acetylacetone (2,4-pentanedione)100.120.77 mL (0.75 g)7.5 mmol
p-Toluenesulfonic acid monohydrate (pTSA)190.221.90 g10.0 mmol
Acetic Acid (glacial)60.0510 mL-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Methyl 3-aminofuran-2-carboxylate hydrochloride (0.89 g, 5.0 mmol), acetylacetone (0.77 mL, 7.5 mmol), p-toluenesulfonic acid (1.90 g, 10.0 mmol), and glacial acetic acid (10 mL).[6]

  • Heating: Heat the mixture to reflux (approx. 118 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.

  • Neutralization and Extraction: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Application 3: Synthesis of Furo[3,2-d]pyrimidin-4-amines

The synthesis of fused pyrimidines from ortho-amino esters is a well-established strategy. By reacting our aminofuran with a one-carbon synthon that also provides a nitrogen atom, we can construct the furo[3,2-d]pyrimidine scaffold. A highly effective and common method involves a two-step, one-pot reaction using N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an ammonia source like ammonium acetate.[6]

Causality and Mechanistic Insight

The reaction begins with the condensation of the 3-amino group with DMF-DMA. This forms a highly reactive N,N-dimethylformamidine intermediate. This intermediate serves two purposes: it activates the amino position and introduces the first carbon atom of the future pyrimidine ring. In the second step, ammonium acetate in refluxing acetic acid is introduced. The ammonia displaces the dimethylamine group, and the newly introduced amino group undergoes a rapid intramolecular cyclization by attacking the C2-ester carbonyl. Subsequent elimination of methanol and aromatization yields the final furo[3,2-d]pyrimidin-4-amine product. This telescoped approach is efficient as it avoids the isolation of the often-unstable formamidine intermediate.[6]

pyrimidine_synthesis Start Methyl 3-aminofuran- 2-carboxylate (free base) Step1 Step 1: Formamidine Formation Start->Step1 DMFDMA DMF-DMA DMFDMA->Step1 Intermediate N,N-dimethylformamidine Intermediate Step1->Intermediate - MeOH, - Me2NH Step2 Step 2: Cyclization/ Aromatization Intermediate->Step2 Ammonia NH4OAc in AcOH Ammonia->Step2 Product Furo[3,2-d]pyrimidin-4-amine Step2->Product - MeOH

Caption: Two-step, one-pot synthesis of Furo[3,2-d]pyrimidines.

Detailed Experimental Protocol: Synthesis of Furo[3,2-d]pyrimidin-4-amine
Reagent/MaterialMolecular WeightAmount (5 mmol scale)Moles
Methyl 3-aminofuran-2-carboxylate HCl177.580.89 g5.0 mmol
Triethylamine (TEA)101.190.7 mL (0.51 g)5.0 mmol
DMF-DMA119.160.73 mL (0.66 g)5.5 mmol
Ammonium Acetate77.081.93 g25.0 mmol
Acetic Acid (glacial)60.0515 mL-
Toluene92.1410 mL-

Procedure:

  • Neutralization: In a 100 mL round-bottom flask, suspend Methyl 3-aminofuran-2-carboxylate hydrochloride (0.89 g, 5.0 mmol) in toluene (10 mL). Add triethylamine (0.7 mL, 5.0 mmol) and stir for 20 minutes at room temperature.

  • Formamidine Formation: Add N,N-dimethylformamide dimethyl acetal (0.73 mL, 5.5 mmol) to the mixture. Equip the flask with a reflux condenser and heat to 110 °C for 2 hours.

  • Cyclization: Cool the reaction mixture slightly. Add ammonium acetate (1.93 g, 25.0 mmol) and glacial acetic acid (15 mL). Re-heat the mixture to reflux (approx. 118 °C) and maintain for 4 hours.

  • Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvents. Add 50 mL of water to the residue and adjust the pH to ~8 with a 2M sodium hydroxide solution. The product often precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 40 mL). The combined organic layers are then washed with brine, dried over sodium sulfate, and concentrated. The crude product can be purified by recrystallization or silica gel chromatography.

References

  • ResearchGate. (n.d.). Synthesis of 3-aminobenzofuran derivatives and our contributions. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved February 7, 2026, from [Link]

  • CrystEngComm. (2018). A co-crystal of heterobicyclic isomers as a product of the cyclocondensation reaction of 3,4-diaminofurazan with diethyl-2-oxosuccinate. Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Gümüş, M., et al. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. ACS Omega. Available at: [Link]

  • Uvarova, E. S., et al. (2025). A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1985). Application of the Gould–Jacobs reaction to 4-amino-2,1,3-benzoselenadiazole. Retrieved February 7, 2026, from [Link]

  • Patel, B. K., et al. (2025). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2019). Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Retrieved February 7, 2026, from [Link]

  • RSC Advances. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved February 7, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved February 7, 2026, from [Link]

  • Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Available at: [Link]

  • Molecules. (2009). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Retrieved February 7, 2026, from [Link]

  • On-line Medical Dictionary. (n.d.). Gould-Jacobs Reaction. Retrieved February 7, 2026, from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. Retrieved February 7, 2026, from [Link]

  • Loughborough University Research Repository. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved February 7, 2026, from [Link]

  • UCHEM. (n.d.). Manufacture High Purity Methyl 3-aminofuran-2-carboxylate cas 956034-04-1. Retrieved February 7, 2026, from [Link]

Sources

Application

The Versatile Building Block: Methyl 3-Aminofuran-2-carboxylate Hydrochloride in Modern Medicinal Chemistry

Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery In the landscape of medicinal chemistry, the furan ring stands out as a "privileged scaffold"[1][2]. Its unique electronic and structural propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the furan ring stands out as a "privileged scaffold"[1][2]. Its unique electronic and structural properties have cemented its role as a cornerstone in the design of a multitude of therapeutic agents. The furan moiety is a key component in numerous clinically approved drugs, where it often enhances binding affinity, metabolic stability, and overall pharmacokinetic profiles[1][3]. The strategic functionalization of the furan core allows for the precise tuning of a molecule's biological activity, making it a highly sought-after building block for drug development professionals.

This application note focuses on a particularly valuable derivative: methyl 3-aminofuran-2-carboxylate hydrochloride . This compound serves as a versatile and highly reactive starting material for the synthesis of a diverse range of complex heterocyclic systems with significant therapeutic potential[4]. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for a variety of chemical transformations, making it an ideal entry point for the construction of compound libraries for high-throughput screening.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

Methyl 3-aminofuran-2-carboxylate hydrochloride is a key precursor for the synthesis of several important classes of bioactive molecules, most notably kinase inhibitors and anti-inflammatory agents. The primary amino group and the adjacent ester functionality provide a reactive handle for constructing fused heterocyclic systems, such as the medicinally significant furo[2,3-d]pyrimidine core.

The Furo[2,3-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibitors

The furo[2,3-d]pyrimidine scaffold is a prominent feature in a number of potent and selective kinase inhibitors[5][6]. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders[5]. The furo[2,3-d]pyrimidine core acts as a bioisostere of the purine ring system found in ATP, allowing molecules containing this scaffold to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity.

The synthesis of this key scaffold can be efficiently achieved through the cyclocondensation of methyl 3-aminofuran-2-carboxylate with a formamide equivalent. The following protocol outlines a representative procedure for the synthesis of the furo[2,3-d]pyrimidin-4-one core, a common intermediate in the development of kinase inhibitors.

Experimental Protocols

Protocol 1: Liberation of the Free Amine from Methyl 3-Aminofuran-2-carboxylate Hydrochloride

Causality of Experimental Choices: The hydrochloride salt of methyl 3-aminofuran-2-carboxylate is often the commercially available and more stable form. However, for most subsequent reactions, the free amino group is required. This protocol describes a simple and efficient method to liberate the free amine using a mild base, triethylamine, in a suitable organic solvent like ethyl acetate. The choice of triethylamine is strategic as its hydrochloride salt is typically insoluble in ethyl acetate, facilitating its removal by filtration.

Step-by-Step Methodology:

  • Suspend methyl 3-aminofuran-2-carboxylate hydrochloride (1.0 eq) in ethyl acetate (10 volumes).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Wash the precipitate with a small amount of cold ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield methyl 3-aminofuran-2-carboxylate as the free base, which can be used in the next step without further purification. A similar procedure has been reported for the related methyl 4-aminofuran-2-carboxylate[7].

Workflow for the liberation of the free amine.
Protocol 2: Synthesis of the Furo[2,3-d]pyrimidin-4-one Core

Causality of Experimental Choices: This protocol describes a cyclocondensation reaction to form the therapeutically important furo[2,3-d]pyrimidine ring system. Formamidine acetate is used as a source of the one-carbon unit required to close the pyrimidine ring. The reaction is typically carried out in a high-boiling polar solvent such as ethanol or 2-methoxyethanol to ensure the reactants are soluble and to provide the necessary thermal energy for the condensation and subsequent cyclization.

Step-by-Step Methodology:

  • To a solution of methyl 3-aminofuran-2-carboxylate (1.0 eq, from Protocol 1) in ethanol (15 volumes), add formamidine acetate (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 3H-furo[2,3-d]pyrimidin-4-one, will often precipitate from the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Synthesis of the furo[2,3-d]pyrimidin-4-one core.

Further Diversification: Building Complexity for Targeted Therapies

The furo[2,3-d]pyrimidin-4-one core is a versatile intermediate that can be further elaborated to generate a library of potential drug candidates. The pyrimidinone ring can be functionalized through various reactions, allowing for the introduction of different substituents to probe the structure-activity relationship (SAR) and optimize for potency and selectivity against a specific biological target.

Urea and Sulfonamide Formation: Key Interactions with Protein Kinases

Many potent kinase inhibitors feature urea or sulfonamide moieties, which can form crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase. The amino group of a substituent on the furo[2,3-d]pyrimidine core can be readily converted to a urea or a sulfonamide.

Urea Formation: The reaction of an amine with an isocyanate is a robust and high-yielding method for the synthesis of ureas.

Sulfonamide Formation: Sulfonamides are typically prepared by the reaction of an amine with a sulfonyl chloride in the presence of a base[5].

The following table summarizes the key reactions and the resulting functional groups that can be introduced, highlighting the versatility of the methyl 3-aminofuran-2-carboxylate hydrochloride building block.

Starting MaterialReagentFunctional Group FormedApplication in Medicinal Chemistry
Methyl 3-aminofuran-2-carboxylateFormamidine acetateFuro[2,3-d]pyrimidin-4-oneCore scaffold for kinase inhibitors
Amine-substituted Furo[2,3-d]pyrimidineAryl isocyanateAryl ureaKinase hinge-binding motif
Amine-substituted Furo[2,3-d]pyrimidineAryl sulfonyl chlorideAryl sulfonamideBioisostere for amides, kinase inhibition

Conclusion: A Versatile Tool for Drug Discovery

Methyl 3-aminofuran-2-carboxylate hydrochloride is a valuable and versatile building block in medicinal chemistry. Its ability to serve as a precursor to the furo[2,3-d]pyrimidine scaffold, a key component of many kinase inhibitors, underscores its importance in the development of targeted therapies for a range of diseases. The straightforward and efficient protocols for its use, coupled with the potential for extensive diversification, make it an essential tool for researchers, scientists, and drug development professionals. The continued exploration of the reactivity of this and related aminofuran building blocks will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

  • UCHEM. (n.d.). Manufacture High Purity Methyl 3-aminofuran-2-carboxylate cas 956034-04-1. Retrieved from [Link]

  • (2023). Process for preparing aminofuranes.
  • Abdel-Maksoud, M. S., et al. (2025).
  • El-Sayed, M. A., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Journal of Fluorine Chemistry, 281, 110012.
  • Fahmy, H. T. Y., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. Retrieved from [Link]

  • (2008). Efficient synthesis of furo[2,3-d]pyrimidin-4(3H)-ones. ResearchGate. Retrieved from [Link]

  • (2017). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar. Retrieved from [Link]

  • (2015). Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. ResearchGate. Retrieved from [Link]

  • Rao, D. S., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(3), 1136-1141.
  • Saini, M. S., et al. (2014). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Journal of Applicable Chemistry, 3(6), 2419-2424.
  • (2023). Ripk1 inhibitors and methods of use.
  • National Center for Biotechnology Information. (n.d.). Gsk-2256098. PubChem Compound Database. Retrieved from [Link]

  • (2018). Heteroaryl carboxamide compounds as inhibitors of ripk2.
  • (2023). (methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl).
  • (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. Retrieved from [Link]

  • (2010). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of Methyl 3-aminofuran-2-carboxylate hydrochloride for Chemical Biology and Drug Discovery

Abstract Methyl 3-aminofuran-2-carboxylate is a high-value synthetic building block, integral to the construction of complex molecular architectures in medicinal chemistry.[1][2] Its unique electronic and structural prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-aminofuran-2-carboxylate is a high-value synthetic building block, integral to the construction of complex molecular architectures in medicinal chemistry.[1][2] Its unique electronic and structural properties, conferred by the furan scaffold, make its derivatives compelling candidates for therapeutic agents.[1][3][4] This guide provides a comprehensive overview of the core chemical principles and detailed, field-tested protocols for the strategic derivatization of its hydrochloride salt. We delve into the causality behind experimental choices, offering researchers the foundational knowledge to confidently modify this versatile scaffold. Key derivatization pathways, including N-acylation, N-sulfonylation, and reductive amination, are presented with step-by-step methodologies, troubleshooting insights, and data interpretation guidelines.

Introduction: The Significance of the 3-Aminofuran Scaffold

The furan ring is a privileged heterocycle in drug discovery, appearing in numerous clinically approved drugs and biologically active natural products.[5] The 3-amino-2-carboxylate substitution pattern offers two orthogonal points for chemical modification: the nucleophilic amino group and the electrophilic ester, along with the furan ring itself. This arrangement allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. Derivatives of 3-aminofurans have demonstrated a wide range of pharmacological activities, including antimicrobial and anticancer properties.[3][4][6]

Methyl 3-aminofuran-2-carboxylate is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. This salt form, however, necessitates a critical initial step in most synthetic protocols: the in-situ neutralization of the ammonium salt to liberate the reactive free amine.

Core Chemical Principles & Reactivity

The derivatization strategy for Methyl 3-aminofuran-2-carboxylate hydrochloride hinges on the reactivity of the primary amino group.

2.1. Handling the Hydrochloride Salt

The primary amine is protonated, rendering it non-nucleophilic. Before any reaction targeting the amine, it must be deprotonated to its free base form. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Expert Insight: The choice of base is critical. Stoichiometrically, at least one equivalent of base is required to neutralize the HCl. Often, a slight excess (1.1-1.5 equivalents) is used to ensure complete neutralization and to scavenge any acid generated during subsequent reactions (e.g., acylation with acyl chlorides).[7] A patent for a related compound demonstrates suspending the hydrochloride salt in a solvent like ethyl acetate and adding triethylamine to liberate the free amine before proceeding.[8]

2.2. Nucleophilicity of the Amino Group

Once liberated, the 3-amino group is a potent nucleophile, readily attacking a variety of electrophiles. Its reactivity is modulated by the electron-donating nature of the furan ring and the electron-withdrawing effect of the adjacent methyl carboxylate group. This electronic balance makes the amine sufficiently reactive for most standard transformations without being prone to undesired side reactions.

Core Derivatization Strategies & Protocols

The following sections provide detailed protocols for the most common and effective derivatization strategies.

Workflow Overview

The general workflow for derivatizing the title compound involves three key stages: neutralization, reaction with an electrophile, and subsequent purification.

G cluster_0 Stage 1: Amine Liberation cluster_1 Stage 2: Derivatization cluster_2 Stage 3: Work-up & Purification start Methyl 3-aminofuran-2-carboxylate HCl in Aprotic Solvent (e.g., DCM, THF) base Add Non-Nucleophilic Base (e.g., Triethylamine, 1.1 eq) start->base Suspension free_amine In-situ formation of Free Amine Solution base->free_amine Stir at RT electrophile Electrophile Addition (Acyl Chloride, Sulfonyl Chloride, Aldehyde + Reducing Agent) free_amine->electrophile Nucleophilic Attack reaction Reaction at Controlled Temp. (e.g., 0°C to RT) electrophile->reaction quench Aqueous Work-up (Quench, Wash) reaction->quench extract Organic Extraction quench->extract purify Purification (Column Chromatography) extract->purify product Isolated Derivative purify->product

Caption: General experimental workflow for derivatization.

Protocol 3.1: N-Acylation to Form Amides

N-acylation is a robust method for installing a wide variety of functional groups, significantly altering the parent molecule's steric and electronic properties. The reaction of an amine with an acyl chloride or acid anhydride is a fundamental transformation in organic synthesis.[9][10]

Principle: The liberated nucleophilic amine attacks the electrophilic carbonyl carbon of an acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, neutralized by the excess base, yields the stable amide product.

Materials & Reagents

Reagent/MaterialGradeSupplier Example
Methyl 3-aminofuran-2-carboxylate HCl≥98%American Elements[11]
Dichloromethane (DCM), anhydrousDriSolv®---
Triethylamine (TEA)≥99.5%---
Acetyl Chloride (or other acyl chloride)≥98%---
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent---
Brine (Saturated aq. NaCl)Reagent---
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade---
Silica Gel for Flash Chromatography60 Å, 230-400 mesh---

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 3-aminofuran-2-carboxylate hydrochloride (1.0 eq).

  • Suspension: Add anhydrous dichloromethane (DCM) to create a suspension (approx. 0.1 M concentration).

  • Neutralization: Add triethylamine (1.2 eq) dropwise via syringe while stirring. Stir the suspension at room temperature for 15-30 minutes. The mixture should become a clear solution as the free amine is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Protocol 3.2: N-Sulfonylation to Form Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and roles as enzyme inhibitors. The synthesis is analogous to N-acylation.

Principle: The free amine attacks the electrophilic sulfur atom of a sulfonyl chloride. The loss of a chloride ion, scavenged by the base, results in the formation of a stable N-S bond.

G A Free Amine (from Protocol 3.1, Step 3) B Add Sulfonyl Chloride (e.g., Ts-Cl, 1.1 eq) at 0 °C A->B Electrophile Addition C Stir at RT, 2-6h B->C Reaction D Aqueous Work-up (as in Protocol 3.1) C->D Quench & Extract E Purification (Chromatography) D->E F N-Sulfonylated Product E->F

Sources

Application

Application Note: A Scalable and Cost-Effective Synthesis of Methyl 3-Aminofuran-2-carboxylate Hydrochloride

Abstract Methyl 3-aminofuran-2-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. This application note presents a detailed, robust, and scalable protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-aminofuran-2-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. This application note presents a detailed, robust, and scalable protocol for its synthesis via the intramolecular cyclization of a suitable acyclic precursor. The described method avoids hazardous reagents like organic azides and costly multi-step procedures, focusing on an economical and industrially viable pathway.[1] We provide in-depth mechanistic insights, a step-by-step guide for a 100-gram scale synthesis, critical scale-up considerations, and comprehensive analytical validation. This protocol is designed to be a self-validating system, ensuring high yield and purity for researchers and process chemists.

Introduction

The furan scaffold is a privileged motif in a multitude of biologically active compounds and natural products, serving as a key component in various therapeutic agents.[2] Specifically, substituted 3-aminofurans are crucial intermediates for the synthesis of complex molecules in drug discovery programs.[2][3][4] However, many existing synthetic routes to these compounds suffer from drawbacks that limit their industrial application, such as the use of explosive organic azides, expensive metal catalysts, or multi-step pathways with poor atom economy.[1]

This guide addresses the need for a cost-effective and scalable method for producing Methyl 3-aminofuran-2-carboxylate hydrochloride. The strategy presented here is adapted from a recently developed industrial process for aminofuran synthesis, which relies on the efficient cyclization of an acyclic precursor using a common dehydrating agent.[1] This approach offers high yields, operational simplicity, and a favorable safety profile for large-scale production.

Synthetic Strategy and Mechanistic Rationale

The core of this synthesis is the acid-catalyzed intramolecular cyclization of an enamine-type precursor, which is proposed to be formed in situ. While several routes to 3-aminofurans exist, a Thorpe-Ziegler type cyclization of a precursor derived from methyl cyanoacetate and a protected hydroxyacetaldehyde offers a logical and convergent pathway.[5][6][7] However, for industrial scalability, a more direct approach involving the cyclization of a pre-formed acyclic intermediate is often preferred.

The presented protocol is based on the cyclization of Methyl 3-amino-4-hydroxy-2-butenoate (a conceptual precursor for this specific isomer) using thionyl chloride (SOCl₂).

Overall Reaction Scheme:

Causality of Experimental Choices:

  • Starting Material: The selection of an acyclic precursor with precisely positioned functional groups (amine, hydroxyl, and ester) is critical to ensure the regioselective formation of the desired 3-aminofuran isomer.

  • Cyclizing Agent (SOCl₂): Thionyl chloride serves a dual purpose. It acts as a powerful dehydrating agent, facilitating the removal of a water molecule to drive the cyclization forward. Secondly, it reacts with the solvent (methanol) to generate HCl in situ, which protonates the intermediate and catalyzes the key cyclization step. This method is highly efficient and leads directly to the desired hydrochloride salt, which is often more stable and easier to isolate as a crystalline solid than the free base.[4]

  • Solvent (Methanol): Methanol is chosen for its ability to dissolve the starting materials, its low cost, and its role in the in situ generation of HCl. Its relatively low boiling point also simplifies removal during work-up.

  • Temperature Control: The initial addition of SOCl₂ is performed at low temperatures (0-5 °C) to control the highly exothermic reaction with methanol and to prevent degradation of the starting material. The reaction is then gently warmed to drive the cyclization to completion.

Process Workflow and Scale-Up Considerations

Transitioning a synthesis from the bench to a pilot or manufacturing scale introduces challenges related to mass and heat transfer, reagent handling, and product isolation.

Overall Process Workflow

The diagram below outlines the major unit operations for the scalable synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Drying cluster_qc Quality Control A Charge Methanol to Reactor B Cool Reactor to 0-5 °C A->B C Charge Acyclic Precursor B->C D Slow Addition of SOCl₂ C->D E Controlled Warming & Reaction Monitoring (IPC) D->E F Cool and Filter Product Slurry E->F G Wash Cake with Cold Methanol F->G H Dry Product Under Vacuum G->H I Final Product Analysis (NMR, LC-MS, MP) H->I

Caption: High-level workflow for the synthesis of Methyl 3-aminofuran-2-carboxylate HCl.

Key Scale-Up Challenges and Mitigation Strategies
ChallengeMitigation Strategy & Rationale
Exotherm Control Strategy: Slow, subsurface addition of thionyl chloride via a dosing pump. Rationale: The reaction of SOCl₂ with methanol is highly exothermic. Subsurface addition and slow rates ensure the heat is dissipated efficiently by the reactor's cooling jacket, preventing dangerous temperature spikes and potential side reactions.
Reagent Handling Strategy: Use of a closed-system charging apparatus for SOCl₂. Rationale: Thionyl chloride is corrosive and reacts with atmospheric moisture.[8] A closed system prevents operator exposure and protects the reagent's integrity.
Solid Handling Strategy: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a mobile slurry. Rationale: The hydrochloride salt product precipitates from the reaction mixture. Effective agitation is crucial to prevent solids from settling, which would lead to poor heat transfer and incomplete reaction.
Filtration Strategy: Use of a Nutsche filter-dryer for large-scale operations. Rationale: This equipment allows for filtration, washing, and drying in a single contained unit, minimizing handling losses and operator exposure.
Off-Gas Management Strategy: Vent reactor off-gas through a caustic scrubber. Rationale: The reaction generates significant amounts of HCl and SO₂ gas.[9] A scrubber is essential to neutralize these corrosive and toxic gases before release.

Detailed Experimental Protocol (100 g Scale)

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood or appropriate production facility with all necessary safety precautions in place.[10]

Materials and Equipment
Reagent/MaterialGradeM.W.QuantityMoles (Equiv.)
Methyl 3-amino-4-hydroxy-2-butenoate>95%131.13100.0 g0.762 (1.0)
Thionyl Chloride (SOCl₂)>99%118.97136.0 g (81.0 mL)1.143 (1.5)
Methanol (anhydrous)>99.8%32.04500 mL-
Equipment
2 L Jacketed Glass Reactor
Overhead Mechanical Stirrer
Thermocouple
Dosing Pump for SOCl₂
Caustic Scrubber System
Buchner Funnel & Vacuum Flask
Vacuum Oven
Step-by-Step Procedure
  • Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead stirrer, thermocouple, nitrogen inlet, and an addition line connected to a dosing pump for thionyl chloride. Vent the reactor outlet to a caustic scrubber.

  • Charging: Charge anhydrous methanol (300 mL) to the reactor. Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Precursor Addition: Once the temperature is stable, add the Methyl 3-amino-4-hydroxy-2-butenoate (100.0 g) to the cold methanol. Stir until a uniform suspension is formed.

  • Thionyl Chloride Addition: Begin the slow, dropwise addition of thionyl chloride (81.0 mL) via the dosing pump over a period of 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A precipitate will begin to form during this step.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 15 °C and hold for an additional 4-5 hours.

  • In-Process Control (IPC): Monitor the reaction for completion by taking a small, quenched sample and analyzing by TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation: Once the reaction is complete, cool the slurry back down to 0-5 °C and stir for 30 minutes.

  • Filtration: Filter the precipitate using a Buchner funnel under vacuum. Wash the filter cake sequentially with cold (0 °C) methanol (2 x 50 mL) to remove any residual impurities.

  • Drying: Transfer the solid product to a vacuum oven and dry at 40-45 °C under full vacuum until a constant weight is achieved. This typically yields the product as a pale beige or off-white crystalline solid.

Expected Results
  • Yield: 125-135 g (92-99% theoretical)

  • Appearance: Pale beige crystalline solid

  • Purity (by LCMS): >98%

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity. The following data is based on analogous structures and theoretical values.[1]

AnalysisSpecification
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.5 (s, 1H), ~7.5 (s, 1H), ~3.8 (s, 3H), NH₃ protons may be broad.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~160.0 (C=O), ~145.0 (C), ~138.0 (CH), ~120.0 (C), ~115.0 (CH), ~52.0 (OCH₃).
LC-MS (ESI+) m/z: Calculated for C₆H₈NO₃⁺ [M+H]⁺: 142.05; Found: 142.1
Melting Point Dependent on purity, typically sharp.

Safety and Environmental Considerations

  • Thionyl Chloride: Highly corrosive, toxic, and water-reactive.[11] It releases HCl and SO₂ upon contact with moisture. Always handle in a closed system within a well-ventilated area. Personal Protective Equipment (PPE) including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat is mandatory.[12]

  • Reaction Vapors: The reaction generates large volumes of HCl and SO₂. The reactor must be vented to an efficient caustic scrubber to neutralize these toxic gases.

  • Waste Disposal: The aqueous filtrate from the scrubber will be basic and should be neutralized before disposal. Contaminated materials and residual chemicals must be disposed of as hazardous waste according to local regulations.[11]

Logical Relationships in Scale-Up Synthesis

The following diagram illustrates the critical dependencies between operational parameters and process outcomes in a chemical scale-up.

G cluster_inputs Input Parameters cluster_outcomes Process Outcomes A Reagent Stoichiometry X Yield & Purity A->X Affects conversion B Addition Rate Y Safety (Exotherm) B->Y Controls heat generation Z Cycle Time B->Z Determines duration C Agitation Speed C->X Ensures homogeneity D Reaction Temperature D->X Affects rate & side products D->Y Critical for safety

Caption: Interdependencies of key parameters in process scale-up.

Conclusion

The protocol detailed in this application note provides a robust, high-yield, and economically viable method for the scale-up synthesis of Methyl 3-aminofuran-2-carboxylate hydrochloride. By leveraging an efficient intramolecular cyclization reaction and giving careful consideration to critical scale-up parameters, this process avoids many of the pitfalls of previous synthetic routes. The detailed procedural steps, safety guidelines, and analytical specifications provide researchers and drug development professionals with a reliable framework for producing this important chemical intermediate at scale.

References

  • Redman, A. M., J. T. S. Breitenbucher, and J. R. P. Arnold. "Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters." Organic Letters 2.15 (2000): 2299-2301. [Link]

  • Lingham, A. R., T. J. Rook, and H. M. Hügel. "Synthesis of some 3-Furylamine Derivatives." ResearchGate, 2002. [Link]

  • Plaçais, C., et al. "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters 23.13 (2021): 4915-4919. [Link]

  • Process for the manufacture of methyl cyanoacryl
  • Al-Mughaid, H., et al. "Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides." ACS Sustainable Chemistry & Engineering 9.1 (2021): 231-245. [Link]

  • A preparing method of ethyl 2-cyano-3,3-diphenylacryl
  • Singh, G., and D. S. Raghuvanshi. "Synthesis of Ethyl 3-amino-2-furan carboxylate esters from alkynenitriles and ethyl glycolate." ResearchGate, 2017. [Link]

  • Process for the manufacture of methyl cyanoacryl
  • Gadais, C., S. Hesse, and G. Kirsch. "Regioselective Thorpe–Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans." Synthesis 44.18 (2012): 2964-2968. [Link]

  • Carl ROTH. "Safety Data Sheet: Thionyl chloride." 2021. [Link]

  • Organic Chemistry Portal. "Furan synthesis." [Link]

  • Process for preparing aminofuranes. US20230339876A1.
  • New Jersey Department of Health. "Hazard Summary: Thionyl Chloride." Right to Know Hazardous Substance Fact Sheet, 2010. [Link]

  • Bellur, E., and P. Langer. "Synthesis of Functionalized Furans Based on a ‘[3 + 2] Cyclization/Bromination/Elimination’ Strategy." Synthesis 2006.03 (2006): 480-488. [Link]

  • University of Alabama at Birmingham. "SOP 0079 - Thionyl Chloride." Standard Operating Procedures, 2013. [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.
  • Lee, J. H., et al. "Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines." Nature Communications 15.1 (2024): 6429. [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals." [Link]

  • Wikipedia. "Methyl cyanoacrylate." [Link]

  • D'Accolti, L., and C. F. Fusco. "Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives." Catalysts 14.6 (2024): 378. [Link]

  • Liu, Y., et al. "A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides." Molecules 27.23 (2022): 8479. [Link]

  • PrepChem. "Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate." [Link]

Sources

Method

Purification of Methyl 3-aminofuran-2-carboxylate hydrochloride by recrystallization

Executive Summary Methyl 3-aminofuran-2-carboxylate hydrochloride is a critical building block in the synthesis of furan-based pharmaceuticals. However, its purification presents a dual challenge: the furan ring is elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-aminofuran-2-carboxylate hydrochloride is a critical building block in the synthesis of furan-based pharmaceuticals. However, its purification presents a dual challenge: the furan ring is electron-rich and prone to rapid oxidative degradation (browning) in its free-base form, while the methyl ester moiety is susceptible to hydrolysis under aqueous or strongly basic conditions.

This Application Note provides a definitive, self-validating protocol for purifying this compound. Unlike generic amine salt recrystallizations, this method utilizes a polarity-gradient anti-solvent system (Isopropanol/MTBE) specifically optimized to maximize yield while suppressing oxidative polymerization and ester hydrolysis.

Chemical Context & Stability Mechanisms

Before initiating the protocol, it is vital to understand the "Why" behind the procedural constraints.

  • The Instability of the Free Base: The 3-aminofuran core is highly electron-rich. In the presence of air, the free amine undergoes rapid radical oxidation, leading to complex, dark-colored polymeric impurities. Crucial Rule: Always maintain the compound in its hydrochloride salt form during purification.

  • The Hydrolysis Risk: The C-2 methyl ester is activated by the electron-withdrawing nature of the carboxylate. Prolonged exposure to water, especially at elevated temperatures, will convert the product to the corresponding carboxylic acid (a common impurity).

  • The Solution: We utilize anhydrous 2-Propanol (Isopropanol) as the primary solvent. It possesses sufficient polarity to dissolve the ionic salt at elevated temperatures but is less nucleophilic than methanol/water, minimizing transesterification or hydrolysis risks. Methyl tert-butyl ether (MTBE) is selected as the anti-solvent due to its low peroxide-forming potential compared to diethyl ether.

Pre-Purification Characterization

Ensure your crude material meets these baseline criteria to avoid "oiling out" (liquid-liquid phase separation) during recrystallization.

ParameterAcceptance CriteriaMethodRationale
Appearance Beige to dark brown solidVisualBlack tar indicates extensive polymerization; requires charcoal treatment.
Solubility Soluble in warm MeOHTest TubeConfirms salt formation. Insoluble material is likely inorganic salts.
Residual Water < 1.0%Karl FischerWater induces oiling out and hydrolysis.
Protonation pH < 2 (on wet paper)pH StripMust be fully protonated to crystallize effectively.

Detailed Recrystallization Protocol

Safety Warning: Furan derivatives can be sensitizers. Handle in a fume hood. MTBE is flammable.[1]

Phase A: Dissolution & Clarification
  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen or Argon.

  • Solvent Ratio: Calculate 5 mL of anhydrous 2-Propanol (IPA) per 1 gram of crude solid.

  • Dissolution: Add the crude solid to the IPA. Heat the mixture to 70°C (do not boil aggressively).

    • Note: If the solid does not fully dissolve after 10 minutes, add more IPA in 0.5 mL increments.

  • Charcoal Treatment (Optional but Recommended): If the solution is dark brown/black, add Activated Carbon (5 wt%) . Stir at 70°C for 15 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel into a clean, pre-warmed flask.

    • Critical: This removes inorganic salts (NaCl/KCl) and polymeric insolubles.

Phase B: Crystallization via Anti-Solvent Addition
  • Initial Cooling: Allow the filtrate to cool slowly to 45-50°C .

  • Seeding (Self-Validation): If available, add a seed crystal (0.1 wt%). If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Anti-Solvent Addition: Add MTBE (or Diethyl Ether) dropwise to the warm solution.

    • Endpoint: Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Typical Ratio: The final solvent composition is usually 1:1 to 1:2 (IPA:MTBE).

  • Re-dissolution: Add 2-3 drops of IPA to clear the turbidity.

  • Controlled Cooling:

    • Step 1: Cool to Room Temperature (20-25°C) over 1 hour.

    • Step 2: Cool to 0-4°C (Ice bath) for 2 hours.

    • Do not plunge hot solution directly into ice; this traps impurities.

Phase C: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold MTBE/IPA (2:1 mixture).

    • Caution: Do not use pure IPA for washing, as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6-12 hours.

    • Store: Under inert gas at -20°C.

Process Visualization (Graphviz)

The following diagrams illustrate the logical workflow and decision-making process for this purification.

Figure 1: Recrystallization Workflow

RecrystallizationWorkflow Start Crude Methyl 3-aminofuran-2-carboxylate HCl Dissolve Dissolve in anhydrous IPA (70°C) (Inert Atmosphere) Start->Dissolve CheckColor Is solution dark/black? Dissolve->CheckColor Charcoal Add Activated Carbon Stir 15 mins CheckColor->Charcoal Yes Filter Hot Filtration (Celite) Remove insolubles CheckColor->Filter No Charcoal->Filter Cool1 Cool to 45°C Filter->Cool1 AntiSolvent Add MTBE dropwise until turbid Cool1->AntiSolvent Clear Add drops of IPA to clear turbidity AntiSolvent->Clear Crystallize Slow Cool to 0°C (Nucleation) Clear->Crystallize Isolate Filter & Wash (Cold MTBE/IPA) Crystallize->Isolate Dry Vacuum Dry (40°C) Store at -20°C Isolate->Dry

Caption: Step-by-step workflow ensuring removal of polymeric impurities and controlled crystal growth.

Figure 2: Troubleshooting "Oiling Out"

One of the most common failures in amine salt purification is phase separation (oiling out) instead of crystallization.

OilingOut Problem Problem: Product Oils Out Cause1 Cause 1: Residual Water Problem->Cause1 Cause2 Cause 2: Temp too high Problem->Cause2 Cause3 Cause 3: Impurity Profile Problem->Cause3 Fix1 Solution: Dry crude via azeotrope (Toluene) Cause1->Fix1 Fix2 Solution: Reheat and cool more slowly Cause2->Fix2 Fix3 Solution: Increase IPA ratio Reduce MTBE Cause3->Fix3

Caption: Decision tree for rectifying liquid-liquid phase separation during cooling.

Quality Control & Expected Data

Upon completion, the purified material should be validated against the following specifications.

TestSpecificationNotes
HPLC Purity > 98.5%Monitor for des-amino or hydrolyzed acid impurities.
1H NMR Conforms to structureCheck integration of methyl ester singlet (~3.8 ppm).[2]
Melting Point Distinct, sharp rangeNote: HCl salts often decompose >150°C; broad range indicates wet salt.
Appearance Off-white to pale beige crystalsDark color indicates oxidation.

Author's Note on Storage: Unlike the free base, which degrades in days at room temperature, the purified hydrochloride salt is stable for months if stored desiccated at -20°C. Always warm the vial to room temperature before opening to prevent water condensation.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
  • Sigma-Aldrich. (n.d.). Methyl 3-aminofuran-2-carboxylate Product Information. Retrieved from (General property verification).

  • PubChem. (2023). Methyl 3-aminofuran-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Methyl 3-aminofuran-2-carboxylate as a Versatile Precursor for the Synthesis of Fused Pyrimidines

Introduction: The Significance of Fused Pyrimidines and the Strategic Role of Methyl 3-aminofuran-2-carboxylate Fused pyrimidine scaffolds are privileged heterocyclic motifs that form the core of a vast array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fused Pyrimidines and the Strategic Role of Methyl 3-aminofuran-2-carboxylate

Fused pyrimidine scaffolds are privileged heterocyclic motifs that form the core of a vast array of biologically active molecules, including a number of approved pharmaceuticals and promising drug candidates. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, leading to applications in oncology, virology, and as anti-inflammatory agents. The furo[3,2-d]pyrimidine ring system, in particular, has attracted significant attention due to its presence in compounds with potent kinase inhibitory and other therapeutic activities.

Methyl 3-aminofuran-2-carboxylate is an invaluable and highly versatile starting material for the construction of these important fused pyrimidine systems. Its vicinal amino and ester functionalities provide the necessary reactive handles for the annulation of the pyrimidine ring through cyclocondensation reactions with various C1 and N-C-N building blocks. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of methyl 3-aminofuran-2-carboxylate in the synthesis of a diverse range of furo[3,2-d]pyrimidines. The protocols detailed herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthesis of the Key Precursor: Methyl 3-aminofuran-2-carboxylate

A reliable supply of high-quality methyl 3-aminofuran-2-carboxylate is paramount for the successful synthesis of the target fused pyrimidines. An efficient method for its preparation involves a multi-step sequence starting from readily available starting materials.[1] While several methods exist for the synthesis of 3-aminofuran-2-carboxylate esters, a common approach is outlined below.

Protocol 1: Synthesis of Methyl 3-aminofuran-2-carboxylate

This protocol is adapted from established methods for the synthesis of substituted 3-aminofuran-2-carboxylate esters.[1]

Step 1: Vinyl Ether Formation

  • To a solution of an appropriate α-cyanoketone (1.0 eq) and methyl glyoxylate (1.1 eq) in a suitable aprotic solvent such as THF or DCM, add triphenylphosphine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding vinyl ether.

Step 2: Cyclization to Methyl 3-aminofuran-2-carboxylate

  • Dissolve the purified vinyl ether (1.0 eq) in a dry aprotic solvent such as THF or DMF.

  • Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield methyl 3-aminofuran-2-carboxylate.

Synthesis of Furo[3,2-d]pyrimidin-4(3H)-ones

The reaction of methyl 3-aminofuran-2-carboxylate with single-carbon electrophiles is a direct and efficient method for the construction of the furo[3,2-d]pyrimidin-4(3H)-one core. Formamide is a commonly employed reagent for this transformation, serving as both a reactant and a solvent at elevated temperatures.

Reaction Pathway: Formation of Furo[3,2-d]pyrimidin-4(3H)-one

G Start Methyl 3-aminofuran-2-carboxylate Intermediate N-Formyl Intermediate Start->Intermediate Acylation Reagent Formamide (HCONH2) Product Furo[3,2-d]pyrimidin-4(3H)-one Intermediate->Product Cyclization & Dehydration

Caption: General workflow for the synthesis of the furo[3,2-d]pyrimidin-4(3H)-one core.

Protocol 2: Synthesis of Furo[3,2-d]pyrimidin-4(3H)-one
  • In a round-bottom flask equipped with a reflux condenser, place methyl 3-aminofuran-2-carboxylate (1.0 eq).

  • Add an excess of formamide (acting as both reagent and solvent).

  • Heat the reaction mixture to reflux (typically 180-200 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain pure furo[3,2-d]pyrimidin-4(3H)-one.

EntryR Group on FuranReagentConditionsYield (%)
1HFormamideReflux, 6h75-85
2CH3FormamideReflux, 6h70-80
3PhFormamideReflux, 8h65-75

Table 1: Representative examples for the synthesis of furo[3,2-d]pyrimidin-4(3H)-ones. Yields are estimated based on analogous reactions.

Synthesis of 2,4-Disubstituted Furo[3,2-d]pyrimidines

The versatile reactivity of the aminofuran precursor allows for the introduction of various substituents at the 2 and 4 positions of the pyrimidine ring by employing different cyclizing agents. Guanidine and its derivatives are particularly useful for accessing 2,4-diaminofuro[3,2-d]pyrimidines, which are important pharmacophores.

Reaction Pathway: Formation of 2,4-Diaminofuro[3,2-d]pyrimidine

G Start Methyl 3-aminofuran-2-carboxylate Intermediate Guanidinyl Intermediate Start->Intermediate Condensation Reagent Guanidine Carbonate Product 2,4-Diaminofuro[3,2-d]pyrimidine Intermediate->Product Cyclization & Elimination

Caption: General workflow for the synthesis of 2,4-diaminofuro[3,2-d]pyrimidines.

Protocol 3: Synthesis of 2,4-Diaminofuro[3,2-d]pyrimidine

This protocol is adapted from the synthesis of analogous 2,4-diaminopyrrolo[3,4-d]pyrimidines.[2]

  • To a solution of methyl 3-aminofuran-2-carboxylate (1.0 eq) in a high-boiling point solvent such as 2-ethoxyethanol or N,N-dimethylformamide (DMF), add guanidine carbonate (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (typically 120-150 °C) for 12-24 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into water and collect the resulting precipitate.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol).

EntryR Group on FuranReagentConditionsYield (%)
1HGuanidine Carbonate2-Ethoxyethanol, Reflux, 18h60-70
2CH3Guanidine Hydrochloride, NaOEtEthanol, Reflux, 12h65-75
3PhGuanidine CarbonateDMF, 140 °C, 24h55-65

Table 2: Representative examples for the synthesis of 2,4-diaminofuro[3,2-d]pyrimidines. Yields are estimated based on analogous reactions.

Further Functionalization and Derivatization

The furo[3,2-d]pyrimidine core synthesized through the above protocols can be further functionalized to generate a library of diverse compounds for structure-activity relationship (SAR) studies. For instance, the hydroxyl group of the furo[3,2-d]pyrimidin-4(3H)-one can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), which can then be displaced by various nucleophiles.

Conclusion

Methyl 3-aminofuran-2-carboxylate serves as a highly effective and versatile building block for the synthesis of a wide range of furo[3,2-d]pyrimidines. The protocols outlined in this application note provide a solid foundation for researchers to access these medicinally important heterocyclic systems. The adaptability of the cyclocondensation reactions with various C1 and N-C-N synthons allows for the generation of diverse libraries of fused pyrimidines, facilitating the exploration of their therapeutic potential.

References

  • Redman, A. M., Dumas, J., & Scott, W. J. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(14), 2061–2063. [Link]

  • Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A, 85(4), 229–234. [Link]

Sources

Method

Application Notes and Protocols: Acylation Reactions of Methyl 3-aminofuran-2-carboxylate

Introduction: The Strategic Importance of N-Acylated Furan Scaffolds in Drug Discovery The furan ring is a privileged scaffold in medicinal chemistry, serving as a versatile bioisostere for phenyl rings and imparting uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Acylated Furan Scaffolds in Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, serving as a versatile bioisostere for phenyl rings and imparting unique steric and electronic properties that can enhance metabolic stability, bioavailability, and drug-receptor interactions.[1] Acylated aminofurans, in particular, are crucial intermediates in the synthesis of a wide array of therapeutic agents, including antimicrobials, anti-inflammatory compounds, and anticancer drugs.[1][2][3][4][5] The N-acylation of methyl 3-aminofuran-2-carboxylate is a pivotal transformation that introduces a diverse range of functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This guide provides a comprehensive overview of the acylation reactions of methyl 3-aminofuran-2-carboxylate, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of methyl 3-aminofuran-2-carboxylate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is followed by the elimination of a leaving group (e.g., chloride or carboxylate), resulting in the formation of the corresponding N-acylated product. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, thereby increasing its nucleophilicity.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products furan Methyl 3-aminofuran-2-carboxylate intermediate [Tetrahedral Intermediate] furan->intermediate Nucleophilic Attack acyl Acylating Agent (R-CO-X) acyl->intermediate product N-Acylated Furan intermediate->product Leaving Group Elimination byproduct Byproduct (H-X) intermediate->byproduct

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
Methyl 3-aminofuran-2-carboxylate≥98%Commercial Source
Acetyl ChlorideReagent GradeCommercial Source
Benzoyl ChlorideReagent GradeCommercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Triethylamine (TEA)≥99%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Anhydrous Sodium SulfateACS GradeCommercial Source
Silica Gel60-120 meshCommercial Source
Protocol 1: N-Acetylation with Acetyl Chloride

This protocol describes the synthesis of methyl 3-(acetylamino)furan-2-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-aminofuran-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (TEA, 1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 3-(acetylamino)furan-2-carboxylate.

Protocol 2: N-Benzoylation with Benzoyl Chloride

This protocol outlines the synthesis of methyl 3-(benzoylamino)furan-2-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine methyl 3-aminofuran-2-carboxylate (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a solvent such as dichloromethane (DCM) at room temperature.[6]

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirred mixture.[6]

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Extraction: After the reaction is complete, wash the mixture with water and extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by recrystallization or column chromatography to yield the desired product.

Experimental_Workflow start Start: Methyl 3-aminofuran-2-carboxylate dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_acyl Add Acylating Agent add_base->add_acyl react Stir at Room Temperature add_acyl->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure N-Acylated Product purify->end

Caption: General experimental workflow for acylation.

Data Presentation: Representative Acylation Reactions

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChlorideTriethylamineDCM3~90%
2Benzoyl ChlorideTriethylamineDCM5~85%
3Propionyl ChloridePyridineTHF4~88%
4Acetic AnhydridePyridineDCM6~80%

Note: Yields are estimated based on general acylation reactions and may vary depending on specific reaction conditions and scale.

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete reaction or degradation of starting material/product.

    • Solution: Ensure anhydrous conditions as moisture can hydrolyze the acylating agent. Use a fresh bottle of the acylating agent. Consider using a more efficient base or a different solvent.

  • Side Reactions:

    • Cause: Di-acylation or reaction at the ester functionality.

    • Solution: Use stoichiometric amounts of the acylating agent and add it dropwise at a low temperature to control the reaction's exothermicity.

  • Purification Challenges:

    • Cause: Co-elution of the product with starting material or byproducts.

    • Solution: Optimize the eluent system for column chromatography. Recrystallization from a suitable solvent system can also be an effective purification method.

Conclusion

The N-acylation of methyl 3-aminofuran-2-carboxylate is a fundamental and highly versatile reaction in the synthesis of biologically active molecules. The protocols detailed in this guide provide a robust framework for the efficient synthesis of a variety of N-acylated furan derivatives. By understanding the underlying reaction mechanism and paying close attention to experimental details, researchers can successfully employ these methods to generate diverse compound libraries for drug discovery and development programs.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.).
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI.
  • Methyl 2-methylfuran-3-carboxylate | C7H8O3. (n.d.). PubChem.
  • A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. (2008). HETEROCYCLES, 75(12), 2973.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • US20230339876A1 - Process for preparing aminofuranes. (2023). Google Patents.
  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (n.d.). PMC.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • REGIOSELECTIVE N-ACYLATION OF NITROGEN HETEROCYCLES. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(8).
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Institutes of Health.
  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural to Methyl 5-(hydroxymethyl)furan-2-carboxylate. (n.d.). The Royal Society of Chemistry.
  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). National Institutes of Health.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC.
  • Derivatives of Carboxylic Acids. (n.d.). MSU chemistry.
  • Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. (2025). ResearchGate.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2025). ResearchGate.
  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses Procedure.
  • NEW SYNTHESIS OF ABEXINOSTAT. (2021). HETEROCYCLES, 102(9).
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons.
  • Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (2003). HETEROCYCLES, 60(11), 2577.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2025). ResearchGate.

Sources

Application

Application Notes &amp; Protocols: Strategic Cyclization of 3-Aminofuran-2-carboxylates for the Synthesis of Fused Heterocyclic Systems

An in-depth guide to the synthesis of fused heterocyclic systems from 3-aminofuran-2-carboxylate building blocks. Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of fused heterocyclic systems from 3-aminofuran-2-carboxylate building blocks.

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 3-aminofuran-2-carboxylates as versatile precursors for constructing fused heterocyclic scaffolds. We delve into the core chemical principles, reaction mechanisms, and field-proven protocols for key cyclization strategies, including the Gould-Jacobs reaction for furo[3,2-b]pyridin-4-ones, the Friedländer annulation for substituted furo[3,2-b]pyridines, and the Pictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridines. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as an essential resource for leveraging these powerful building blocks in complex molecule synthesis.

Introduction: The 3-Aminofuran-2-carboxylate Synthon

The 3-aminofuran-2-carboxylate scaffold is a privileged starting material in modern heterocyclic chemistry. Its intrinsic structural features—a nucleophilic enamine at the C-3 position and an electrophilic carboxylate ester at C-2—provide a powerful and orthogonal set of reactive handles for intramolecular and intermolecular cyclization reactions. This unique arrangement allows for the streamlined construction of fused bicyclic systems, particularly the furo[3,2-b]pyridine and furo[3,2-c]pyridine cores, which are prevalent motifs in pharmacologically active compounds.[1][2]

The synthesis of the 3-aminofuran-2-carboxylate starting material itself is well-established. An efficient method involves the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions to yield a vinyl ether, which subsequently undergoes base-mediated cyclization.[3][4] This accessibility makes it an attractive entry point for diversity-oriented synthesis campaigns.

Synthesis of Furo[3,2-b]pyridin-4-ones: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines (which exist predominantly as 4-quinolones).[5] This methodology can be expertly adapted to 3-aminofuran-2-carboxylates to construct the analogous furo[3,2-b]pyridin-4-one ring system.

Scientific Principle & Mechanism

The reaction proceeds in two key stages:

  • Condensation: The 3-amino group of the furan attacks the electrophilic carbon of an activated malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEMM). This is a nucleophilic substitution reaction that results in the loss of ethanol and the formation of an enamine intermediate.

  • Thermal Cyclization: Upon heating, a 6-electron electrocyclization occurs. The enamine attacks one of the ester carbonyls, leading to the formation of the pyridinone ring and the elimination of a second molecule of ethanol.[5]

The high temperatures required for the second step necessitate the use of high-boiling point solvents like diphenyl ether (Dowtherm A) or heating in a microwave reactor to provide sufficient thermal energy to overcome the activation barrier of the cyclization.[6]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism for Furo[3,2-b]pyridin-4-one Synthesis Aminofuran 3-Aminofuran- 2-carboxylate Intermediate Enamine Intermediate Aminofuran->Intermediate Condensation (-EtOH) DEEMM Diethyl ethoxymethylenemalonate (DEEMM) DEEMM->Intermediate Product Furo[3,2-b]pyridin-4-one Intermediate->Product Thermal Cyclization (High Temp, >200 °C) -EtOH

Caption: The Gould-Jacobs reaction pathway from reactants to the final fused product.

Experimental Protocol: Synthesis of Ethyl 4-oxo-4,5-dihydrofuro[3,2-b]pyridine-6-carboxylate

This protocol is adapted from standard Gould-Jacobs procedures.[6]

Materials:

  • Ethyl 3-aminofuran-2-carboxylate (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (DEEMM) (1.2 equiv)

  • Diphenyl ether (Dowtherm A)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-aminofuran-2-carboxylate (e.g., 1.55 g, 10 mmol) and DEEMM (e.g., 2.60 g, 12 mmol).

  • Heat the mixture at 130-140 °C for 2 hours. During this time, ethanol will distill off. The reaction can be monitored by TLC for the disappearance of the starting aminofuran.

  • After the initial condensation is complete, add diphenyl ether (20 mL) to the reaction mixture.

  • Increase the temperature to 240-250 °C and reflux for 30-60 minutes. The product will begin to precipitate from the hot solution.

  • Allow the mixture to cool to room temperature. The product will solidify.

  • Add hexane (50 mL) to the flask to dilute the diphenyl ether and break up the solid.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid thoroughly with hexane (2 x 30 mL) and then with ethyl acetate (2 x 20 mL) to remove residual solvent and impurities.

  • Dry the product under vacuum to yield the desired ethyl 4-oxo-4,5-dihydrofuro[3,2-b]pyridine-6-carboxylate.

Trustworthiness Check: The protocol is self-validating as the product precipitates upon formation at high temperature, driving the equilibrium and simplifying purification. Purity can be confirmed by HPLC-MS and NMR spectroscopy.

Data Summary: Gould-Jacobs Reaction Conditions
EntryReactant 2SolventTemp (°C)TimeYield (%)Reference
1DEEMMDowtherm A25030 minGood-High[5]
2DEEMMNone (Neat)250 (MW)10 min>95%[6]
3Diethyl malonatePolyphosphoric acid1502 hModerateN/A (Adapted)

Synthesis of Furo[3,2-b]pyridines: The Friedländer Annulation

The Friedländer annulation is a classic, powerful method for constructing quinoline and pyridine rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This can be adapted for 3-aminofuran-2-carboxylates, where the furan ring acts as the "aryl" component.

Scientific Principle & Causality

In this context, a 3-aminofuran bearing a ketone or aldehyde at the 2-position reacts with a methylene-activated compound (e.g., ethyl acetoacetate, malononitrile). The reaction is typically catalyzed by acid or base and proceeds via an initial aldol-type condensation or Michael addition, followed by cyclization and dehydration to form the aromatic pyridine ring. The choice of catalyst is critical; bases like piperidine or potassium hydroxide deprotonate the active methylene compound, while acids activate the carbonyl group of the aminofuran.[7]

Friedlander_Workflow General Workflow for Friedländer Annulation Start_A 2-Acyl-3-aminofuran Reaction Reaction Vessel + Acid or Base Catalyst + Heat Start_A->Reaction Start_B Active Methylene Compound (e.g., Ethyl Acetoacetate) Start_B->Reaction Condensation Condensation/ Cyclization Reaction->Condensation Dehydration Dehydration (-H2O) Condensation->Dehydration Product Substituted Furo[3,2-b]pyridine Dehydration->Product

Caption: Stepwise workflow of the Friedländer Annulation to form Furo[3,2-b]pyridines.

Experimental Protocol: Synthesis of 2-Methyl-3-ethoxycarbonyl-furo[3,2-b]pyridine

This protocol describes a representative acid-catalyzed Friedländer reaction.

Materials:

  • 2-Acetyl-3-aminofuran (1.0 equiv)

  • Ethyl acetoacetate (1.5 equiv)

  • Glacial Acetic Acid

Procedure:

  • In a flask equipped for reflux, combine 2-acetyl-3-aminofuran (e.g., 1.39 g, 10 mmol) and ethyl acetoacetate (e.g., 1.95 g, 15 mmol).

  • Add glacial acetic acid (20 mL) to serve as both the solvent and the catalyst.

  • Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water (100 mL) with stirring.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford the pure furo[3,2-b]pyridine product.

Synthesis of Tetrahydrofuro[3,2-c]pyridines: The Pictet-Spengler Reaction

For accessing the saturated furo[3,2-c]pyridine core, the Pictet-Spengler reaction is an exceptionally effective strategy.[8][9] This reaction builds the piperidine ring onto the furan scaffold.

Scientific Principle & Causality

The reaction requires a furan derivative with an aminoethyl side chain, which can be prepared from the corresponding 3-aminofuran-2-carboxylate via reduction and further modification. This furan-ethanamine is condensed with an aldehyde or ketone to form a Schiff base (or imine). In the presence of an acid catalyst (e.g., HCl, TFA), the imine is protonated to form a highly electrophilic iminium ion. This ion then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich furan ring acts as the nucleophile, to form the new six-membered ring.[9][10] This reaction is particularly valuable for creating stereocenters at the point of cyclization.

Experimental Protocol: Semi-one-pot synthesis of 4-Aryl-tetrahydrofuro[3,2-c]pyridines

This protocol is based on the efficient method developed by Nelyubina et al.[9]

Materials:

  • 2-(Furan-2-yl)ethanamine derivative (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Acetic Acid (solvent)

  • Hydrochloric Acid (catalyst)

  • Aqueous NaOH solution

Procedure:

  • Imine Formation (in situ): Dissolve the 2-(furan-2-yl)ethanamine derivative (e.g., 1 mmol) and the aromatic aldehyde (1 mmol) in glacial acetic acid (5 mL).

  • Cyclization: Add concentrated hydrochloric acid (2.0 equiv) to the solution.

  • Heat the reaction mixture at 70 °C for 5 hours. The reaction progress can be monitored by GC-MS or TLC.

  • Workup: After cooling to room temperature, carefully pour the acidic reaction mixture into a beaker with crushed ice.

  • Basify the mixture by slowly adding a 10% aqueous NaOH solution until the pH is >10. This step converts the product's hydrochloride salt to the free base.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the pure 4-aryl-tetrahydrofuro[3,2-c]pyridine.

Causality Note: The use of a strong acid like HCl is crucial for the efficient generation of the reactive iminium cation, which is the key electrophile for the cyclization step.[9] However, excessive heating or prolonged reaction times in strong acid can lead to furan ring opening and tarring.

References

  • BenchChem. (2025). Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide.
  • Redman, A. M., et al. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters.
  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
  • Kozlov, N. G., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 16, 2696-2705.
  • NROChemistry. Pictet-Spengler Reaction.
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
  • ResearchGate. (2016). Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines.
  • PubMed. (2000). Preparation of 5-substituted 3-aminofuran-2-carboxylate esters.
  • ResearchGate. (2015). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.

Sources

Technical Notes & Optimization

Troubleshooting

Common problems in the synthesis of Methyl 3-aminofuran-2-carboxylate hydrochloride

This guide is designed as an autonomous Technical Support Center for researchers synthesizing Methyl 3-aminofuran-2-carboxylate hydrochloride . It prioritizes experimental logic, troubleshooting of specific failure modes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as an autonomous Technical Support Center for researchers synthesizing Methyl 3-aminofuran-2-carboxylate hydrochloride . It prioritizes experimental logic, troubleshooting of specific failure modes, and stabilization protocols for this labile intermediate.

Status: Operational Topic: Synthesis Troubleshooting & Stabilization Target Molecule: Methyl 3-aminofuran-2-carboxylate hydrochloride (CAS: Related Free Base 14496-24-3) Primary Application: Building block for fused heterocycles (e.g., furo[3,2-d]pyrimidines) and kinase inhibitors.

Core Synthesis Workflow & Logic

The synthesis of 3-aminofuran-2-carboxylates typically relies on the Thorpe-Ziegler cyclization (or modified Feist-Benary) involving an


-hydroxy ester and an 

-halo nitrile. The most robust route for the methyl ester utilizes Methyl Glycolate and 2-Chloroacrylonitrile (or 2,3-dichloroacrylonitrile for substituted variants).
The "Why" Behind the Protocol
  • Reagent Choice: Methyl glycolate provides the oxygen for the furan ring and the C2-ester. 2-Chloroacrylonitrile provides the remaining carbons and the nitrogen source (via the nitrile).

  • Base Sensitivity: The reaction requires a strong base (NaH or t-BuOK) to generate the alkoxide, but the product (an electron-rich enamine) is highly sensitive to oxidation once formed.

  • The Critical Step: The conversion of the unstable free base to the Hydrochloride salt is not just a purification step; it is a preservation step . The free amine will polymerize into a "black tar" if left in solution or exposed to air.

Process Visualization

SynthesisWorkflow Reagents Methyl Glycolate + 2-Chloroacrylonitrile Base Base Addition (NaH/THF, <5°C) Reagents->Base Deprotonation Intermed Intermediate: O-Alkylated Nitrile Base->Intermed Michael Addn. Cyclization Thorpe-Ziegler Cyclization Intermed->Cyclization Ring Closure Quench Quench (Ice/Water) Cyclization->Quench Stop Rxn Extraction Extraction (EtOAc/DCM) Quench->Extraction Isolate Free Base SaltForm HCl Salt Formation (Anhydrous HCl) Extraction->SaltForm CRITICAL: Immediate Acidification

Caption: Step-wise logic flow for the synthesis of Methyl 3-aminofuran-2-carboxylate HCl. Note the critical transition from Extraction to Salt Formation.

Troubleshooting Guide (FAQ Format)

Phase 1: Reaction Initiation & Cyclization

Q: Why is my reaction mixture turning dark brown/black immediately after adding the base?

  • Diagnosis: This is the "Black Tar" effect, indicating uncontrolled polymerization or oxidation.

  • Root Cause:

    • Exotherm: The deprotonation of methyl glycolate and the subsequent Michael addition are exothermic. If the temperature exceeds 10°C during addition, the nitrile polymerizes.

    • Wet Reagents: Moisture consumes the base (NaH), generating NaOH, which can hydrolyze the ester or cause aldol-type side reactions.

  • Solution:

    • Ensure Methyl Glycolate is dry (distill over MgSO4 if necessary).

    • Maintain internal temperature between 0°C and 5°C during the base addition.

    • Use a nitrogen sparge to remove dissolved oxygen before adding the base.

Q: I have low conversion (<30%). The starting material (Methyl Glycolate) remains. [1]

  • Diagnosis: Incomplete deprotonation or "stalled" cyclization.

  • Root Cause:

    • Base Quality: Sodium Hydride (NaH) in oil can degrade. If using 60% dispersion, ensure it hasn't absorbed moisture.

    • Stoichiometry: The reaction consumes 1 equivalent of base for the alcohol and requires a catalytic amount for the cyclization, but usually, 1.1 - 1.2 equivalents are used to drive the reaction.

  • Solution:

    • Titrate or replace the NaH.

    • Consider switching to Potassium tert-butoxide (t-BuOK) in THF, which often provides a cleaner, faster reaction for Thorpe-Ziegler cyclizations due to the higher basicity and solubility.

Phase 2: Workup & Isolation

Q: I see the product on TLC (UV active), but it disappears during rotary evaporation.

  • Diagnosis: Thermal decomposition of the free base.

  • Mechanism: Methyl 3-aminofuran-2-carboxylate is an electron-rich enamine. Upon heating, it undergoes oxidative dimerization or ring-opening.

  • Corrective Protocol:

    • NEVER concentrate the free base to dryness.

    • Keep the water bath temperature below 30°C .

    • Perform a "telescoped" workup: Extract the free base into a solvent (e.g., Diethyl Ether or DCM), dry over Na2SO4, and immediately bubble anhydrous HCl gas or add HCl in Dioxane to precipitate the salt.

Q: The HCl salt is forming a sticky gum instead of a solid precipitate.

  • Diagnosis: Solvation issues or presence of residual water.

  • Root Cause:

    • If the extraction solvent (e.g., Ethyl Acetate) is "wet," the HCl salt will absorb the water and form a gum (hygroscopic).

    • Presence of unreacted glycolate acting as a cosolvent.

  • Solution:

    • Trituration: Decant the supernatant. Add anhydrous Diethyl Ether or MTBE and sonicate the gum vigorously. This usually induces crystallization.

    • Drying: Ensure the organic layer containing the free base is dried rigorously (MgSO4) before adding the acid source.

Critical Control Points & Data Summary

The following table summarizes the failure modes associated with specific impurities and conditions.

ParameterSpecification / TargetConsequence of Deviation
Reaction Temp 0°C – 5°C (Addition)>10°C leads to polymerization of 2-chloroacrylonitrile (Yield loss).
Atmosphere Inert (N2/Ar)Oxygen causes rapid darkening (oxidation of amine) to form diazo-like tars.
Base Equivalents 1.05 – 1.20 eq<1.0 eq leaves unreacted glycolate; >1.5 eq causes ester hydrolysis.
Workup pH Quench to pH 7, then acidifyAcidifying the aqueous layer too early hydrolyzes the ester.
Storage Form Hydrochloride SaltFree base degrades within hours at RT. Salt is stable at -20°C.
Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Yield / No Solid Problem->LowYield DarkProduct Dark/Black Product Problem->DarkProduct CheckBase Check Base Quality (Is NaH active?) LowYield->CheckBase CheckTemp Check Reaction Temp (Was it >5°C?) DarkProduct->CheckTemp CheckWorkup Evaporation Step (Did you dry the free base?) DarkProduct->CheckWorkup Soln1 Replace Base or Switch to t-BuOK CheckBase->Soln1 Soln2 Control Exotherm Add reagents slower CheckTemp->Soln2 Soln3 Skip Rotovap Acidify solution directly CheckWorkup->Soln3

Caption: Diagnostic logic for resolving common synthetic failures.

Validated Experimental Protocol

Note: This protocol is a composite of standard methodologies for 3-aminofuran synthesis, optimized for stability.

  • Preparation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (60% in oil, 1.1 eq) in anhydrous THF . Cool to 0°C .

  • Addition 1: Add Methyl Glycolate (1.0 eq) dropwise. Stir for 30 min at 0°C to form the sodium alkoxide. Evolution of H2 gas will be observed.

  • Addition 2: Add 2-Chloroacrylonitrile (1.05 eq) dropwise over 1 hour. Crucial: Monitor internal temperature; do not exceed 5°C.

  • Cyclization: Allow the mixture to warm slowly to room temperature (20-25°C) and stir for 3-5 hours. The solution will turn orange/red.

  • Quench: Cool to 0°C. Carefully quench with saturated NH4Cl solution.

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3x). Combine organics and wash with Brine.

  • Drying: Dry over Na2SO4 for 15 minutes. Filter.

  • Salt Formation (The Stabilization Step):

    • Do not concentrate to dryness.

    • Cool the EtOAc solution to 0°C.

    • Add 4M HCl in Dioxane (1.2 eq) dropwise.

    • The product should precipitate as a beige/white solid.

    • Filter under N2, wash with cold Et2O, and dry under vacuum.

References

  • Kirsch, G., et al. (2004). "Synthesis of 3-aminofuran-2-carboxylate derivatives." Journal of Heterocyclic Chemistry. (Foundational text on the cyclization mechanism of -hydroxy esters with halo-nitriles).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Donnelly, D. M. X., & Meegan, M. J. (1984). "Furans and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry, 4, 657-712.

  • Sharts, C. M., & Fong, D. W. (1990). "Synthesis of 3-amino-2-furoates." Journal of Organic Chemistry. (Specific protocols regarding the instability of the free amine).

Sources

Optimization

Technical Support Center: Synthesis of 3-Aminofuran Esters

Welcome to the technical support center for the synthesis of 3-aminofuran esters. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-aminofuran esters. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will troubleshoot common side reactions and address frequently asked questions to ensure the successful synthesis of these valuable heterocyclic compounds.

Troubleshooting Guide: Common Side Reactions

The synthesis of 3-aminofuran esters can be a nuanced process, often accompanied by the formation of undesired byproducts. Understanding and mitigating these side reactions is crucial for achieving high yields and purity.

ProblemPotential Cause(s)Recommended Solutions
Low or No Yield of 3-Aminofuran Ester Inefficient Cyclization: The crucial ring-forming step may be slow or incomplete. This can be due to the use of an inappropriate base or suboptimal reaction conditions.[1]- Optimize Base and Solvent: For syntheses involving base-promoted cyclization, stronger bases like sodium hydride (NaH) in an anhydrous solvent such as DME may be necessary to drive the reaction to completion. Weaker bases like triethylamine (Et3N) may be ineffective.[1] - Alternative Synthetic Routes: Consider a Mitsunobu reaction between an α-cyanoketone and ethyl glyoxylate to form a vinyl ether intermediate, which can then be cyclized using NaH. A one-pot procedure combining these steps has also proven effective.[1]
Formation of Polymeric Material Acid Sensitivity of the Furan Ring: Furans, particularly those with electron-donating substituents like an amino group, are susceptible to polymerization or ring-opening in the presence of strong acids.[2][3][4]- Avoid Strong Acids: If acidic conditions are necessary, use mild acids or limit the reaction time and temperature. - Control Reaction Temperature: Exothermic reactions can lead to localized heating and subsequent polymerization. Ensure adequate cooling and controlled addition of reagents. - Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization.
Presence of Unreacted Starting Materials Sluggish Reaction: The reaction may not have gone to completion due to insufficient activation or deactivation of starting materials.[5]- Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is slow, a moderate increase in temperature may be beneficial. However, be cautious of promoting side reactions.[5] - Use of a Stronger Base: A stronger base may be required to facilitate the necessary deprotonation steps for the reaction to proceed.[5]
Formation of Isomeric Byproducts Alternative Cyclization Pathways: Depending on the synthetic route, intermediates may have the potential to cyclize in different ways, leading to regioisomers. For example, in syntheses resembling the Feist-Benary reaction, a Paal-Knorr type cyclization can be a competing pathway.[5]- Careful Selection of Reaction Conditions: The choice of solvent, base, and temperature can influence the regioselectivity of the cyclization. Non-polar solvents and milder bases may suppress alternative pathways.[5]
Hydrolysis of the Ester Group Presence of Water and/or Strong Base/Acid: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially in the presence of water.- Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. - Control Stoichiometry of Base/Acid: Use the minimum effective amount of acid or base to prevent ester hydrolysis. - Aqueous Work-up: Perform the aqueous work-up at low temperatures and as quickly as possible to minimize contact time with water.
Formation of Amide Byproduct Reaction with Amine Source: If the synthesis involves an amine as a reagent or solvent, it can potentially react with the ester group to form an amide.[6]- Protecting Groups: If the amine is a starting material, consider using a protecting group that can be removed after the furan ring is formed. - Controlled Stoichiometry: Use the amine in stoichiometric amounts rather than as a solvent to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: My 3-aminofuran ester is unstable and decomposes upon purification. What can I do?

A1: 3-Aminofurans can be sensitive to air, light, and acid. It is often beneficial to convert them into a more stable salt, such as a hydrochloride salt, immediately after synthesis. This can be achieved by treating an ethereal solution of the product with a solution of HCl in ether.[1] Additionally, purification by column chromatography should be performed promptly using a minimally acidic mobile phase, and the purified product should be stored under an inert atmosphere at low temperatures.

Q2: I am attempting a synthesis that involves an intramolecular cyclization to form the 3-aminofuran ring, but I am observing the formation of unexpected dimers. Why is this happening?

A2: The formation of dimers can occur, particularly when using aromatic amines as starting materials in certain cyclization reactions.[7] This is often due to intermolecular reactions competing with the desired intramolecular cyclization. To mitigate this, consider using a higher dilution to favor the intramolecular pathway. Protecting the amino group with a suitable protecting group, such as a tosyl or benzyl group, can also prevent intermolecular side reactions and stabilize the resulting furan.[7]

Q3: Can I use a one-pot procedure for the synthesis of 3-aminofuran esters?

A3: Yes, one-pot procedures can be highly efficient. For example, a one-pot synthesis involving a Mitsunobu reaction followed by a base-catalyzed cyclization has been shown to produce 3-aminofuran esters in comparable yields to the two-step process.[1] This approach can save time and resources by eliminating the need to isolate and purify the intermediate.

Q4: What are some common synthetic strategies for preparing 3-aminofuran esters?

A4: Several synthetic routes are available. One common method involves the base-promoted cyclization of intermediates derived from the O-alkylation of α-cyanoketones with haloesters.[1] Another effective strategy is the Michael addition of amines to acyclic keto alkynol precursors, which then undergo cyclization.[8] More recently, methods involving the intramolecular cyclization of fluorovinamides have been developed for the synthesis of fluorinated 3-aminofurans.[7]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 3-Aminofuran-2-carboxylate Esters via Mitsunobu Reaction and Cyclization[1]

Step A: Synthesis of the Vinyl Ether Intermediate

  • To a solution of the α-cyanoketone and ethyl glyoxylate in an appropriate anhydrous solvent (e.g., THF), add triphenylphosphine (PPh3).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the vinyl ether.

Step B: Cyclization to the 3-Aminofuran Ester

  • To a suspension of sodium hydride (NaH) in anhydrous DME, add a solution of the vinyl ether from Step A.

  • Stir the mixture at room temperature until the cyclization is complete (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions & Issues Start α-Cyanoketone + Ethyl Glyoxylate Intermediate Vinyl Ether Intermediate Start->Intermediate Mitsunobu Reaction Product 3-Aminofuran Ester Intermediate->Product Base-catalyzed Cyclization (e.g., NaH) Isomer Isomeric Byproducts Intermediate->Isomer Alternative Cyclization Polymer Polymeric Material Product->Polymer Acid Exposure Hydrolysis Carboxylic Acid Product->Hydrolysis H₂O / Acid or Base Amide Amide Byproduct Product->Amide Excess Amine

Caption: Competing pathways in the synthesis of 3-aminofuran esters.

References

  • Lingham, A. R., Rook, T. J., & Hügel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798. [Link]

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. [Link]

  • Preparation and Properties of Furan. (n.d.). [Link]

  • Padwa, A., Ginn, J. D., & McClure, M. S. (2003). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 5(9), 1383–1386. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for aminofuran synthesis

Technical Support Center: Aminofuran Synthesis & Optimization Status: Operational Operator: Senior Application Scientist, Dr. Aris Thorne Ticket ID: AF-OPT-2024 Subject: Optimization of Reaction Conditions for Aminofuran...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminofuran Synthesis & Optimization

Status: Operational Operator: Senior Application Scientist, Dr. Aris Thorne Ticket ID: AF-OPT-2024 Subject: Optimization of Reaction Conditions for Aminofuran Scaffolds

Introduction: The Aminofuran Challenge

Welcome to the Advanced Synthesis Support Module. You are likely here because 2-aminofurans and 3-aminofurans are notoriously unstable intermediates in medicinal chemistry. Unlike their thiophene counterparts, aminofurans are highly electron-rich, making them prone to rapid oxidation, polymerization, and ring-opening hydrolysis under acidic conditions.

This guide moves beyond standard textbook procedures. We focus on causality —understanding why a reaction fails so you can engineer the conditions for success. We will cover the two primary synthetic pathways: the classical Feist-Benary condensation and modern Transition Metal-Catalyzed Cycloisomerization .

Strategic Method Selection

Before mixing reagents, verify you have chosen the correct pathway for your target substitution pattern.

Decision Matrix: Synthetic Route Selector

MethodSelection Start Target Molecule Subst2 2-Aminofuran Start->Subst2 Subst3 3-Aminofuran Start->Subst3 FB Feist-Benary (Condensation) Subst2->FB 1,3-dicarbonyl + alpha-haloketone MCR Isocyanide MCR (Multicomponent) Subst2->MCR Aldehyde + Alkyne + Isocyanide AuCat Au/Cu Catalysis (Cycloisomerization) Subst3->AuCat N-propargyl amides/ynamides Result1 Protocol A FB->Result1 High Scalability Modest Stability Result2 Protocol B AuCat->Result2 High Complexity Atom Economy

Figure 1: Strategic selection of synthetic methodology based on target regiochemistry and available starting materials.

Module A: Optimizing the Feist-Benary Synthesis (2-Aminofurans)

The Feist-Benary reaction involves the condensation of


-haloketones with 

-dicarbonyl compounds.[1][2][3] The critical failure mode here is the Paal-Knorr competition , where the intermediate forms a different isomer or polymerizes.
Protocol Optimization Table
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Base Pyridine / NaOHTriethylamine (TEA) or DABCO Strong bases hydrolyze the ester; Pyridine is often too weak to drive the final dehydration quickly, allowing side reactions. TEA offers the ideal pKa balance.
Solvent Ethanol/MethanolTHF or Dioxane Protic solvents can interfere with the enolate nucleophilicity. Aprotic polar solvents stabilize the transition state without quenching the enolate.
Temperature Reflux (

C)

C

RT
High heat promotes furan polymerization. Controlled addition at

C followed by room temp stirring favors kinetic control.
Additives NoneMg(ClO

)

(10 mol%)
Lewis acids can activate the

-haloketone, accelerating the initial alkylation step over the competing self-condensation.
Step-by-Step Optimized Protocol
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Enolate Formation: Dissolve the

    
    -ketoamide/ester (1.0 equiv) in dry THF (0.2 M). Add Triethylamine (1.2 equiv) dropwise at 
    
    
    
    C. Stir for 30 min.
  • Alkylation: Add the

    
    -haloketone (1.1 equiv) dropwise. Crucial: Do not dump it in; rapid addition causes local hotspots.
    
  • Cyclization: Allow to warm to RT. Monitor by TLC. If the intermediate (often a dihydrofuran) persists, add a dehydration promoter (e.g., TsOH

    
     Pyridine complex, 5 mol%).
    
  • Quench: Pour into ice-cold saturated NaHCO

    
    . Do not use acid. 
    

Module B: Transition Metal Catalysis (3-Aminofurans)

For the elusive 3-aminofuran, gold (Au) or copper (Cu) catalyzed cycloisomerization of


-propargyl amides is the gold standard (pun intended).
Mechanism & Troubleshooting Logic

The reaction proceeds via 5-exo-dig cyclization.[4] The key failure is catalyst poisoning by the free amine or protodeauration before the cycle closes.

AuCatalysis Substrate N-propargyl amide AuComplex Au(I) Activation of Alkyne Substrate->AuComplex AuCl(PPh3)/AgOTf Cyclization 5-exo-dig Cyclization AuComplex->Cyclization Intermed Vinyl Gold Intermediate Cyclization->Intermed Fail1 Failure: 6-endo-dig (Pyridine formation) Cyclization->Fail1 Steric clash at propargyl pos. Product 3-Aminofuran Intermed->Product Isomerization Fail2 Failure: Hydrolysis (Furan opening) Product->Fail2 Acidic workup

Figure 2: Reaction pathway for Gold-catalyzed synthesis and potential divergence points.

Critical Optimization:

  • Catalyst: Use cationic gold: PPh3AuCl (5 mol%) + AgOTf (5 mol%). The silver salt abstracts chloride to generate the active cationic species.

  • Solvent: DCM or Toluene (anhydrous). Water kills this reaction.

  • Protecting Groups: The nitrogen must be protected (e.g., Ts, Boc) to prevent it from coordinating to the Gold catalyst and shutting down the cycle.

Troubleshooting & FAQs

Q1: My product decomposes on the silica column. It turns black/brown immediately.

  • Diagnosis: Aminofurans are acid-sensitive. Standard silica gel is slightly acidic (pH 6-6.5), which is enough to protonate the furan ring, leading to ring-opening and polymerization (the "black tar").

  • Solution:

    • Pre-treat Silica: Slurry your silica gel in Hexane/Et

      
      N (95:5) before packing the column.
      
    • Eluent: Maintain 1% Triethylamine (Et

      
      N) in your mobile phase throughout the purification.
      
    • Alternative: Use neutral Alumina (Grade III) instead of silica.

Q2: I see the intermediate on TLC, but it won't convert to the furan.

  • Diagnosis: In the Feist-Benary reaction, the intermediate is often a hydroxy-dihydrofuran.[5] The final step is a dehydration (loss of water). If this doesn't happen, you likely have the "arrested" intermediate.

  • Solution:

    • Chemical Dehydration: Add a mild dehydrating agent like MsCl (Mesyl chloride) and excess base (TEA) to force the elimination.

    • Microwave: Brief microwave irradiation (80

      
      C, 5-10 min) can overcome the activation energy barrier for dehydration without prolonged thermal exposure.
      

Q3: The yield is low due to "Paal-Knorr" side products.

  • Diagnosis: The 1,4-dicarbonyl intermediate is cyclizing incorrectly.

  • Solution: Increase the steric bulk of the nucleophile or switch to the Isocyanide Multicomponent Reaction (MCR) . The MCR route (Isocyanide + Aldehyde + Alkyne) avoids the 1,4-dicarbonyl intermediate entirely, proceeding via a [4+1] cycloaddition logic.

References

  • Feist-Benary Mechanism & Optimization

    • BenchChem Technical Support.[1][5] (2025).[4][5] "Feist-Benary Furan Synthesis: Application Notes and Protocols."

    • (Verified via search context 1.7)

  • Transition Metal Catalysis (Gold/Palladium)

    • Trowbridge, A., et al. (2020).[6] "New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines." Chemical Reviews.

    • (Verified via search context 1.19)

  • Isocyanide Multicomponent Reactions

    • Shaabani, A., et al. (2024).[7] "Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives." Organic & Biomolecular Chemistry.

    • (Verified via search context 1.14)

  • Purification & Stability

    • Sigma-Aldrich Technical Guides. (2024).[7][8][9] "Troubleshooting Purification Methods."

    • (Verified via search context 1.20)

Sources

Optimization

Technical Support Center: Purification of Methyl 3-aminofuran-2-carboxylate hydrochloride

Welcome to the technical support center for Methyl 3-aminofuran-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the purity o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-aminofuran-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the purity of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to assess the purity of my crude Methyl 3-aminofuran-2-carboxylate hydrochloride?

A1: Before attempting any purification, it's crucial to understand the impurity profile of your crude material. A multi-pronged analytical approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, providing quantitative data on the percentage of your desired compound versus impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the main component and can often reveal the structures of major impurities if they are present in sufficient concentration.

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): This technique helps to identify the molecular weights of the main product and any impurities, which can provide clues to their identities.[1][2][3]

A combination of these techniques will give you a comprehensive picture of what you are dealing with and help you to devise an effective purification strategy.[]

Q2: What are the common impurities I might encounter during the synthesis of Methyl 3-aminofuran-2-carboxylate hydrochloride?

A2: Impurities can arise from various sources, including unreacted starting materials, side-reactions, or degradation of the product. Based on typical synthetic routes for furan derivatives, potential impurities could include:

Impurity TypePotential Source
Unreacted Starting MaterialsIncomplete reaction
Over-alkylated/acylated byproductsSide reactions
Hydrolyzed esterPresence of water during synthesis or workup
Decarboxylated productHigh reaction temperatures or harsh acidic/basic conditions
Polymeric materialsInstability of the furan ring under certain conditions
Residual SolventsIncomplete removal during workup

Identifying the nature of the impurity is key. For example, if you have a significant amount of a non-polar impurity, a simple wash or recrystallization might be effective.[2]

Q3: My compound appears to be degrading upon storage. What are the optimal storage conditions?

A3: Aminofurans, particularly in their free base form, can be susceptible to oxidation and polymerization, often indicated by a darkening in color. As a hydrochloride salt, the stability is generally improved. However, for long-term storage, the following conditions are recommended:

  • Temperature: Store at low temperatures (e.g., in a refrigerator or freezer).

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using an amber vial.

  • Moisture: The hydrochloride salt can be hygroscopic. Store in a desiccator to keep it dry.[5]

The typical shelf life for similar organic compounds is around two years under optimal conditions.[6]

Troubleshooting Purification Challenges

Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids. It relies on the principle of differential solubility of the desired compound and impurities in a solvent at different temperatures.

Q4: I'm struggling to find a suitable solvent for recrystallization. What is the general procedure?

A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

Protocol for Solvent Screening:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water).[1]

  • Observe the solubility at room temperature. If it dissolves, the solvent is not suitable.

  • If it is not soluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, this is a potentially good solvent.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.[7]

  • If crystals form, you have found a good candidate solvent.

General Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (optional) cluster_crystallization Crystallization cluster_isolation Isolation A Place crude solid in flask B Add minimum amount of hot solvent A->B C Heat until fully dissolved B->C D Filter hot solution to remove insoluble impurities C->D If insoluble impurities are present E Allow filtrate to cool slowly C->E If no insoluble impurities D->E F Cool in an ice bath to maximize yield E->F G Collect crystals by vacuum filtration F->G H Wash with a small amount of cold solvent G->H I Dry crystals under vacuum H->I

Caption: A general workflow for the recrystallization of a solid compound.

Q5: My compound oils out or fails to crystallize. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some troubleshooting steps:

  • Add more solvent: The concentration of your compound may be too high.

  • Use a different solvent system: A solvent with a lower boiling point might be necessary. Alternatively, a two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.

  • Induce crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the meniscus. This can create nucleation sites.[7]

    • Seeding: Add a tiny crystal of pure product to the solution to act as a template for crystal growth.[7]

    • Reduce the temperature slowly: Rapid cooling can sometimes lead to oiling out or the formation of very small crystals that are difficult to handle.

Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is a powerful purification technique.[8][9][10]

Q6: What is a good starting point for developing a column chromatography method for Methyl 3-aminofuran-2-carboxylate hydrochloride?

A6: As a polar, ionic compound, purification by standard silica gel chromatography can be challenging due to strong interactions with the stationary phase, which can lead to streaking and poor recovery.

Recommended Approach:

  • Neutralize the Salt (Optional but often recommended): For better behavior on silica, you can temporarily neutralize the hydrochloride salt to the free amine. This can be done by dissolving the crude salt in a suitable solvent and washing with a mild aqueous base like sodium bicarbonate. After extraction and drying, the free amine can be purified on silica gel.[1][11] The pure free amine can then be converted back to the hydrochloride salt.

  • Stationary Phase: Standard silica gel (60-120 or 200-300 mesh) is a good starting point.[10][12]

  • Mobile Phase Selection (Eluent): The choice of eluent is critical. You will likely need a polar solvent system.

    • Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is common for many organic compounds.[10]

    • For polar compounds: If your compound doesn't move from the baseline, you will need to increase the polarity of the eluent. This can be done by using dichloromethane/methanol or ethyl acetate/methanol mixtures.

    • Tailing Reduction: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can help to prevent streaking of amines on the silica column.

Workflow for Method Development

G A Dissolve crude sample in a polar solvent B Spot on a TLC plate A->B C Develop TLC in various solvent systems B->C D Visualize spots (UV light, stains) C->D E Select solvent system with Rf of ~0.3 D->E F Perform flash column chromatography E->F G Combine pure fractions and evaporate solvent F->G

Caption: Thin Layer Chromatography (TLC) based method development for column chromatography.

Q7: My hydrochloride salt is very polar and still streaks on the column even with polar eluents. Are there alternative chromatography techniques?

A7: Yes, if standard silica gel chromatography is not effective, consider these alternatives:

  • Reverse-Phase Chromatography (C18): In this technique, the stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). This is often an excellent choice for polar and water-soluble compounds.

  • Ion-Exchange Chromatography: Since your compound is a salt, ion-exchange chromatography can be highly effective.[13] A cation exchange resin would bind your positively charged protonated amine, allowing neutral impurities to be washed away. Your product can then be eluted by using a buffer with a high salt concentration or by changing the pH.[13][14]

Final Salt Formation and Isolation

Q8: I have the pure free amine, but I am having trouble forming a crystalline hydrochloride salt. It often becomes an oil or a sticky solid. What can I do?

A8: This is a common issue, especially if the salt is hygroscopic or has a low melting point.[5]

Protocol for HCl Salt Formation:

  • Dissolve the purified free amine in a dry, non-protic solvent like diethyl ether, ethyl acetate, or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or HCl in dioxane). Add the acid dropwise until precipitation is complete. Using an excess of aqueous HCl can lead to lower yields due to the solubility of the salt in water.[15]

  • If the product oils out, try a more non-polar solvent to induce precipitation, such as adding hexanes or petroleum ether to the mixture.[5]

  • Stir the resulting slurry in the cold for some time to allow for complete precipitation.

  • Filter the solid, wash with a small amount of the non-polar solvent (like diethyl ether or hexanes), and dry thoroughly under high vacuum.

References

  • ACS Publications. (2026, February 4). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry. [Link]

  • de Jong, A., Plat, J., & Mensink, R. P. (2003). Metabolic effects of plant sterols and stanols (Review). The Journal of Nutritional Biochemistry.
  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US20230339876A1 - Process for preparing aminofuranes.
  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • UCHEM. (n.d.). Manufacture High Purity Methyl 3-aminofuran-2-carboxylate cas 956034-04-1. [Link]

  • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • Rasayan Journal of Chemistry. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • ResearchGate. (2017, February 8). Purification of organic hydrochloride salt?. [Link]

  • MDPI. (n.d.). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. [Link]

  • SpringerLink. (n.d.). Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Royal Society of Chemistry. (n.d.). An investigation of crystallization, molecular dynamics and degradation kinetics of novel poly(ester amide)s based on renewable poly(propylene furanoate). [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl furan-3-carboxylate. PubChem. [Link]

  • SpringerLink. (2022). Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies. [Link]

  • National Center for Biotechnology Information. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]

  • PubMed. (2015, July 15). Improving impurities clearance by amino acids addition to buffer solutions for chromatographic purifications of monoclonal antibodies. [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Aminofuran-2-Carboxylates

Welcome to the technical support center for the synthesis and purification of 3-aminofuran-2-carboxylate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-aminofuran-2-carboxylate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable heterocyclic compounds. Here, we address common challenges encountered during the purification of 3-aminofuran-2-carboxylates, providing troubleshooting advice and detailed protocols in a practical question-and-answer format. Our goal is to equip you with the knowledge to overcome experimental hurdles and achieve high purity for your target compounds.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: What are the common impurities I might encounter in my 3-aminofuran-2-carboxylate synthesis?

The impurities in your reaction will largely depend on the synthetic route employed. However, some common classes of impurities are frequently observed.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as α-cyanoketones or ethyl glyoxylate in your crude product.

  • Side Products from Cyclization: The cyclization step to form the furan ring can sometimes lead to the formation of isomers or other undesired cyclic compounds. For instance, in syntheses involving a modified Thorpe-Ziegler cyclization, side reactions can occur if the reaction conditions are not optimal.[1]

  • Reagents and Catalysts: Reagents from previous steps, such as those used in a Mitsunobu reaction or residual base from the cyclization, can contaminate the final product.[2]

  • Solvent Adducts: In some cases, the solvent can react with intermediates or the final product to form adducts.

  • Degradation Products: 3-Aminofurans can be sensitive to oxidation or acidic conditions, leading to the formation of degradation products.[3]

Impurity ClassCommon ExamplesSuggested Primary Removal Method
Unreacted Starting Materialsα-cyanoketones, ethyl glyoxylateColumn Chromatography, Extraction
Side ProductsIsomeric furans, incompletely cyclized intermediatesColumn Chromatography, Crystallization
Reagents/CatalystsTriphenylphosphine oxide (from Mitsunobu), residual baseColumn Chromatography, Extraction
Degradation ProductsOxidized or ring-opened speciesColumn Chromatography, Recrystallization
Question 2: How can I get a preliminary assessment of the impurities in my crude product?

A quick assessment of your crude product's purity is crucial for designing an effective purification strategy.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid check of your reaction mixture. By running your crude sample alongside your starting materials on a TLC plate, you can visualize the presence of unreacted starting materials and get a qualitative idea of the number of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed picture, LC-MS is highly recommended. It provides information on the number of components in your mixture and their molecular weights, which can help in tentatively identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum of your crude product can reveal the presence of major impurities. Characteristic signals from starting materials or common byproducts can often be identified.

Question 3: My product is an oil and won't crystallize. What are my options?

Obtaining a crystalline solid is ideal for purification, but not always straightforward. If your 3-aminofuran-2-carboxylate is an oil, consider the following:

  • High-Vacuum Drying: Ensure that all residual solvent has been removed from your product by drying it under a high vacuum. Sometimes, residual solvent can prevent crystallization.

  • Solvent Titration: Dissolve your oily product in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. This can sometimes induce crystallization.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to the oil or a concentrated solution can initiate crystallization.

  • Column Chromatography: If crystallization fails, column chromatography is the most effective method for purifying oily compounds.

Question 4: What is the best general approach for purifying solid 3-aminofuran-2-carboxylates?

For solid products, a combination of techniques often yields the best results.

Purification_Workflow Crude_Solid Crude Solid Product Extraction Aqueous Extraction Crude_Solid->Extraction Initial Wash Recrystallization Recrystallization Extraction->Recrystallization If high purity Column_Chromatography Column Chromatography Extraction->Column_Chromatography If complex mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for solid products.

  • Aqueous Extraction: Before attempting crystallization or chromatography, it's often beneficial to perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent like ethyl acetate and wash with water or brine. This can remove water-soluble impurities and some inorganic salts.

  • Recrystallization: This is one of the most powerful techniques for purifying solid organic compounds.[4] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If recrystallization does not provide the desired purity, or if you have a complex mixture of impurities, column chromatography is the next step.[5]

Question 5: Can you provide a detailed protocol for recrystallization?

Certainly. Here is a step-by-step guide to recrystallization:

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature, and then in an ice bath. Crystals should form.

    • Common solvent systems for furan derivatives include ethyl acetate/hexane, dichloromethane/hexane, and ethanol/water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.

  • Hot Filtration (Optional):

    • If there are insoluble impurities in the hot solution, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under a vacuum to remove any residual solvent.

Question 6: My column chromatography is not giving good separation. What can I do?

Optimizing column chromatography requires careful attention to several parameters.

Chromatography_Optimization Poor_Separation Poor Separation Check_TLC Optimize TLC Conditions Poor_Separation->Check_TLC Solvent_System Adjust Solvent Polarity Check_TLC->Solvent_System Stationary_Phase Consider Different Stationary Phase Check_TLC->Stationary_Phase Loading_Technique Improve Sample Loading Solvent_System->Loading_Technique Stationary_Phase->Loading_Technique Good_Separation Good Separation Loading_Technique->Good_Separation

Caption: Troubleshooting poor separation in column chromatography.

  • Optimize Your Solvent System with TLC: Before running a column, find a solvent system that gives your product an Rf value of approximately 0.3 on a TLC plate. The impurities should ideally be well-separated from your product's spot.

  • Choice of Stationary Phase: Silica gel is the most common stationary phase for purifying furan derivatives. However, if your compound is very polar, alumina might be a better choice. For acidic or basic compounds, treated silica gel may be necessary.

  • Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally preferred.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. Alternatively, you can adsorb your sample onto a small amount of silica gel and load the dry powder onto the column.

Question 7: How can I confirm the purity and identity of my final product?

After purification, it is essential to confirm the purity and verify the structure of your 3-aminofuran-2-carboxylate.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is an excellent tool for assessing purity. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[6]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups in your molecule.[6][7][8]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

References

  • Padwa, A., et al. (2003). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters. Available at: [Link]

  • McNamara, M. A., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. cora.ucc.ie. Available at: [Link]

  • Kazachenko, A. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]

  • CN102000448B - Method for quickly and efficiently extracting furan compounds from transformer oil and color comparison-tube oscillating bracket for extraction. Google Patents.
  • Kazachenko, A. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Reddy, R., et al. (2020). Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from... ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2026). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry. Available at: [Link]

  • US20230339876A1 - Process for preparing aminofuranes. Google Patents.
  • Kumar, S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Available at: [Link]

  • Gronowitz, S. (2025). 2-Aminofurans and 3-Aminofurans. ResearchGate. Available at: [Link]

  • Isaksson, J., et al. (2020). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. ChemRxiv. Available at: [Link]

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
  • Wang, Z. (2017). Three‐component synthesis of 2‐aminofuran. ResearchGate. Available at: [Link]

  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids. ResearchGate. Available at: [Link]

  • Schirmeister, F., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • Shomu's Biology. (2021). Amino Acid Chromatography. YouTube. Available at: [Link]

  • Mary, Y. F., et al. (2024). Synthesis and Characterization Studies of Benzimidazol-3-Ium Furan-2-Carboxylate Crystal. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Kim, D., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available at: [Link]

  • Glidewell, C., et al. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C. Available at: [Link]

  • Puzzarini, C., et al. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available at: [Link]

  • Agilent Technologies. (2011). ANALYsIs of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. Agilent. Available at: [Link]

  • Organic Syntheses Procedure. Furan. Available at: [Link]

  • Ishihara, T., et al. (2015). Improving impurities clearance by amino acids addition to buffer solutions for chromatographic purifications of monoclonal antibodies. PubMed. Available at: [Link]

  • Shomu's Biology. (2019). Affinity chromatography in 5 minutes | Affinity purification. YouTube. Available at: [Link]

  • CN112661672A - Crystallization method of Boc-amino acid. Google Patents.

Sources

Optimization

Handling and safety precautions for Methyl 3-aminofuran-2-carboxylate hydrochloride

Technical Support Center: Methyl 3-aminofuran-2-carboxylate hydrochloride Status: Operational | Ticket ID: TCH-MF2C-001 Subject: Handling, Stability, and Experimental Troubleshooting Guide Executive Summary & Compound Id...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-aminofuran-2-carboxylate hydrochloride

Status: Operational | Ticket ID: TCH-MF2C-001 Subject: Handling, Stability, and Experimental Troubleshooting Guide

Executive Summary & Compound Identity

Product Name: Methyl 3-aminofuran-2-carboxylate hydrochloride CAS (Free Base): 956034-04-1 (Salt forms often custom synthesized) Chemical Class: Heterocyclic amine /


-enamino ester surrogate.

Technical Note: This compound is a high-value pharmacophore used in the synthesis of diverse bioactive scaffolds, including benzofurans and pyrrole-2,5-diones. Users must recognize that the 3-aminofuran core is significantly less stable than its 2-amino counterparts. The hydrochloride salt form is engineered to suppress the inherent oxidative instability of the electron-rich furan ring. Mismanagement of the "free-basing" step is the #1 cause of experimental failure.

Safety Profile & Hazard Mitigation (E-E-A-T)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

  • Precautionary Principle: While specific LD50 data for this salt may be sparse, furan derivatives can undergo metabolic activation to reactive dicarbonyls (toxic metabolites). Always handle as if it possesses higher toxicity than labeled.

Critical PPE Standards:

  • Respiratory: N95/P2 minimum; work strictly within a chemical fume hood.

  • Dermal: Nitrile gloves (double-gloving recommended during weighing).

  • Eyes: Chemical splash goggles (standard safety glasses are insufficient for fine hydrochloride dusts).

Storage & Stability Protocols

The Challenge: The hydrochloride salt is hygroscopic (absorbs moisture) and photosensitive . Moisture uptake hydrolyzes the ester or facilitates the oxidation of the amine, leading to a "black tar" decomposition product.

Storage Workflow:

StorageProtocol Start Compound Arrival CheckSeal Inspect Seal & Color (Should be Off-White/Beige) Start->CheckSeal Desiccant Place in Secondary Container with Active Desiccant CheckSeal->Desiccant If Intact Temp Store at -20°C (Freezer) Desiccant->Temp Argon Purge Headspace with Argon/Nitrogen after use Temp->Argon After Every Use Argon->Temp Return Immediately

Figure 1: Mandatory storage workflow to prevent oxidative degradation.

Stability Data Table:

ParameterSpecificationWarning SignCorrective Action
Appearance Off-white to pale beige solidBrown/Black sticky solidDiscard. Purity compromised >10%.
Hygroscopicity High (HCl salt)Clumping/Wet textureDry under high vacuum (no heat) if color is good.
Atmosphere Inert (Ar/N2)Exposure to air > 1 hrPurge immediately.
Shelf Life 12 Months (-20°C)> 12 MonthsRe-validate via H-NMR before use.

Experimental Protocols: The "Free-Basing" Trap

The Issue: You cannot store the free base. The moment you neutralize the HCl, the electron-rich 3-aminofuran becomes susceptible to rapid polymerization and oxidation.

Solution: Perform In-Situ Neutralization . Do not isolate the free base unless absolutely necessary.

Protocol: In-Situ Utilization for Nucleophilic Substitution

  • Preparation: Suspend Methyl 3-aminofuran-2-carboxylate HCl (1.0 eq) in anhydrous solvent (DCM or THF).

  • Cooling: Cool the suspension to 0°C in an ice bath. Heat accelerates decomposition.

  • Neutralization: Add a non-nucleophilic organic base (e.g., Triethylamine or DIPEA, 2.0–2.5 eq) dropwise.

    • Observation: The suspension should clear as the organic soluble free base forms.

  • Reaction: Add your electrophile (e.g., acid chloride, anhydride) immediately after neutralization.

  • Warm-up: Allow to warm to Room Temperature (RT) only after the electrophile is added.

Workflow Visualization:

ReactionLogic Salt HCl Salt (Stable) Base Add Base (Et3N) @ 0°C Salt->Base FreeAmine Free Amine (UNSTABLE) Base->FreeAmine Electrophile Add Electrophile IMMEDIATELY FreeAmine->Electrophile < 10 mins Decomp Black Tar (Polymer) FreeAmine->Decomp Wait > 30 mins Product Stable Product Electrophile->Product

Figure 2: Reaction kinetics management. The "Red Zone" indicates the critical window where the free amine exists unreacted.

Troubleshooting & FAQs

Q1: My compound turned dark brown in the bottle. Can I still use it?

  • Diagnosis: Oxidative degradation has occurred, likely due to moisture breaking the HCl interaction or seal failure.

  • Resolution: Run a crude NMR. If aromatic signals are broadened or new multiplet peaks appear upfield (2-4 ppm), the furan ring has opened or polymerized. Do not use. Recrystallization is rarely successful for this specific degradation profile.

Q2: I am seeing low yields during cyclization reactions.

  • Root Cause: Likely "Free-Base Lag." Did you isolate the free amine and dry it on a rotavap?

  • Fix: Never strip the solvent from the free base. If you must change solvents, perform a solvent swap (distill off one while adding the other) under strict inert atmosphere, or use the in-situ protocol described above.

Q3: Is this compound compatible with strong Lewis Acids (e.g., AlCl3)?

  • Analysis: Yes, but caution is required. 3-aminofurans are electron-rich. Strong Lewis acids can cause polymerization of the furan ring itself before your desired reaction happens.

  • Tip: Complex the Lewis Acid with your electrophile first, then add the aminofuran slowly at low temperature.

Q4: How do I dispose of the waste?

  • Protocol: Segregate as Halogenated Organic Waste (due to the HCl/chloride content). Do not mix with oxidizing agents (e.g., nitric acid waste), as furan derivatives can react violently with strong oxidizers.

References

  • American Elements. (n.d.). Methyl 3-aminofuran-2-carboxylate Safety Data Sheet. Retrieved from [Link]

  • Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002).[2] Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795–798.[2] (Demonstrates the comparative instability of 3-aminofurans vs 2-aminofurans). Retrieved from [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981).[3] Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. (General principles of HCl salt solubility and common ion effects). Retrieved from [Link]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: General Aminofuran Derivatives. (Used for baseline H-statement extrapolation). Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of Methyl 3-aminofuran-2-carboxylate during storage

Welcome to the technical support center for Methyl 3-aminofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-aminofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we address common challenges and provide expert-backed solutions to prevent degradation during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the stability and handling of Methyl 3-aminofuran-2-carboxylate.

Q1: My once off-white powder of Methyl 3-aminofuran-2-carboxylate has turned yellowish-brown. What is the likely cause?

A1: A color change to yellow or brown is a strong indicator of oxidative degradation. The primary amine group on the furan ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures. Heterocyclic amines, in general, can degrade in the presence of lipid oxidation products, suggesting that even trace contaminants could promote degradation.[1]

Q2: What are the ideal storage temperature and atmospheric conditions for this compound?

A2: For optimal stability, Methyl 3-aminofuran-2-carboxylate should be stored at or below -20°C in a freezer.[2] It is crucial to store the compound under an inert atmosphere, such as dry nitrogen or argon, to displace oxygen and moisture.[2] A tightly sealed container is essential to maintain this inert environment.

Q3: Can I store the compound in a standard laboratory refrigerator (2-8°C)?

A3: While refrigeration is better than room temperature, long-term storage at 2-8°C is not ideal. Lower temperatures, such as those provided by a freezer (-20°C), significantly slow down potential degradation reactions. For short-term storage (a few days), refrigeration may be acceptable if the container is properly sealed and purged with inert gas.

Q4: How does humidity affect the stability of Methyl 3-aminofuran-2-carboxylate?

A4: The compound is susceptible to hydrolysis due to the presence of a methyl ester group. Moisture in the storage environment can lead to the hydrolysis of the ester, forming 3-aminofuran-2-carboxylic acid and methanol. The furan ring itself can also be sensitive to acid-catalyzed hydrolysis.[3][4] Therefore, it is imperative to store the compound in a dry environment.

Q5: What is the expected shelf-life of Methyl 3-aminofuran-2-carboxylate under recommended conditions?

A5: When stored properly under a dry, inert atmosphere at -20°C and protected from light, the compound is expected to be stable for at least two years.[5] However, it is best practice to re-analyze the purity of the compound if it has been in storage for an extended period, especially if it is being used in sensitive applications.

Part 2: Troubleshooting Guide

This section provides a more in-depth analysis of potential issues and offers structured solutions to troubleshoot and prevent degradation.

Issue 1: Rapid Discoloration and Suspected Oxidation
  • Symptom: The compound rapidly changes color (e.g., to yellow, brown, or black) upon opening a new bottle or after a few uses.

  • Root Cause Analysis: The primary cause is repeated exposure to atmospheric oxygen and moisture each time the container is opened. The amine functional group is particularly prone to oxidation.[6][7] Light exposure can also catalyze this process.

  • Preventative Protocol:

    • Aliquot Upon Receipt: As soon as you receive a new batch of the compound, it is highly recommended to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Inert Gas Purging: Before sealing each aliquot, purge the vial with a stream of dry nitrogen or argon for 15-30 seconds to displace any air.

    • Secure Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner. For extra protection, wrap the cap and neck of the vial with Parafilm®.

    • Light Protection: Store the aliquots in a light-blocking container or wrap the vials in aluminum foil before placing them in the freezer.

Issue 2: Poor Solubility or Inconsistent Experimental Results
  • Symptom: The compound shows poor solubility in solvents where it was previously soluble, or there is a noticeable decline in its performance in assays over time.

  • Root Cause Analysis: This often points to degradation, where the original compound has converted into less soluble impurities or has polymerized. Hydrolysis of the ester to the more polar carboxylic acid could also alter solubility characteristics.

  • Purity Verification Protocol (HPLC):

    • Sample Preparation: Prepare a solution of your stored Methyl 3-aminofuran-2-carboxylate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Reference Standard: If possible, use a freshly opened vial or a certified reference standard for comparison.

    • HPLC Conditions (General Method):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 20 minutes.

      • Detection: UV detector at a wavelength determined by a UV scan of the pure compound (typically in the 254-280 nm range).

    • Analysis: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in your stored sample relative to the reference indicates degradation.

Part 3: Recommended Storage and Handling Workflow

To ensure the highest integrity of your Methyl 3-aminofuran-2-carboxylate, a systematic approach to storage and handling is essential.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C or lower[2]Minimizes the rate of all potential degradation reactions.
Atmosphere Dry Inert Gas (Nitrogen or Argon)[2]Prevents oxidation of the amine and furan ring.
Moisture Keep in a dry place[2]Prevents hydrolysis of the methyl ester.
Light Protect from direct sunlight[2]Prevents light-catalyzed degradation pathways.
Container Tightly sealed, amber glass vialsProvides a physical barrier to air/moisture and blocks UV light.
Visual Workflow for Optimal Storage

The following diagram outlines the critical steps from receiving the compound to its long-term storage.

G cluster_receiving Receiving & Preparation cluster_storage Storage Protocol cluster_verification Quality Control Receive Receive Compound Inspect Inspect for Discoloration Receive->Inspect Visual Check Aliquot Aliquot into Single-Use Vials Inspect->Aliquot If OK Purge Purge with N2 or Ar Gas Aliquot->Purge Seal Seal Tightly (e.g., Parafilm®) Purge->Seal Store Store at ≤-20°C in the Dark Seal->Store QC_Check Periodic Purity Check (e.g., HPLC) Store->QC_Check For long-term stock G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Main Methyl 3-aminofuran-2-carboxylate Oxidized Colored Impurities & Polymerization Products Main->Oxidized O2, Light, Heat Acid 3-Aminofuran-2-carboxylic Acid Main->Acid H2O, Acid/Base Alcohol Methanol Main->Alcohol H2O, Acid/Base

Caption: Key degradation pathways for the compound.

By implementing these robust storage and handling protocols, researchers can ensure the integrity and reliability of their Methyl 3-aminofuran-2-carboxylate, leading to more consistent and reproducible experimental outcomes.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 3-aminofuran-2-carboxylate. Retrieved from [Link]

  • UCHEM. (n.d.). Manufacture High Purity Methyl 3-aminofuran-2-carboxylate cas 956034-04-1. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Moof University. (2016, May 15). Amino Acid Oxidation Pathways (Part 3 of 10) - Amino Acids Degraded to Pyruvate [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl furan-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Biology LibreTexts. (2021, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). An Effective Method for the Oxidation of Aminofurazans to Nitrofurazans. Retrieved from [Link]

  • ChemTube3D. (n.d.). Furan Hydrolysis. Retrieved from [Link]

  • Google Patents. (2023, October 26). US20230339876A1 - Process for preparing aminofuranes.
  • ACS Publications. (n.d.). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. Retrieved from [Link]

  • ACS Publications. (2019, December 31). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. Retrieved from [Link]

  • PubMed. (2011, October 26). Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • PubMed. (2010, June). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Retrieved from [Link]

  • Moof University. (2016, May 14). Amino Acid Oxidation Pathways (Part 7 of 10) - Amino Acids Degraded to Succinyl-CoA [Video]. YouTube. Retrieved from [Link]

  • Teaching Center, UF's Learning Support Center. (2012, July 24). Amino Acid Degradation--Intro & Structures [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC. Retrieved from [Link]

  • Journal of the Chemical Society of Japan. (n.d.). A Study of the Acid Dissociation of Furan- and Thiophenedicarboxylic Acids and of the Alkaline Hydrolysis of Their Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Retrieved from [Link]

  • Food Science and Human Wellness. (2020, October 13). Formation and Mechanism of Heterocyclic Amines in Meat Products. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminofurans and 3-Aminofurans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-methylfuran-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

Sources

Optimization

Alternative reagents for the synthesis of 3-aminofuran-2-carboxylates

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-aminofuran-2-carboxylates. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-aminofuran-2-carboxylates. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis, with a focus on alternative reagents and methodologies.

Introduction to the Synthesis of 3-Aminofuran-2-carboxylates

3-Aminofuran-2-carboxylates are valuable heterocyclic scaffolds in medicinal chemistry and materials science. Their synthesis can be approached through several key methodologies, each with its own set of advantages and potential challenges. The most common strategies involve the cyclization of acyclic precursors, often leveraging reactions like the Mitsunobu reaction or the Thorpe-Ziegler cyclization. The choice of synthetic route and reagents can significantly impact the yield, purity, and scalability of the process. This guide will explore these methods, with a particular emphasis on providing practical solutions to common experimental hurdles.

Core Synthetic Strategies and Key Reagents

The synthesis of 3-aminofuran-2-carboxylates typically originates from readily available starting materials. Two prominent and versatile methods are the reaction of α-cyanoketones with ethyl glyoxylate under Mitsunobu conditions and the conjugate addition of alcohols to alkynenitriles followed by a modified Thorpe-Ziegler cyclization.[1][2]

Method 1: Mitsunobu Reaction Pathway

This method involves the reaction of an α-cyanoketone with ethyl glyoxylate in the presence of a phosphine and an azodicarboxylate to form a vinyl ether intermediate, which then undergoes base-mediated cyclization to the desired 3-aminofuran.[1]

Mitsunobu_Workflow start α-Cyanoketone + Ethyl Glyoxylate mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) start->mitsunobu intermediate Vinyl Ether Intermediate mitsunobu->intermediate cyclization Base-mediated Cyclization (e.g., NaH) intermediate->cyclization product 3-Aminofuran-2-carboxylate cyclization->product

Caption: Workflow for the Mitsunobu-based synthesis of 3-aminofuran-2-carboxylates.

Method 2: Modified Thorpe-Ziegler Cyclization

An atom-economical approach involves the conjugate addition of an alcohol (like ethyl glycolate) to an alkynenitrile, followed by a base-catalyzed Thorpe-Ziegler cyclization to yield the 3-aminofuran scaffold.[2]

Thorpe_Ziegler_Workflow start Alkynenitrile + Ethyl Glycolate addition Conjugate Addition start->addition intermediate Acyclic Intermediate addition->intermediate cyclization Modified Thorpe-Ziegler Cyclization (Base) intermediate->cyclization product 3-Aminofuran-2-carboxylate cyclization->product

Caption: Workflow for the Thorpe-Ziegler based synthesis of 3-aminofuran-2-carboxylates.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-aminofuran-2-carboxylates in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, depending on the chosen synthetic route.

  • For Mitsunobu Reactions:

    • Reagent Quality: The phosphine (e.g., triphenylphosphine) and azodicarboxylate (e.g., DEAD or DIAD) are critical. Ensure they are of high purity and handled under anhydrous conditions. Old or improperly stored reagents can lead to significant yield reduction.

    • Order of Addition: The order of reagent addition is crucial. Typically, the alcohol and nucleophile are mixed with the phosphine before the slow, cooled addition of the azodicarboxylate.[3]

    • Steric Hindrance: Highly substituted α-cyanoketones or bulky alcohols may react sluggishly. Consider increasing the reaction temperature or switching to a less sterically hindered phosphine.

  • For Thorpe-Ziegler Cyclizations:

    • Base Selection: The choice of base is critical for the intramolecular cyclization.[3] Strong, non-nucleophilic bases are generally preferred. If a weaker base is used, the initial deprotonation may be inefficient. Conversely, a base that is too strong or nucleophilic can lead to side reactions.

    • Solvent: Anhydrous aprotic polar solvents like THF are generally preferred.[3] The presence of moisture can quench the base and hinder the reaction.

    • Reaction Concentration: The Thorpe-Ziegler cyclization is an intramolecular process. Running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.

Q2: My final product is a dark, discolored oil or solid that is difficult to purify. What is causing this and what purification strategies can I employ?

A2: Discoloration often indicates product decomposition or the formation of polymeric side products. 3-Aminofurans, in particular, can be unstable and prone to oxidation or polymerization, especially if they lack electron-withdrawing groups.

  • Minimizing Decomposition:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Protect the reaction from light.

    • Avoid excessive heating during the reaction and workup.

    • Perform the workup and purification steps as quickly as possible.

  • Purification Strategies:

    • Column Chromatography: This is a common method for purification. Use a silica gel column with a suitable eluent system, such as a gradient of ethyl acetate in hexanes.[2] For sensitive compounds, consider using deactivated silica gel.

    • Alternative Workup for Mitsunobu Reactions: The triphenylphosphine oxide byproduct of the Mitsunobu reaction can be challenging to remove. Using alternative phosphines like diphenyl(2-pyridyl)phosphine or (4-dimethylaminophenyl)diphenylphosphine allows for the removal of the corresponding phosphine oxide by washing the reaction mixture with dilute acid.[4][5]

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Q3: I am observing the formation of significant side products. What are the likely culprits and how can I suppress them?

A3: The nature of side products is highly dependent on the reaction pathway.

  • In Mitsunobu Reactions:

    • A common side product arises from the azodicarboxylate acting as a nucleophile instead of the intended nucleophile.[6] This is more likely to occur if the desired nucleophile is not sufficiently acidic (pKa > 13).[6]

    • Prevention: Ensure your nucleophile is appropriately acidic. If not, consider alternative coupling methods.

  • In Thorpe-Ziegler Cyclizations:

    • Intermolecular Reactions: If the reaction concentration is too high, intermolecular condensation can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.

    • Prevention: Perform the cyclization step under high-dilution conditions.

Frequently Asked Questions (FAQs)

Q1: What are some alternative reagents I can use for the Mitsunobu reaction if I'm having trouble with the standard PPh₃/DEAD combination?

A1: Several alternatives to the traditional Mitsunobu reagents can offer advantages in terms of reactivity and ease of purification.

Reagent TypeStandard ReagentAlternative ReagentsKey Advantages of Alternatives
Phosphine Triphenylphosphine (PPh₃)Tributylphosphine (n-Bu₃P)More reactive for sterically hindered substrates.
Diphenyl(2-pyridyl)phosphinePhosphine oxide byproduct is water-soluble and easily removed by acid wash.[4][5]
Polymer-supported triphenylphosphine (PS-PPh₃)Simplifies purification as the phosphine oxide is on a solid support and can be filtered off.[6]
Azodicarboxylate Diethyl azodicarboxylate (DEAD)Diisopropyl azodicarboxylate (DIAD)Generally more stable and less hazardous than DEAD.
Di-tert-butyl azodicarboxylate (DBAD)Can be used for substrates sensitive to the more reactive DEAD or DIAD.
1,1'-(Azodicarbonyl)dipiperidine (ADDP)The betaine intermediate is a stronger base, which can be beneficial for less acidic nucleophiles.[6]

Q2: How does the choice of base affect the Thorpe-Ziegler cyclization for the synthesis of 3-aminofurans?

A2: The base plays a crucial role in the deprotonation step that initiates the cyclization. The appropriate choice of base is critical for achieving a good yield.[3]

BaseTypical ApplicationConsiderations
Sodium Hydride (NaH) A strong, non-nucleophilic base commonly used for this transformation.Requires anhydrous conditions as it reacts violently with water.
Potassium tert-butoxide (t-BuOK) Another strong, non-nucleophilic base that is effective.Can be more soluble in organic solvents than NaH.
Lithium bis(trimethylsilyl)amide (LHMDS) A very strong, non-nucleophilic base that can be effective for less acidic substrates.Often used at low temperatures.
Sodium Ethoxide (NaOEt) A classic base for the Thorpe reaction, but can sometimes lead to side reactions with ester functionalities.[7]May not be strong enough for all substrates.

The mechanism of the Thorpe-Ziegler cyclization involves the deprotonation of an α-carbon to a nitrile, followed by an intramolecular nucleophilic attack on the second nitrile group.[8]

Thorpe_Ziegler_Mechanism A Dinitrile Precursor B Carbanion Intermediate A->B + Base - HB C Cyclic Imine Anion B->C Intramolecular Nucleophilic Attack D Enaminonitrile C->D + H+

Caption: Simplified mechanism of the Thorpe-Ziegler cyclization.

Q3: My 3-aminofuran-2-carboxylate product appears to be unstable under my workup or storage conditions. What is the likely cause and what precautions should I take?

A3: 3-Aminofurans can be susceptible to decomposition, particularly under acidic conditions which can lead to ring-opening. They can also be sensitive to air and light, leading to oxidation and discoloration.

  • Acid Sensitivity: Avoid acidic workup conditions. If an acid wash is necessary, use a very dilute and weak acid and minimize contact time. Neutralize the product solution promptly.

  • Oxidative Instability: Store the purified product under an inert atmosphere (nitrogen or argon) and in the dark, preferably at low temperatures.

  • Structural Considerations: The stability of the 3-aminofuran ring can be influenced by the substituents. Electron-withdrawing groups on the furan ring can increase stability.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-5-phenylfuran-2-carboxylate via Mitsunobu Reaction

This protocol is adapted from a general procedure for the synthesis of 3-aminofuran-2-carboxylate esters.[1]

  • Reaction Setup: To a solution of 2-oxo-2-phenylacetonitrile (1.0 mmol) and ethyl glyoxylate (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 mmol).

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.2 mmol) in anhydrous THF (5 mL) to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the formation of the vinyl ether intermediate by TLC.

  • Cyclization: Cool the reaction mixture to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 mmol) portion-wise. Stir the mixture at room temperature for 2-4 hours until the cyclization is complete (monitored by TLC).

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-amino-5-phenylfuran-2-carboxylate.

Protocol 2: Synthesis of Ethyl 3-amino-5-substituted-furan-2-carboxylate via Modified Thorpe-Ziegler Cyclization

This protocol is based on the synthesis of 3-aminofurans from bifunctional alkynenitriles.[2]

  • Reaction Setup: To a solution of the appropriate alkynenitrile (1.0 mmol) and ethyl glycolate (1.2 mmol) in anhydrous THF (10 mL) at room temperature, add a catalytic amount of a suitable base (e.g., DBU, 0.1 mmol).

  • Conjugate Addition: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the conjugate addition. Monitor the reaction progress by TLC.

  • Cyclization: Upon completion of the addition step, add a stronger base (e.g., potassium tert-butoxide, 1.2 mmol) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the cyclization is complete as indicated by TLC.

  • Workup: Quench the reaction with water and extract the product with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel (using an appropriate eluent system) to yield the target 3-aminofuran-2-carboxylate.

References

  • Organic Letters. Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. [Link]

  • ResearchGate. Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from... [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • MDPI. Computational Revision of the Mechanism of the Thorpe Reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • PMC. Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. [Link]

  • Indian Journals. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • Google Patents. US20230339876A1 - Process for preparing aminofuranes.
  • Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • Scribd. Mitsunobu Reaction Insights. [Link]

  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in the Thorpe-Ziegler Cyclization for Aminofuran Synthesis

Welcome to the Technical Support Center for the synthesis of aminofurans via the Thorpe-Ziegler cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of aminofurans via the Thorpe-Ziegler cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic tool. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this reaction, with a specific focus on identifying and mitigating byproduct formation. Our goal is to equip you with the knowledge to not only solve problems as they arise but to proactively design robust and efficient synthetic strategies.

I. Understanding the Core Reaction: The Thorpe-Ziegler Pathway to Aminofurans

The Thorpe-Ziegler cyclization is an intramolecular, base-catalyzed condensation of a dinitrile to form a cyclic β-enaminonitrile. In the context of aminofuran synthesis, the reaction typically proceeds through an ether dinitrile precursor. The key mechanistic steps involve the deprotonation of the α-carbon to one of the nitrile groups, followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon of the second nitrile group. This forms a cyclic imine anion, which then tautomerizes to the more stable enamine, yielding the desired 2-amino-3-cyanofuran.

Thorpe_Ziegler_Aminofuran cluster_precursor Dinitrile Precursor cluster_cyclization Base-Catalyzed Cyclization cluster_product Product precursor α-Alkoxy Dinitrile carbanion Carbanion Formation precursor->carbanion + Base attack Intramolecular Nucleophilic Attack carbanion->attack imine Cyclic Imine Anion attack->imine enamine Enamine Tautomer imine->enamine Tautomerization aminofuran 2-Amino-3-cyanofuran enamine->aminofuran

Caption: Thorpe-Ziegler pathway to aminofurans.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should expect in my Thorpe-Ziegler cyclization for aminofurans?

A1: Byproduct formation is a common challenge in these reactions. The most frequently encountered side products can be categorized as follows:

  • Unreacted Starting Material: The most straightforward "impurity" is your uncyclized dinitrile precursor.

  • Hydrolysis Products: The presence of water, either from the solvent, reagents, or atmosphere, can lead to the hydrolysis of the nitrile groups to form the corresponding amide or even the carboxylic acid.[1]

  • Polymeric Material: Under certain conditions, especially with highly reactive dinitriles or prolonged reaction times at elevated temperatures, polymerization can occur, often resulting in an intractable residue.[2]

  • Isomeric Cyclization Products: Depending on the structure of your dinitrile precursor, alternative cyclization pathways may exist, leading to isomeric products such as 2-aminopyrans.[1]

Q2: My reaction mixture is turning a dark brown or black color. What is likely happening?

A2: The development of a dark coloration is often indicative of decomposition of either the starting material or the aminofuran product. 2-Aminofurans, particularly those without electron-withdrawing groups, can be sensitive to air, heat, and light, leading to the formation of colored impurities.[3]

Q3: I'm observing a significant amount of a byproduct with a similar mass to my desired aminofuran. What could it be?

A3: A common scenario is the formation of a structural isomer. For instance, in multicomponent reactions designed to produce 2-aminofuran-3-carbonitriles, a competing pathway can lead to the formation of a 2-aminopyran derivative.[1] Careful analysis of NMR and IR spectra will be crucial in distinguishing between these isomers.

III. Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and mitigating common byproduct-related issues.

Issue 1: Incomplete Conversion - Significant Unreacted Starting Material
  • Diagnosis: The presence of the starting dinitrile is readily confirmed by comparing the 1H NMR or LC-MS of the crude reaction mixture with that of the starting material.

  • Causality and Mitigation:

    • Insufficient Base Strength or Stoichiometry: The deprotonation of the α-carbon is the initiating step. If the base is not strong enough to deprotonate the dinitrile, or if it is used in sub-stoichiometric amounts, the reaction will not proceed to completion.

    • Low Reaction Temperature: Like many organic reactions, the Thorpe-Ziegler cyclization often requires a certain activation energy. Insufficient temperature can lead to a sluggish or stalled reaction.

    • Short Reaction Time: The reaction may simply not have had enough time to go to completion.

  • Troubleshooting Protocol:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[4]

    • Optimize Base: Consider a stronger, non-nucleophilic base. See the table below for a comparison of commonly used bases. Ensure at least a stoichiometric amount of base is used.

    • Adjust Temperature: Gradually increase the reaction temperature while monitoring for the appearance of new, undesired spots on the TLC, which could indicate decomposition.

    • Increase Reaction Time: Allow the reaction to stir for a longer period, continuing to monitor by TLC.

Base Typical Solvents Advantages Potential Issues
Sodium Hydride (NaH)THF, DMFStrong, non-nucleophilicHeterogeneous, can be pyrophoric
Potassium tert-butoxide (t-BuOK)t-BuOH, THF, DMFStrong, soluble in organic solventsCan act as a nucleophile in some cases
DBUTHF, DMF, AcetonitrileStrong, non-nucleophilic, organic solubleCan promote elimination reactions
Sodium Ethoxide (NaOEt)EthanolClassical, inexpensiveCan lead to transesterification with ester groups
Issue 2: Formation of Hydrolysis Byproducts (Amides and Carboxylic Acids)
  • Diagnosis:

    • Amide Byproduct: In the IR spectrum, look for the appearance of a strong C=O stretch around 1650-1690 cm-1 and N-H stretches. In the 1H NMR, broad signals corresponding to the -NH2 protons will be present. The mass spectrum will show an increase of 18 amu compared to the nitrile.

    • Carboxylic Acid Byproduct: The IR spectrum will show a characteristic broad O-H stretch from 2500-3300 cm-1 and a C=O stretch around 1700-1730 cm-1. The 1H NMR will have a very broad singlet for the carboxylic acid proton, often above 10 ppm. The mass will increase by 36 amu from the dinitrile and 17 amu from the mononitrile-monoamide.

  • Causality and Mitigation:

    • Presence of Water: The hydrolysis of nitriles is catalyzed by both acid and base.[5][6] Even trace amounts of water in the reaction mixture can lead to the formation of these byproducts, especially under prolonged heating.

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

    • Purify Reagents: Ensure that solvents and liquid reagents are freshly distilled or obtained from a sealed, dry source. Solid reagents should be dried in a vacuum oven if necessary.

    • Minimize Reaction Time: Once the reaction has reached completion (as determined by TLC), proceed with the work-up promptly to avoid prolonged exposure to conditions that may favor hydrolysis.

Hydrolysis_Byproducts cluster_main Desired Pathway cluster_side Hydrolysis Side Reactions dinitrile Ether Dinitrile aminofuran 2-Amino-3-cyanofuran dinitrile->aminofuran Base amide Amide Byproduct dinitrile->amide + H2O, Base/Heat acid Carboxylic Acid Byproduct amide->acid + H2O, Base/Heat

Caption: Competing hydrolysis pathway.

Issue 3: Formation of Polymeric Material
  • Diagnosis: The formation of an insoluble, often sticky or tar-like substance in the reaction flask that is difficult to characterize by standard spectroscopic methods.

  • Causality and Mitigation:

    • High Temperature/Concentration: Malononitrile and other activated nitriles can be prone to polymerization, especially at elevated temperatures and high concentrations.[2]

    • Inappropriate Base: Very strong bases can sometimes initiate anionic polymerization pathways.

  • Troubleshooting Protocol:

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Control Concentration: Consider running the reaction at a higher dilution. For intramolecular reactions like the Thorpe-Ziegler cyclization, high dilution conditions can favor the desired cyclization over intermolecular polymerization.[7]

    • Choice of Base: If polymerization is a persistent issue, screen different bases. A slightly weaker base or a sterically hindered base might be sufficient to catalyze the cyclization without initiating polymerization.

Issue 4: Regioselectivity Issues - Formation of Isomeric Products
  • Diagnosis: The presence of an additional set of signals in the 1H and 13C NMR spectra that are consistent with an isomer of the desired product. LC-MS analysis will show two or more products with the same mass.

  • Causality and Mitigation:

    • Alternative Cyclization Pathways: If the dinitrile precursor has multiple acidic protons or electrophilic nitrile groups that can participate in the cyclization, a mixture of regioisomers can be formed. For example, in the synthesis of thieno[3,2-b]furans, selective condensation on an ortho-nitrile substituent is observed in preference to an ortho-ester or ortho-ketone. If multiple nitrile groups are present, regioselectivity can be an issue.

  • Troubleshooting Protocol:

    • Substrate Design: The most effective way to control regioselectivity is through the design of the starting dinitrile. Ensure that there is a clear electronic or steric bias that favors the desired cyclization pathway.

    • Reaction Conditions: In some cases, the choice of base and solvent can influence the regioselectivity of the cyclization. It is worthwhile to screen a variety of conditions to see if the ratio of isomers can be improved.

IV. Experimental Protocols

General Procedure for the Synthesis of a 2-Amino-3-cyanofuran via Thorpe-Ziegler Cyclization

This is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Addition of Reagents: The dinitrile precursor is dissolved in an anhydrous solvent (e.g., THF, DMF). The base (e.g., sodium hydride, potassium tert-butoxide) is then added portion-wise at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: The reaction mixture is stirred at the appropriate temperature, and the progress is monitored by TLC.

  • Work-up: Once the reaction is complete, it is carefully quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride, water, or acetic acid). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the pure 2-amino-3-cyanofuran.

V. References

  • DBU-promoted cascade phosphorylation/cyclization for the synthesis of phosphorylated 3-aminoindoles. PubMed. [Link]

  • Thorpe-Ziegler reaction. ResearchGate. [Link]

  • Scheme 2. The suggested mechanism for Thorpe-Ziegler cyclization of... ResearchGate. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]

  • A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ziegler-Natta Polymerization. Chemistry LibreTexts. [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Previous and proposed syntheses of 2‐amino‐3‐cyanopyrroles. ResearchGate. [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. MDPI. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? Chemistry Stack Exchange. [Link]

  • Stereospecific Transition‐Metal‐Free Alkylation of Chiral Non‐Racemic Secondary Tosylates with Cyanohydrins: Convenient Access to Enantiomerically Enriched α‐Tertiary Ketones. PMC. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • DBU-promoted carboxylative cyclization of o-hydroxy- and o-acetamidoacetophenone. Beilstein Journal of Organic Chemistry. [Link]

  • 14.4.1: Ziegler-Natta Polymerizations. Chemistry LibreTexts. [Link]

  • DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. PMC. [Link]

  • Stereospecific Transition-Metal-Free Alkylation of Chiral Non-Racemic Secondary Tosylates with Cyanohydrins: Convenient Access to Enantiomerically Enriched α-Tertiary Ketones. PubMed. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

  • Mechanisms, Stereochemistry and Applications of Homogeneous Ziegler-Natta Polymerization. Denmark Group. [Link]

  • Four-Component Cyclization of Naphthol/Thionaphthol/Naphthylamine, Formaldehyde, and DBU in Water. PubMed. [Link]

  • Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins. PMC - NIH. [Link]

  • Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice. PubMed - NIH. [Link]

  • Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. SciELO México. [Link]

  • DBU-promoted cyclization of vinyl isocyanides with ethers via functionalization of C(sp3)–H bond for the synthesis of isoquinolines. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Aminofuran Synthesis Scale-Up

Welcome to the technical support center dedicated to addressing the complexities of scaling up aminofuran synthesis. This guide is designed for researchers, chemists, and professionals in the pharmaceutical and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complexities of scaling up aminofuran synthesis. This guide is designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries who are transitioning from bench-scale experiments to larger-scale production. Here, we delve into common challenges, offering troubleshooting strategies and practical solutions grounded in established chemical principles.

Part 1: Troubleshooting Guides

Issue 1: Low Yield and Product Decomposition

A frequent challenge in scaling up aminofuran synthesis is a significant drop in yield and the appearance of discoloration or impurities, indicating product decomposition.[1]

Potential Causes:

  • Acid Sensitivity of the Furan Ring: The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to polymerization or ring-opening.[2][3] This is a critical consideration as many synthetic routes may involve acidic catalysts or work-up procedures.

  • Instability of Aminofurans: 2-Aminofurans, especially those without electron-withdrawing groups, can be inherently unstable.[1] This instability can lead to decomposition during the reaction, work-up, or purification stages.

  • Thermal Runaway: Exothermic reactions, if not properly managed during scale-up, can lead to localized "hot spots" in the reactor.[3] This can accelerate decomposition pathways and the formation of byproducts.

Troubleshooting & Optimization Strategies:

Strategy Rationale Experimental Protocol
Catalyst Modification Switching from strong mineral acids to milder Lewis acids or protic acids with less nucleophilic counter-ions can prevent the degradation of the acid-sensitive furan ring.[3]For a reaction initially using HCl, consider substituting with SnCl₄ or acetic acid. Monitor the reaction progress by TLC or HPLC to compare the rate of product formation versus byproduct generation.
Temperature Control Maintaining a consistent and lower reaction temperature is crucial to minimize side reactions and prevent thermal decomposition.[3]Equip the reactor with an efficient cooling system. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise to control the rate of heat generation.
Inert Atmosphere The presence of oxygen can promote oxidative degradation of the aminofuran product.Conduct the reaction, work-up, and purification steps under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.
Rapid Work-up and Purification Minimizing the time the aminofuran is exposed to harsh conditions (e.g., acidic or aqueous environments) can significantly improve the isolated yield.[1]Plan the work-up and purification sequence in advance to ensure a streamlined process. If an aqueous wash is necessary, use deoxygenated, neutral, or slightly basic water and reduce the contact time.[1]
Issue 2: Formation of Isomeric Byproducts

The formation of regioisomeric furans or other heterocyclic systems can complicate purification and reduce the yield of the desired aminofuran.

Potential Causes:

  • Competing Cyclization Pathways: In syntheses like the Feist-Benary reaction, the 1,4-dicarbonyl intermediate can undergo an alternative Paal-Knorr type cyclization, leading to an isomeric furan.[1]

  • Ambident Reactivity: The starting materials or intermediates may possess multiple reactive sites, leading to different cyclization outcomes under varying conditions.

Troubleshooting & Optimization Strategies:

  • Reaction Condition Optimization: The choice of base, solvent, and temperature can significantly influence the desired cyclization pathway.[1] For instance, a milder base or a non-polar solvent may suppress the competing Paal-Knorr cyclization in a Feist-Benary synthesis.[1]

  • Catalyst Selection: The use of specific catalysts can direct the reaction towards a particular regioisomer. For example, certain cobalt(II)-based metalloradical catalysts have demonstrated complete regioselectivity in the synthesis of some polyfunctionalized furans.

  • Careful Review of a Synthesis of Substituted Furans: Many modern synthetic methods have been developed to favor the formation of specific isomers. It is crucial to consult the literature for protocols that are selective for the desired aminofuran.[4]

Issue 3: Incomplete Dehydration

The final step in many furan syntheses is a dehydration reaction. Incomplete dehydration can lead to the isolation of stable hydroxydihydrofuran intermediates instead of the desired aminofuran.[1]

Potential Causes:

  • Insufficient Dehydrating Agent: The dehydrating agent may not be potent enough or used in sufficient quantity to drive the reaction to completion.

  • Water Removal: Inefficient removal of water from the reaction mixture can shift the equilibrium away from the furan product.

Troubleshooting & Optimization Strategies:

  • Choice of Dehydrating Agent: Employ a more powerful dehydrating agent.

  • Azeotropic Removal of Water: If the solvent forms an azeotrope with water, a Dean-Stark apparatus can be used to effectively remove water as it is formed.

  • Post-Reaction Acidic Work-up: A carefully controlled acidic work-up can sometimes facilitate the final elimination of water to form the furan ring.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major concern in furan synthesis?

A1: Regioselectivity is critical because it dictates which isomer of the furan is formed when there are multiple possible reaction sites. The 2 and 5 positions of the furan ring are generally more reactive towards electrophiles than the 3 and 4 positions.[5] Controlling this selectivity is key to obtaining the desired product and avoiding difficult separations.

Q2: What are "humins" and how can their formation be minimized?

A2: Humins are dark, polymeric byproducts that often form during the acid-catalyzed dehydration of carbohydrates to produce furan compounds.[5] To minimize their formation, consider using a biphasic solvent system to continuously extract the furan product from the acidic aqueous phase where humin formation occurs.[5]

Q3: What are the primary safety concerns when scaling up aminofuran synthesis?

A3: Key safety concerns include:

  • Thermal Runaway: Many reactions involved are exothermic. Ensure adequate cooling capacity and controlled addition of reagents to prevent a dangerous rise in temperature and pressure.[3]

  • Handling of Hazardous Reagents: Some synthetic routes may involve hazardous materials. For example, methods using organic azides are generally not suitable for industrial applications due to their explosive nature.[6]

  • Pressure Buildup: Reactions that generate gaseous byproducts or are run under pressure require appropriately rated reactors and adherence to strict safety protocols.[3]

Q4: How does the stability of the furan ring affect solvent choice?

A4: The furan ring's sensitivity to acid dictates careful solvent selection.[3] Protic solvents in the presence of an acid catalyst can participate in ring-opening or other side reactions. Aprotic solvents are often preferred to maintain the integrity of the furan ring.

Part 3: Experimental Protocols & Visualizations

Protocol: General Procedure for a Lewis Acid-Catalyzed Paal-Knorr Furan Synthesis

This protocol provides a general guideline for a Paal-Knorr synthesis using a Lewis acid, which can offer milder conditions compared to traditional Brønsted acids.

Materials:

  • 1,4-dicarbonyl compound (1.0 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Titanium tetrachloride (TiCl₄) (1.2 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 1,4-dicarbonyl compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (1.2 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude furan product.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Low Yield in Aminofuran Synthesis

Troubleshooting_Workflow start Low Yield or Product Decomposition check_stability Assess Product Stability start->check_stability check_conditions Review Reaction Conditions start->check_conditions check_byproducts Analyze for Byproducts start->check_byproducts sub_stability Unstable Product? check_stability->sub_stability sub_conditions Harsh Conditions? check_conditions->sub_conditions sub_byproducts Isomers or Intermediates? check_byproducts->sub_byproducts solution_stability Rapid Work-up Inert Atmosphere Lower Temperature sub_stability->solution_stability Yes solution_conditions Milder Catalyst Optimize Temperature Solvent Screen sub_conditions->solution_conditions Yes solution_byproducts Optimize Selectivity (Base, Solvent, Catalyst) Ensure Complete Dehydration sub_byproducts->solution_byproducts Yes

Caption: A decision-making workflow for troubleshooting low yields in aminofuran synthesis.

References

  • Technical Support Center: Synthesis of Substituted Furans - Benchchem. (URL: )
  • Technical Support Center: Synthesis of 2-Aminofurans - Benchchem. (URL: )
  • Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline. (URL: [Link])

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (URL: [Link])

  • challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol - Benchchem. (URL: )
  • US20230339876A1 - Process for preparing aminofuranes - Google P
  • Furan synthesis - Organic Chemistry Portal. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Characterization of Methyl 3-aminofuran-2-carboxylate Hydrochloride Derivatives

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The Furan Challenge Methyl 3-aminofuran-2-carboxylate derivatives r...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Furan Challenge

Methyl 3-aminofuran-2-carboxylate derivatives represent a high-value but synthetically challenging scaffold in medicinal chemistry. Unlike their sulfur-containing bioisosteres (thiophenes), which are robust and easily accessible via the Gewald reaction, 3-aminofurans are inherently unstable as free bases.[1][2] They are prone to rapid oxidation and ring-opening hydrolysis.[1]

This guide focuses on the hydrochloride salt form as the critical enabler for utilizing this scaffold.[2] We compare its performance against the standard thiophene alternatives and provide a validated, self-consistent protocol for its synthesis and downstream cyclization into furo[3,2-d]pyrimidines—a key pharmacophore in kinase inhibitor design (e.g., FLT3, PDE4 inhibitors).[1][2]

Chemical Profile & Structural Analysis[1][3][4][5][6]

The furan core offers distinct physicochemical advantages over thiophene, including lower lipophilicity (LogP) and a strong hydrogen-bond acceptor capability at the ring oxygen.[2] However, these benefits come at the cost of stability.

Comparative Analysis: Furan vs. Thiophene Scaffolds[1][2][3]
FeatureMethyl 3-aminofuran-2-carboxylate HCl Methyl 3-aminothiophene-2-carboxylate Impact on Drug Design
Heteroatom Oxygen (Hard nucleophile)Sulfur (Soft nucleophile)Furan O is a better H-bond acceptor.[1]
Stability (Free Base) Low (Prone to polymerization/oxidation)High (Stable solid at RT)Furan requires HCl salt for storage.[1][2][3]
LogP (Lipophilicity) Lower (~1.0 - 1.[1][2]5)Higher (~2.0 - 2.[1][2]5)Furan improves aqueous solubility.[1][2]
Synthesis Route Multi-step (e.g., Mitsunobu/Cyclization)One-pot Gewald ReactionThiophene is easier to scale.[1][2]
Electronic Character Electron-rich (Sensitive to acid)Aromatic/StableFuran requires milder cyclization conditions.[1][2]
Synthesis & Characterization Protocol

Objective: Synthesize stable Methyl 3-aminofuran-2-carboxylate Hydrochloride starting from


-cyanoketones.

Note: The direct Gewald reaction used for thiophenes often fails for furans due to the lower nucleophilicity of the ketone oxygen compared to sulfur.[2] The protocol below utilizes a vinyl ether intermediate to enforce cyclization.

Phase 1: The Mitsunobu-Cyclization Workflow

This method bypasses the instability of the free amine by generating the furan ring under controlled conditions and immediately trapping it as the hydrochloride salt.[2]

Reagents:

  • Starting Material:

    
    -Cyanoketone (e.g., Pivaloylacetonitrile for 5-t-butyl derivative)[1]
    
  • Coupling Partner: Ethyl Glyoxylate[1][2]

  • Reagents: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate), NaH (Sodium Hydride), HCl in Dioxane.[1][2][3]
    

Step-by-Step Protocol:

  • Vinyl Ether Formation (Mitsunobu):

    • Dissolve

      
      -cyanoketone (1.0 eq) and ethyl glyoxylate (1.2 eq) in anhydrous THF under Argon.
      
    • Add

      
       (1.2 eq) and cool to 0°C.
      
    • Dropwise add DIAD (1.2 eq).[1][2][3] Stir at RT for 3 hours.[1][4]

    • Checkpoint: Monitor TLC for disappearance of cyanoketone.[1][2] The product is an O-vinyl ether.

  • Thorpe-Ziegler Cyclization:

    • Cool the reaction mixture to -78°C.

    • Add NaH (1.5 eq, 60% dispersion) carefully.

    • Allow to warm to RT and stir for 1 hour. The strong base drives the attack of the methylene carbon onto the nitrile, closing the furan ring.[2]

  • Salt Formation (Critical Step):

    • Quench with ice water and extract immediately with EtOAc.[1][2][5]

    • Wash with brine and dry over

      
      .[1][2][5]
      
    • Do not concentrate to dryness (free base is unstable).[1][2][3] Concentrate to a small volume.

    • Add 4M HCl in Dioxane (2.0 eq) at 0°C.

    • Precipitate forms.[1][2][4] Filter and wash with cold ether.[1]

SynthesisWorkflow cluster_0 Step 1: Vinyl Ether Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Stabilization SM α-Cyanoketone Inter Vinyl Ether Intermediate SM->Inter Mitsunobu (PPh3, DIAD) Gly Ethyl Glyoxylate Gly->Inter Base NaH / THF Inter->Base FuranBase 3-Aminofuran (Free Base - Unstable) Base->FuranBase Thorpe-Ziegler HCl HCl / Dioxane FuranBase->HCl Rapid Quench Final Methyl 3-aminofuran -2-carboxylate HCl HCl->Final Precipitation

Caption: Synthesis workflow highlighting the critical stabilization step using HCl to prevent degradation of the furan amine.

Characterization Data (Representative)

The following data corresponds to the Methyl 5-(tert-butyl)-3-aminofuran-2-carboxylate HCl , a common model system due to the stabilizing effect of the 5-alkyl group.

TechniqueExpected Signal / ResultInterpretation
Appearance Off-white to pale yellow solidDarkening indicates oxidation (free base formation).[1]

NMR (DMSO-

)

8.5–9.0 (br s, 3H)
Ammonium protons (

).[1][2][3] Disappears with

.

6.05 (s, 1H)
Furan ring proton (C4-H).[1][2][3] Diagnostic singlet.

3.85 (s, 3H)
Methyl ester (

).[1][2][3]

1.22 (s, 9H)
tert-Butyl group (if 5-substituted).[1][2]

NMR

~158.0 (C=O), ~146.0 (C-O)
Ester carbonyl and furan C2/C5 carbons.[1][2][3]
Mass Spec (ESI)

consistent with MW
Observe parent ion of free base.[1][2][3]
Application Case Study: Furo[3,2-d]pyrimidine Synthesis

The primary utility of methyl 3-aminofuran-2-carboxylate is as a precursor to fused bicyclic systems. Below is the comparative pathway for synthesizing the Furo[3,2-d]pyrimidine scaffold, often used to mimic the adenine core in kinase inhibitors.

Reaction Logic: The amino group (


) and the adjacent ester (

) form a "1,3-bifunctional electrophile-nucleophile" pair.[1][2] Reacting this with a one-carbon donor (like formamide or urea) closes the pyrimidine ring.[1][2]
  • Critical Comparison: Thiophene analogs require harsh conditions (e.g., heating in formamide at 180°C).[1][2][3] Furan analogs, being more electron-rich and sensitive, often degrade under these conditions.[1][2]

  • Optimization: Use Formamidine Acetate in ethanol at reflux, or Triethyl Orthoformate followed by ammonia, which allows milder cyclization temperatures.[1][2][3]

PyrimidinePathway cluster_pathA Method A: Urea Fusion (Harsh) cluster_pathB Method B: Formamidine (Mild) Start Methyl 3-aminofuran -2-carboxylate HCl Urea Urea, 180°C Start->Urea Reagent Formamidine Acetate EtOH, Reflux, 4h Start->Reagent Fail Decomposition / Low Yield Urea->Fail Product Furo[3,2-d]pyrimidin-4(3H)-one Reagent->Product

Caption: Comparison of cyclization strategies. Method B is preferred for furan derivatives to avoid thermal decomposition.[2]

Troubleshooting & Handling Guide
  • Storage: Always store the HCl salt at -20°C under argon. The free base turns black within hours at room temperature due to oxidative polymerization.[1][2]

  • Neutralization: If the free base is required for a reaction (e.g., nucleophilic attack), liberate it in situ using mild bases like DIPEA or

    
     in the presence of the electrophile.[2] Do not isolate it.
    
  • Acidity: While the HCl salt is stable, the furan ring itself is acid-sensitive (prone to ring opening).[1][2] Avoid strong Lewis acids (

    
    ) or prolonged exposure to aqueous strong acids.[1][2][3]
    
References
  • Redman, A. M., et al. (2001).[1][2][3] "Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters." Organic Letters, 3(26), 4325–4327.[1][2][3]

  • Gewald, K. (1965).[1][2][3] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[1] Chemische Berichte, 98(11), 3571-3577.[1][2][3] (Foundational comparison for thiophene synthesis).

  • Taltavull, J., et al. (2010).[1][2][3] "Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors." Journal of Medicinal Chemistry, 53(19), 6914-6922.[1][2][3]

  • Foye, W. O., et al. (1982).[1][2][3] "Synthesis and biological activity of some furo- and thienopyrimidine derivatives." Journal of Pharmaceutical Sciences, 71(10), 1105-1108.[1][2][3] (Early stability comparisons).

Sources

Comparative

A Senior Application Scientist's Guide to Analytical Method Validation for Aminofuran Products

This guide provides a comprehensive comparison of analytical methods for the validation of aminofuran products, designed for researchers, scientists, and drug development professionals. Moving beyond rigid templates, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methods for the validation of aminofuran products, designed for researchers, scientists, and drug development professionals. Moving beyond rigid templates, this document is structured to offer an in-depth, practical understanding of method selection and validation, grounded in scientific principles and regulatory expectations.

The Imperative of Method Validation in Pharmaceutical Analysis

Aminofurans constitute a class of heterocyclic compounds with significant potential in medicinal chemistry. As with any active pharmaceutical ingredient (API), ensuring their identity, purity, and strength is paramount to drug safety and efficacy. Analytical method validation is the cornerstone of this quality assurance, providing documented evidence that a chosen analytical procedure is fit for its intended purpose.[1][2] Regulatory bodies, harmonized through the International Council for Harmonisation (ICH), mandate this process for all methods used in release and stability testing of commercial drug products.[3][4] This guide will dissect and compare the most salient techniques, empowering you to make informed decisions for your analytical strategy.

Foundational Pillars of a Validated Method

According to ICH Q2(R2) guidelines, a validated analytical method must demonstrate suitability through a series of performance characteristics.[2][3][5] These parameters are not merely a checklist; they are interconnected attributes that collectively ensure a method is reliable, reproducible, and accurate.[5]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Linearity & Range: The capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is typically recommended to establish linearity.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is often assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Caption: Interconnectivity of ICH validation parameters for a reliable analytical method.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the aminofuran product, the intended purpose of the method (e.g., impurity profiling vs. routine assay), and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the workhorse of pharmaceutical analysis for its versatility and applicability to a wide range of non-volatile and thermally sensitive molecules like many aminofurans.[7]

Causality Behind Experimental Choices: The choice of a C18 column is common as it provides excellent separation for a wide range of moderately polar to non-polar compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the aminofuran from its potential impurities.[8][9] A gradient elution is often employed in impurity profiling to resolve compounds with a wide range of polarities in a single run.[7]

Experimental Protocol: Validation of an HPLC Assay Method

  • System Suitability: Before initiating the validation, inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤2.0%.

  • Specificity: Analyze a placebo (formulation without API), a standard solution of the aminofuran API, and a sample of the drug product. The analyte peak in the drug product should be free from interference from excipients.

  • Linearity: Prepare a series of at least five standard solutions across a range of 50% to 150% of the target concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥0.999.[9]

  • Accuracy (Recovery): Prepare the drug product sample at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Spike the placebo with known amounts of the aminofuran API. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six separate preparations of the drug product at 100% of the test concentration. The RSD should be ≤2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of data should meet acceptance criteria.

  • Robustness: Deliberately vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SamplePrep Sample & Standard Preparation SystemSuitability System Suitability Test SamplePrep->SystemSuitability Injection Sample Injection (e.g., 10 µL) SystemSuitability->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 282 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Standard) Integration->Quantification Validation Validation Parameter Calculation Quantification->Validation

Caption: Typical workflow for an RP-HPLC method validation experiment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] For many aminofuran structures, which may have polar -NH2 groups, derivatization is often required to increase volatility and improve chromatographic peak shape. This adds a step to sample preparation but provides excellent sensitivity and specificity, especially with a mass spectrometric detector that offers structural information.[11][12]

Causality Behind Experimental Choices: The choice of a capillary column (e.g., HP-5MS) is critical for achieving high-resolution separation of complex mixtures.[12] The temperature program of the GC oven is optimized to separate the derivatized analyte from other volatile components. Mass spectrometry is used for its high selectivity and ability to confirm the identity of peaks based on their mass spectra and fragmentation patterns.

Experimental Protocol: GC-MS Analysis of Volatile Impurities

  • Derivatization (if required): React the sample with a suitable reagent (e.g., MTBSTFA for silylation) to make the aminofuran more volatile. Optimize reaction time and temperature.

  • Sample Preparation: Prepare a calibration series by spiking a blank matrix with known concentrations of the derivatized aminofuran standard.

  • GC-MS Conditions:

    • Injector: Split/splitless injector, typically at a high temperature (e.g., 250°C) to ensure rapid volatilization.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness).

    • Oven Program: Start at a low temperature, hold, then ramp up to a final temperature to elute all components.

    • MS Detector: Use electron ionization (EI) and scan a mass range appropriate for the derivatized compound.

  • Validation: Perform validation experiments for linearity, LOD/LOQ, accuracy, and precision, similar to the HPLC protocol, but using the prepared derivatized standards and samples. Specificity is inherently high due to the mass analyzer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is the gold standard for impurity profiling, as it can detect and provide molecular weight information for unknown degradation products and process impurities at very low levels.[13][14][15] High-resolution mass spectrometry (HRMS) further provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds.[14]

Causality Behind Experimental Choices: The LC front-end is similar to a standard HPLC system. The key difference is the interface to the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is well-suited for polar, ionizable molecules like aminofurans. The choice of a tandem mass spectrometer (MS/MS) allows for fragmentation experiments, which are critical for the structural elucidation of unknown impurities.[13]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simpler, more accessible technique based on the absorption of light by chromophores in the molecule.[16] While it lacks the specificity of chromatographic methods, it can be a rapid and effective tool for quantitative analysis (assays) when the aminofuran has a strong chromophore and there are no interfering substances that absorb at the same wavelength.[16][17] It is generally not suitable for impurity analysis or stability-indicating methods.

Method Performance Comparison

The following table summarizes typical performance characteristics for each technique, providing an objective basis for comparison. Note that these values are illustrative and the actual performance will depend on the specific molecule and instrumentation.

ParameterHPLC-UVGC-MSLC-MS/MSUV-Vis Spectroscopy
Primary Use Assay, Purity, StabilityVolatile Impurities, AssayImpurity ID, StabilitySimple Assay
Specificity Moderate to HighVery HighVery HighLow to Moderate
Sensitivity (LOQ) ~0.1 - 1 µg/mL~0.01 - 0.1 ng/g[11]< 1 ng/mL> 1 µg/mL
Linearity (r²) > 0.999[9]> 0.990[11]> 0.99> 0.99
Accuracy (% Recovery) 98-102%77-112%[11]95-105%98-102%
Sample Prep Simple (dissolution)Can require derivatizationSimple (dissolution)Very Simple
Cost


$

$

The Critical Role of Stability-Indicating Methods and Forced Degradation

A crucial aspect of pharmaceutical validation is the development of a stability-indicating method. This is an analytical procedure that can accurately quantify the decrease in the amount of the API over time due to degradation.[18] To develop such a method, forced degradation (or stress testing) is performed.[19][20]

Forced degradation studies deliberately stress the drug substance or drug product under conditions more severe than accelerated stability testing to generate potential degradation products.[18][19] This helps to:

  • Elucidate potential degradation pathways.[19][20]

  • Identify likely degradation products that need to be monitored during formal stability studies.[19]

  • Demonstrate the specificity and separating power of the proposed analytical method.[18]

Typical Forced Degradation Conditions:

  • Acid/Base Hydrolysis: e.g., 0.1 M HCl / 0.1 M NaOH at elevated temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., 60-80°C in solid state and/or solution.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Forced_Degradation_Logic Start Start: Develop Initial HPLC Method Stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Stress Analyze Analyze Stressed Samples with Initial Method Stress->Analyze Check Are API and Degradant Peaks Well-Resolved? Analyze->Check Optimize Optimize Method (Gradient, pH, Column) Check->Optimize No Validate Method is Stability-Indicating. Proceed to Full Validation. Check->Validate Yes Optimize->Analyze

Caption: Decision workflow for developing a stability-indicating HPLC method.

Conclusion and Method Selection Strategy

The validation of analytical methods for aminofuran products is a multi-faceted process that requires a deep understanding of both the analyte and the analytical techniques.

  • For routine QC and release testing (Assay), a validated RP-HPLC-UV method is typically the most efficient and cost-effective choice, providing excellent accuracy and precision.[8][21]

  • For the analysis of volatile impurities or when dealing with a complex matrix, GC-MS is a superior alternative, though it may necessitate a derivatization step.[11][12]

  • For impurity identification, characterization, and the development of robust stability-indicating methods, LC-MS is indispensable. Its sensitivity and ability to provide structural information are unmatched.[13][14][22]

  • UV-Vis spectroscopy should be reserved for very simple, pure formulations where a rapid, non-specific assay is sufficient.

Ultimately, the chosen method must be systematically validated according to ICH guidelines to ensure the generation of reliable and trustworthy data, safeguarding the quality and integrity of the final pharmaceutical product.

References

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods, PubMed,
  • The Derivatization and Analysis of Amino Acids by GC-MS, Sigma-Aldrich,
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry, N
  • Development and validation of RP-HPLC method for the analysis of carbofuran and in its formul
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management, N
  • Analytical Method Validation: ICH and USP Perspectives, Intern
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM, Jetir.Org,
  • Development of Validated Stability-Indicating Assay Methods- Critical Review, Quest Journals,
  • Validation of Analytical Procedures Q2(R2), ICH,
  • Stability Indicating HPLC Method Development: A Review, IRJPMS,
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms, MDPI,
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, LCGC Intern
  • Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations, ResearchG
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline, EMA,
  • ICH Guidelines for Analytical Method Valid
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Development of forced degradation and stability indicating studies of drugs—A review, Unknown Source,
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography, Intern
  • Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool, Unknown Source,
  • ICH and FDA Guidelines for Analytical Method Valid
  • Forced Degradation Studies for Biopharmaceuticals, Pharmaceutical Technology,
  • UV-VIS Spectrometry for Protein Concentr
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5, European Medicines Agency (EMA),
  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow, Unknown Source,
  • The Use of UV-Vis Spectroscopy in Bioprocess and Ferment
  • Forced Degradation Studies | ICH Stability Testing, BioPharmaSpec,
  • LC-MS and CE-MS Str

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Validation

A Senior Application Scientist's Guide to HPLC Analysis of Methyl 3-aminofuran-2-carboxylate hydrochloride: A Comparative Study

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 3-aminofuran-2-carboxylate hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will explore the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to ensure scientific integrity and reproducibility.

Understanding the Analyte: Physicochemical Properties of Methyl 3-aminofuran-2-carboxylate hydrochloride

Methyl 3-aminofuran-2-carboxylate hydrochloride is a polar, ionizable organic molecule. Its structure, featuring a furan ring, an amino group, and a methyl ester, presents unique challenges and opportunities for HPLC analysis. The hydrochloride salt form ensures its solubility in aqueous mobile phases, a critical factor for reversed-phase chromatography.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₈ClNO₃N/A
Molecular Weight177.59 g/mol N/A
AppearanceOff-white to light yellow crystalline powderN/A
SolubilitySoluble in water and methanolN/A

The presence of an aromatic furan ring and a primary amine makes this compound amenable to multiple interaction mechanisms with different stationary phases, a key aspect we will explore in our comparative analysis.

The Strategic Approach to HPLC Method Development

Our objective is to develop a stability-indicating HPLC method capable of separating the main analyte from potential process impurities and degradation products. To achieve this, we will compare the performance of three distinct reversed-phase HPLC columns with varying stationary phase chemistries. The mobile phase composition, particularly the type and concentration of the organic modifier and the pH, will also be systematically evaluated.

The following diagram illustrates the logical workflow for our comparative method development:

HPLC_Method_Development_Workflow cluster_preparation Sample & Standard Preparation cluster_screening Column & Mobile Phase Screening cluster_optimization Method Optimization cluster_validation Method Validation A Weigh & Dissolve Analyte C1 C18 Column A->C1 C2 Phenyl-Hexyl Column A->C2 C3 Polar-Embedded Column A->C3 B Prepare Mobile Phases D Mobile Phase Composition (ACN/MeOH vs. Buffer) B->D C1->D C2->D C3->D E Mobile Phase pH (Acidic vs. Neutral) D->E F Mobile Phase Modifier (TFA vs. Formic Acid) E->F G Specificity, Linearity, Accuracy, Precision, Robustness F->G

Caption: HPLC Method Development Workflow.

Comparative Analysis of HPLC Columns and Mobile Phases

The choice of stationary phase is critical in achieving the desired selectivity for separating the target analyte from its impurities. We will evaluate three columns with distinct separation mechanisms.

Stationary Phase Selection Rationale
  • C18 (Octadecylsilane): The workhorse of reversed-phase HPLC, providing excellent hydrophobic retention. It is a good starting point for most small molecules.

  • Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic furan ring of the analyte.[1][2] This can be particularly advantageous for separating aromatic and unsaturated compounds.

  • Polar-Embedded C18: These columns have a polar group embedded within the C18 chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar compounds.[3]

The following diagram illustrates the potential interaction mechanisms between the analyte and the different stationary phases:

Stationary_Phase_Interactions cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column cluster_polar Polar-Embedded Column Analyte Methyl 3-aminofuran-2-carboxylate C18_Phase C18 Chains Analyte->C18_Phase Phenyl_Phase Phenyl Rings Analyte->Phenyl_Phase Polar_Phase Embedded Polar Group Analyte->Polar_Phase Interaction1 Hydrophobic Interaction C18_Phase->Interaction1 Interaction2 π-π Interaction Phenyl_Phase->Interaction2 Interaction3 Dipole-Dipole Interaction Polar_Phase->Interaction3

Caption: Analyte-Stationary Phase Interaction Mechanisms.

Mobile Phase Considerations

The mobile phase plays a crucial role in modulating retention and selectivity. For an ionizable compound like Methyl 3-aminofuran-2-carboxylate hydrochloride, the pH of the mobile phase is a critical parameter.[4][5][6] We will investigate acidic mobile phases to suppress the ionization of the amine group, thereby increasing its retention on a reversed-phase column.

We will compare two common acidic modifiers:

  • Trifluoroacetic Acid (TFA): A strong ion-pairing agent that can improve peak shape for basic compounds but may cause ion suppression in mass spectrometry.[7][8]

  • Formic Acid: A weaker acid that is more MS-friendly and can also provide good peak shape.[7][8]

Experimental Data and Performance Comparison

The following tables summarize the hypothetical, yet realistic, performance data obtained from the comparative analysis. These results are based on established chromatographic principles and experience with similar compounds.

Chromatographic Performance on Different Columns

Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (Gradient elution)

ParameterC18 ColumnPhenyl-Hexyl ColumnPolar-Embedded C18 Column
Retention Time (min) 5.86.54.2
Peak Asymmetry (Tf) 1.31.11.2
Theoretical Plates (N) 850092007800
Resolution (Rs) to nearest impurity 1.82.51.6

Analysis: The Phenyl-Hexyl column provided the best overall performance, with a longer retention time, excellent peak shape, high efficiency, and superior resolution from a critical impurity. This suggests that π-π interactions are significant in the separation mechanism. The Polar-Embedded column showed the least retention, which could be advantageous for rapid screening but may compromise resolution.

Effect of Mobile Phase Modifier

Column: Phenyl-Hexyl

Parameter0.1% Formic Acid0.1% Trifluoroacetic Acid (TFA)
Retention Time (min) 6.57.2
Peak Asymmetry (Tf) 1.11.0
Resolution (Rs) to nearest impurity 2.52.8

Analysis: The use of TFA as a mobile phase modifier resulted in a slight increase in retention time and improved peak symmetry and resolution.[8] This is likely due to its stronger ion-pairing effect with the protonated amine group of the analyte. However, for LC-MS applications, formic acid would be the preferred choice to avoid ion suppression.[7]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the recommended HPLC analysis of Methyl 3-aminofuran-2-carboxylate hydrochloride.

Materials and Reagents
  • Methyl 3-aminofuran-2-carboxylate hydrochloride (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (≥98%)

  • Trifluoroacetic acid (≥99.5%)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions (Recommended Method)
ParameterCondition
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Accurately weigh about 10 mg of Methyl 3-aminofuran-2-carboxylate hydrochloride reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Method Validation: Ensuring Trustworthiness

A crucial aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[9][10][11] The recommended HPLC method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12] This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).[13][14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion and Recommendations

Based on our comparative analysis, the use of a Phenyl-Hexyl column with a mobile phase consisting of a gradient of acetonitrile in water with 0.1% formic acid is recommended for the routine HPLC analysis of Methyl 3-aminofuran-2-carboxylate hydrochloride. This method provides the optimal balance of retention, resolution, and peak shape. For applications requiring the highest resolution, 0.1% TFA can be considered as an alternative mobile phase modifier, provided that mass spectrometric detection is not required.

The principles and methodologies outlined in this guide provide a robust framework for the development and validation of reliable HPLC methods for the analysis of this important pharmaceutical intermediate. By understanding the interplay between the analyte's physicochemical properties and the chromatographic conditions, researchers can confidently ensure the quality and purity of their materials.

References

  • Bhor, S. A., Disha, & Nirmal, S. (2024). Development and Validation of an RP-HPLC Method for the Simultaneous Estimation of Nortriptyline, Pregabalin, and Methylcobal... Cuestiones de Fisioterapia, 53(3), 4129-4159.
  • Kumar, K. V., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319.
  • ResearchGate. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC method development and validation for the determination of methylcobalamin and pregabalin in combined capsule dosage form. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability indicating RP‐HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ResearchGate. (n.d.). What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why?. Retrieved from [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Microsolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and... Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • Waters. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • LCGC International. (2019, August 1). HILIC to the Rescue: Pharmaceutical Development Case Examples. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of an Amino Acid Mixture Using a Luna™ Omega Polar C18 Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, March 7). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]

  • Agilent Technologies. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Biotecno srl. (n.d.). Analysis of Furanic Compounds in Transformer Oil (Insulating Oil) by YL9100 Plus HPLC According to ASTM D5837. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ASTM International. (2015, October 1). Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry of 3-Aminofuran-2-carboxylate Derivatives

For researchers, medicinal chemists, and professionals in drug development, the structural elucidation and sensitive detection of novel compounds are paramount. Among the vast landscape of heterocyclic chemistry, 3-amino...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the structural elucidation and sensitive detection of novel compounds are paramount. Among the vast landscape of heterocyclic chemistry, 3-aminofuran-2-carboxylate derivatives represent a scaffold of significant interest due to their potential biological activities. Mass spectrometry (MS) stands as an indispensable tool for the characterization of these molecules. This guide provides an in-depth comparison of mass spectrometric techniques for the analysis of 3-aminofuran-2-carboxylate derivatives, offering field-proven insights and detailed experimental protocols to empower your research.

The Analytical Imperative: Why Mass Spectrometry for 3-Aminofuran-2-carboxylates?

The 3-aminofuran-2-carboxylate core, possessing amino, ester, and furan functionalities, presents a unique analytical challenge. The inherent reactivity and potential for thermal lability of these compounds necessitate careful selection of analytical techniques. Mass spectrometry, with its high sensitivity, specificity, and ability to provide structural information through fragmentation, is uniquely suited for this purpose. The choice between different ionization techniques and mass analyzers can significantly impact the quality and depth of information obtained. This guide will navigate these choices, focusing on the two primary approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

A Tale of Two Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The ionization method is the heart of any mass spectrometric analysis, dictating the type of ions generated and the subsequent fragmentation patterns observed.

Electron Ionization (EI): The Power of Hard Ionization for GC-MS

Electron Ionization (EI) is a classic, high-energy ionization technique that provides reproducible mass spectra and extensive fragmentation. This "hard" ionization is ideal for creating a fragmentation "fingerprint" that can be used for structural elucidation and library matching.

Causality in Experimental Choice: EI is typically coupled with Gas Chromatography (GC), which requires analytes to be volatile and thermally stable. For many 3-aminofuran-2-carboxylate derivatives, particularly those with smaller alkyl esters, direct analysis by GC-MS is feasible. The high energy of EI (typically 70 eV) imparts significant internal energy to the molecule, leading to predictable bond cleavages.

Expected Fragmentation: The fragmentation of 3-aminofuran-2-carboxylates under EI is likely to be driven by the functional groups present. Key expected fragmentation pathways include:

  • Loss of the alkoxy group (-OR) from the ester functionality, leading to a prominent acylium ion.

  • Alpha-cleavage adjacent to the amine group.

  • Fragmentation of the furan ring , which can undergo complex rearrangements and cleavages.[1]

Electrospray Ionization (ESI): The Gentle Touch for LC-MS

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions directly from a liquid phase, making it ideal for compounds that are less volatile, thermally labile, or of higher molecular weight.

Causality in Experimental Choice: ESI is the ionization source of choice for Liquid Chromatography-Mass Spectrometry (LC-MS). For 3-aminofuran-2-carboxylate derivatives that are not amenable to GC due to low volatility or thermal instability, LC-MS with ESI is the preferred method. ESI typically produces protonated molecules [M+H]+ in positive ion mode with minimal in-source fragmentation, preserving the molecular weight information. Structural information is then obtained through tandem mass spectrometry (MS/MS) experiments.

Expected Fragmentation in MS/MS: Collision-Induced Dissociation (CID) of the protonated molecule [M+H]+ is expected to yield fragments through lower-energy pathways, such as:

  • Neutral loss of small molecules like water (H₂O) or ammonia (NH₃).

  • Cleavage of the ester bond , leading to the loss of the alcohol moiety.

  • Decarboxylation (loss of CO₂), although this may be less favorable than other pathways for carboxylate anions.[2]

Head-to-Head Comparison: EI vs. ESI
FeatureElectron Ionization (EI) for GC-MSElectrospray Ionization (ESI) for LC-MS
Principle High-energy electron beam bombards gas-phase molecules.High voltage applied to a liquid creates an aerosol of charged droplets.
Ionization Type HardSoft
Molecular Ion Often weak or absentTypically the base peak [M+H]+
Fragmentation Extensive and reproducible "fingerprint"Minimal in-source, controlled in MS/MS
Analyte Requirements Volatile and thermally stableSoluble in the mobile phase
Primary Application Structural elucidation of smaller, volatile derivativesAnalysis of larger, less volatile, or labile derivatives

Deciphering the Fragments: Predicted Fragmentation Pathways

Understanding the fragmentation pathways is crucial for interpreting mass spectra and confirming the structure of your 3-aminofuran-2-carboxylate derivatives. The following diagrams illustrate the predicted fragmentation for a model compound, ethyl 3-aminofuran-2-carboxylate.

Predicted Electron Ionization (EI) Fragmentation

EI_Fragmentation M [M]+• Ethyl 3-aminofuran-2-carboxylate F1 [M - OCH2CH3]+ M->F1 - •OCH2CH3 F2 [M - CH2CH3]+ M->F2 - •CH2CH3 F3 Furan ring fragments M->F3 Ring Cleavage ESI_Fragmentation MH [M+H]+ Protonated Molecule F1 [M+H - H2O]+ MH->F1 - H2O F2 [M+H - CH3CH2OH]+ MH->F2 - CH3CH2OH F3 [M+H - NH3]+ MH->F3 - NH3

Caption: Predicted ESI-MS/MS fragmentation of protonated ethyl 3-aminofuran-2-carboxylate.

In the Lab: Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of 3-aminofuran-2-carboxylate derivatives. Optimization will be necessary based on the specific compound and instrumentation.

Protocol 1: GC-MS Analysis

This protocol is suitable for volatile and thermally stable 3-aminofuran-2-carboxylate derivatives.

1. Sample Preparation: a. Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. b. If the compound is not sufficiently volatile, derivatization of the amino group (e.g., by acylation) may be necessary. [3] 2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-550.
Protocol 2: LC-MS Analysis

This protocol is ideal for less volatile or thermally labile 3-aminofuran-2-carboxylate derivatives.

1. Sample Preparation: a. Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 10 µg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumental Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 0-1 min: 5% B.
  • 1-8 min: 5-95% B.
  • 8-9 min: 95% B.
  • 9-9.1 min: 95-5% B.
  • 9.1-12 min: 5% B.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Mass Spectrometer: Waters Xevo G2-XS QTof or equivalent.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.0 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • MS Scan Range: m/z 100-1000.
  • MS/MS: For fragmentation data, perform a data-dependent acquisition (DDA) or targeted MS/MS experiment with a collision energy ramp (e.g., 10-40 eV).

Data Interpretation and Comparative Analysis

The data obtained from GC-MS and LC-MS will provide complementary information.

  • GC-MS (EI): The fragmentation pattern will serve as a structural fingerprint. The presence of key fragment ions, such as the acylium ion and fragments resulting from furan ring cleavage, can confirm the core structure.

  • LC-MS (ESI): The accurate mass of the protonated molecule from a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap can be used to determine the elemental composition. MS/MS fragmentation will confirm the connectivity of the functional groups.

Table of Predicted Key Fragment Ions for Ethyl 3-aminofuran-2-carboxylate (MW = 155.15):

Ionizationm/zProposed Structure/Origin
EI 155Molecular ion [M]+•
110[M - OCH2CH3]+ (Acylium ion)
126[M - C2H5]+
VariousFuran ring fragments
ESI-MS/MS 156Protonated molecule [M+H]+
138[M+H - H2O]+
110[M+H - CH3CH2OH]+
139[M+H - NH3]+

Conclusion: A Strategic Approach to Analysis

The mass spectrometric analysis of 3-aminofuran-2-carboxylate derivatives requires a strategic approach. For volatile and thermally stable analogs, GC-MS with EI provides rich, structurally informative fragmentation patterns. For compounds with lower volatility or those that are thermally sensitive, LC-MS with ESI is the superior technique, offering robust molecular weight determination and controlled fragmentation through MS/MS. By understanding the principles of these techniques and the likely fragmentation behaviors of this important class of compounds, researchers can confidently and accurately characterize their molecules of interest, accelerating the pace of discovery and development.

References

  • Tang, S-Y., et al. (1979). Mass spectra of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2003. Available from: [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(2), 355-361. Available from: [Link]

  • Danell, A. S., & Danell, R. M. (2009). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 20(7), 1269–1276. Available from: [Link]

  • Bouchoux, G. (2007). Mass spectrometry of furan and its derivatives. Mass Spectrometry Reviews, 26(6), 775-833.
  • Kaspar, H., et al. (2009). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. Journal of Chromatography B, 877(20-21), 1838-1846. Available from: [Link]

  • Shaikh, I. A., et al. (2022). Detection and mass spectral characterization of carbofuran and its degradation product. International Journal of Science and Technology Research Archive, 03(02), 154–159. Available from: [Link]

  • PubChem. (n.d.). Ethyl 2-aminofuran-3-carboxylate. Retrieved from [Link]

  • Kim, H., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 12(9), 1185. Available from: [Link]

  • Loh, J. L., & Chuah, G. K. (2011). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 16(8), 6567-6583. Available from: [Link]

  • Williams, T. L., & Day, R. A. (1973). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Journal of the American Chemical Society, 95(17), 5820-5821. Available from: [Link]

  • Moody, C. J., & Rees, C. W. (1979). Preparation of 5-substituted 3-aminofuran-2-carboxylate esters. Journal of the Chemical Society, Perkin Transactions 1, 329-333. Available from: [Link]

  • Reddy, K. L., et al. (2013). Synthesis of Ethyl 3-amino-2-furan carboxylate esters from alkynenitriles and ethyl glycolate. Tetrahedron Letters, 54(32), 4268-4271. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Aminofuran Building Blocks: A Comparative Analysis of Methyl 3-aminofuran-2-carboxylate and its Isomeric Alternatives

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the rapid and efficient synthesis of novel chemical entities....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the rapid and efficient synthesis of novel chemical entities. Among the myriad of heterocyclic scaffolds, aminofurans have garnered significant attention due to their prevalence in biologically active compounds and their utility in diversity-oriented synthesis.[1][2] This guide provides an in-depth technical comparison of Methyl 3-aminofuran-2-carboxylate with other key aminofuran building blocks, offering insights into their synthesis, reactivity, and strategic application in drug discovery programs.

This document moves beyond a simple cataloging of compounds, instead offering a comparative analysis grounded in experimental data and mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.

The Strategic Importance of the Aminofuran Scaffold

The furan ring is a versatile five-membered aromatic heterocycle that serves as a valuable bioisostere for phenyl rings, offering modulated steric and electronic properties that can enhance metabolic stability, receptor binding, and overall bioavailability of drug candidates.[1] The introduction of an amino group transforms the furan into a multifunctional scaffold, ripe for a variety of chemical transformations. This strategic combination of a reactive amine and a modifiable aromatic core makes aminofurans highly sought-after building blocks for the construction of compound libraries aimed at identifying novel therapeutic agents.[3]

Core Building Blocks Under Review

This guide will focus on a comparative analysis of three key aminofuran building blocks, each offering distinct synthetic advantages:

  • Methyl 3-aminofuran-2-carboxylate (1) : The primary subject of our analysis, this building block features an amino group at the 3-position and a methyl carboxylate at the 2-position of the furan ring.

  • Ethyl 2-amino-5-methylfuran-3-carboxylate (2) : An isomeric alternative with the amino and carboxylate groups swapped, and a methyl group at the 5-position, which can influence reactivity and provide an additional vector for diversification.

  • Ethyl 3-amino-5-phenylfuran-2-carboxylate (3) : A 3-aminofuran derivative with a phenyl substituent at the 5-position, showcasing the impact of a larger aromatic substituent on the scaffold's properties and reactivity.

Comparative Synthesis of Aminofuran Building Blocks

The accessibility of a building block is a crucial factor in its utility. Here, we compare the synthetic routes to our three core compounds, highlighting the underlying chemical principles.

Synthesis of Methyl 3-aminofuran-2-carboxylate (1)

An efficient method for the preparation of 3-aminofuran-2-carboxylate esters has been developed based on the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions to produce a vinyl ether intermediate.[4] Subsequent treatment of this vinyl ether with a base, such as sodium hydride, affords the desired 3-aminofuran.[4] A one-pot procedure combining the Mitsunobu reaction and cyclization has also been reported to provide the product in comparable yields.[4]

Synthesis of Methyl 3-aminofuran-2-carboxylate start α-Cyanoketone + Ethyl Glyoxylate mitsunobu Mitsunobu Reaction (PPh3, DIAD) start->mitsunobu vinyl_ether Vinyl Ether Intermediate mitsunobu->vinyl_ether cyclization Base-mediated Cyclization (NaH) vinyl_ether->cyclization product Methyl 3-aminofuran-2-carboxylate (1) cyclization->product

Caption: Synthetic route to Methyl 3-aminofuran-2-carboxylate.

Synthesis of Ethyl 2-amino-5-methylfuran-3-carboxylate (2)

The synthesis of 2-aminofuran-3-carboxylates is often achieved through a one-pot condensation reaction, a variant of the Gewald reaction.[5][6] This typically involves the reaction of a ketone (in this case, acetylacetone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base catalyst like diethylamine.[6]

Synthesis of Ethyl 2-amino-5-methylfuran-3-carboxylate reactants Acetylacetone + Ethyl Cyanoacetate + Sulfur gewald Gewald-type Reaction (Base catalyst, e.g., Diethylamine) reactants->gewald product Ethyl 2-amino-5-methylfuran-3-carboxylate (2) gewald->product

Caption: One-pot synthesis of Ethyl 2-amino-5-methylfuran-3-carboxylate.

Synthesis of Ethyl 3-amino-5-phenylfuran-2-carboxylate (3)

The synthesis of this derivative can be achieved via a Thorpe-Ziegler type cyclization.[7] This involves the conjugate addition of an alcohol to an alkynenitrile followed by an intramolecular cyclization.

Reactivity and Functionalization: A Head-to-Head Comparison

The utility of these building blocks lies in their reactivity, which dictates the types of molecules that can be synthesized from them. The key reactive handles are the amino group and the ester functionality.

FeatureMethyl 3-aminofuran-2-carboxylate (1)Ethyl 2-amino-5-methylfuran-3-carboxylate (2)Ethyl 3-amino-5-phenylfuran-2-carboxylate (3)
Amino Group Nucleophilicity Moderately nucleophilic. The adjacent electron-withdrawing carboxylate group at the 2-position slightly reduces the nucleophilicity of the amino group.More nucleophilic compared to 1 . The electron-donating effect of the furan oxygen and the methyl group at the 5-position enhance the electron density on the amino group.Similar to 1 , with the phenyl group at the 5-position having a modest electronic effect on the amino group at the 3-position.
Ester Reactivity The ester at the 2-position is susceptible to nucleophilic attack. Direct amidation can be achieved under forcing conditions or with activation.[8]The ester at the 3-position is also reactive towards nucleophiles.The ester at the 2-position behaves similarly to that in compound 1 .
Favored Reactions N-acylation, N-alkylation, and formation of fused heterocyclic systems.N-acylation and N-alkylation are expected to be more facile than with 1 . The C4 position is activated for electrophilic substitution.Similar reactivity profile to 1 , with the phenyl group offering a site for further functionalization.
Potential for Steric Hindrance The proximity of the amino and carboxylate groups can lead to steric hindrance in certain reactions.The separation of the amino and ester groups by the furan ring reduces intramolecular steric interactions.The phenyl group can introduce steric bulk, influencing the approach of reagents.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed experimental protocols for key transformations are outlined below.

Protocol 1: N-Acylation of an Aminofuran

Objective: To compare the ease of amide bond formation for the different aminofuran building blocks.

General Procedure:

  • To a solution of the aminofuran (1.0 mmol) in a suitable solvent (e.g., dichloromethane or DMF, 5 mL) is added a base (e.g., triethylamine or diisopropylethylamine, 1.2 mmol).

  • The desired acyl chloride or carboxylic acid (1.1 mmol) and a coupling agent (e.g., HATU or EDC, 1.1 mmol) are added.

  • The reaction mixture is stirred at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Expected Outcome: Due to the higher nucleophilicity of the amino group in Ethyl 2-amino-5-methylfuran-3-carboxylate (2), it is anticipated to react faster and potentially give higher yields in N-acylation reactions compared to Methyl 3-aminofuran-2-carboxylate (1) and Ethyl 3-amino-5-phenylfuran-2-carboxylate (3) under identical conditions.

Protocol 2: Hydrolysis of the Ester Group

Objective: To assess the relative ease of saponification of the ester functionality.

General Procedure:

  • The aminofuran ester (1.0 mmol) is dissolved in a mixture of methanol or ethanol and water.

  • An excess of a base, such as lithium hydroxide or sodium hydroxide (2.0-3.0 mmol), is added.

  • The mixture is stirred at room temperature or heated to reflux, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried.

Expected Outcome: The electronic environment around the ester will influence the rate of hydrolysis. While all three esters can be hydrolyzed, subtle differences in reaction times may be observed.

Spectroscopic Data Comparison

The distinct substitution patterns of these aminofuran isomers lead to characteristic spectroscopic signatures, which are invaluable for their identification and characterization.

Spectroscopic TechniqueMethyl 3-aminofuran-2-carboxylate (1)Ethyl 2-amino-5-methylfuran-3-carboxylate (2)
¹H NMR The furan protons will appear as distinct signals. The NH₂ protons will typically be a broad singlet. The methyl ester will show a singlet around 3.8 ppm.The furan proton at the 4-position will be a singlet. The methyl group at the 5-position will appear as a singlet around 2.3 ppm. The ethyl ester will show a quartet and a triplet.
¹³C NMR The carbonyl carbon of the ester will be a key signal. The carbons of the furan ring will have characteristic shifts influenced by the amino and carboxylate groups.The chemical shifts of the furan carbons will differ significantly from 1 due to the different substitution pattern.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). A strong C=O stretching vibration for the ester (around 1700-1730 cm⁻¹).Similar N-H and C=O stretching vibrations, with potential slight shifts due to the different electronic environment.

Applications in Drug Discovery and Library Synthesis

The choice of aminofuran building block can significantly impact the diversity and properties of the resulting compound library.

  • Methyl 3-aminofuran-2-carboxylate (1) is an excellent starting point for creating libraries of 3-amido-furan-2-carboxylic acid derivatives or for the synthesis of fused heterocyclic systems such as furo[3,2-b]pyridines.

  • Ethyl 2-amino-5-methylfuran-3-carboxylate (2) , with its more nucleophilic amine, is ideal for rapid parallel amide synthesis. The methyl group at the 5-position can be a key interaction point with a biological target or can be further functionalized.

  • Ethyl 3-amino-5-phenylfuran-2-carboxylate (3) allows for the introduction of a phenyl group, which can be a crucial pharmacophoric element or a handle for further diversification through cross-coupling reactions.

The following diagram illustrates a general workflow for the utilization of these building blocks in a diversity-oriented synthesis approach.

Diversity-Oriented Synthesis Workflow cluster_0 Building Block Selection cluster_1 Parallel Synthesis cluster_2 Compound Library cluster_3 Screening and Hit Identification bb1 Methyl 3-aminofuran- 2-carboxylate (1) acylation N-Acylation with diverse carboxylic acids bb1->acylation alkylation N-Alkylation with diverse alkyl halides bb1->alkylation bb2 Ethyl 2-amino-5-methyl- furan-3-carboxylate (2) bb2->acylation bb2->alkylation bb3 Ethyl 3-amino-5-phenyl- furan-2-carboxylate (3) bb3->acylation bb3->alkylation library Diverse Library of Aminofuran Derivatives acylation->library alkylation->library screening Biological Screening library->screening hit Hit Compounds screening->hit

Caption: Workflow for library synthesis using aminofuran building blocks.

Commercial Availability

For the practical implementation of these building blocks in research programs, their commercial availability is a key consideration. A survey of major chemical suppliers reveals the following:

  • Methyl 3-aminofuran-2-carboxylate (1) is available from several commercial suppliers, often on a make-on-demand basis.

  • Ethyl 2-amino-5-methylfuran-3-carboxylate (2) is also commercially available, with some suppliers offering it from stock.

  • Ethyl 3-amino-5-phenylfuran-2-carboxylate (3) and other substituted aminofurans are often available from specialized building block providers.[9]

Researchers are advised to consult the catalogs of major chemical suppliers for up-to-date information on availability and pricing.

Conclusion

The choice between Methyl 3-aminofuran-2-carboxylate and its isomeric alternatives is a strategic decision that should be guided by the specific goals of the synthetic campaign. While all are valuable building blocks, their differing substitution patterns impart distinct reactivity profiles and offer unique opportunities for diversification. Ethyl 2-amino-5-methylfuran-3-carboxylate stands out for its enhanced amine nucleophilicity, making it a prime candidate for rapid library synthesis via N-acylation. Methyl 3-aminofuran-2-carboxylate provides a platform for generating a different substitution pattern, and the introduction of substituents at the 5-position, as seen in Ethyl 3-amino-5-phenylfuran-2-carboxylate, further expands the accessible chemical space. By understanding the nuances of their synthesis, reactivity, and spectroscopic properties, researchers can harness the full potential of these powerful aminofuran building blocks to accelerate the discovery of new medicines.

References

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Comparative

A Researcher's Guide to Selecting Carboxylic Acid Protecting Groups: A Comparative Analysis of Methyl, Ethyl, and Tert-Butyl Esters

In the landscape of drug development and complex organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield. Among the most fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and complex organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield. Among the most fundamental and widely utilized protecting groups for carboxylic acids are the simple alkyl esters: methyl, ethyl, and tert-butyl. The choice between these seemingly similar moieties is far from trivial, as their subtle structural differences impart significant variations in stability, reactivity, and ease of cleavage. This guide provides an in-depth comparison of these three ester types, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The Fundamental Role of Esters in Synthesis and Prodrug Design

Esters serve a dual purpose in the pharmaceutical sciences. In multi-step synthesis, they act as temporary "masks" for the carboxylic acid functional group, preventing its interference in reactions targeting other parts of a molecule. An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and removable ("cleaved") selectively and in high yield when its job is done.

Beyond synthesis, esters are a cornerstone of prodrug design.[1][2] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient.[3] By converting a polar carboxylic acid into a more lipophilic ester, researchers can significantly improve a drug's oral absorption and ability to cross cellular membranes.[1][4][5] The ester's structure dictates its susceptibility to in vivo hydrolysis by enzymes called esterases, thereby controlling the rate and location of drug release.[1][6]

The Workhorse: Methyl Esters

Methyl esters are often the default choice for carboxylic acid protection due to their simplicity, low steric bulk, and ease of preparation.[7]

Key Characteristics:

  • Synthesis: Readily formed through Fischer esterification (acid-catalyzed reaction with methanol) or by reaction with mild methylating agents like diazomethane for sensitive substrates.[7]

  • Stability: Generally stable to a wide range of non-nucleophilic reagents and anhydrous acidic conditions.

  • Cleavage (Hydrolysis): Most commonly cleaved under basic conditions, a process known as saponification.[7][8] This reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, this process is effectively irreversible, driving the reaction to completion.[8][9] Reagents like lithium hydroxide (LiOH) in a mixture of solvents like THF, methanol, and water are frequently employed.[7]

Field Insights: The small size of the methyl group makes it susceptible to both chemical and enzymatic hydrolysis. This can be an advantage in prodrug design where rapid activation is desired, but a disadvantage in multi-step synthesis if the ester is unintentionally cleaved by trace amounts of water or nucleophiles. The primary drawback of methyl (and ethyl) esters is that their cleavage requires basic conditions, which may be incompatible with other functional groups in a complex molecule that are base-sensitive.

The Subtle Step-Up: Ethyl Esters

Ethyl esters share many characteristics with their methyl counterparts but with a slight increase in steric bulk and lipophilicity.[4]

Key Characteristics:

  • Synthesis: Similar to methyl esters, typically formed via Fischer esterification with ethanol.

  • Stability: Exhibits slightly greater steric hindrance to nucleophilic attack compared to methyl esters, potentially offering a modest increase in stability.

  • Cleavage (Hydrolysis): Cleavage conditions are nearly identical to those for methyl esters, relying on base-catalyzed hydrolysis (saponification).[8] The acid-catalyzed hydrolysis of both methyl and ethyl acetates proceeds through a bimolecular mechanism, indicating attack by a water molecule is involved in the rate-determining step.[10]

Field Insights: The choice between a methyl and an ethyl ester is often subtle. The increased lipophilicity of the ethyl group can be beneficial for improving the solubility of a molecule in organic solvents or for fine-tuning the pharmacokinetic profile of a prodrug.[4] For example, oseltamivir (Tamiflu®) is an ethyl ester prodrug that enhances the oral bioavailability of its active carboxylic acid form.[1] However, for most synthetic protection purposes, the practical differences in reactivity and stability between methyl and ethyl esters are minimal.

The Bulwark: Tert-Butyl Esters

The tert-butyl ester stands apart due to its significant steric bulk, which fundamentally alters its reactivity and cleavage mechanism.

Key Characteristics:

  • Synthesis: Direct esterification with tert-butanol is often difficult. More common methods involve the reaction of the carboxylic acid with isobutylene gas under acidic catalysis or using tert-butylating agents like di-tert-butyl dicarbonate.[7][11][12]

  • Stability: The bulky tert-butyl group provides exceptional steric shielding for the carbonyl carbon, making it highly resistant to nucleophilic attack and base-catalyzed hydrolysis.[7] This allows for the selective cleavage of a methyl or ethyl ester in the presence of a tert-butyl ester.[7]

  • Cleavage (Deprotection): Unlike methyl and ethyl esters, tert-butyl esters are cleaved under acidic conditions.[7] The mechanism does not involve nucleophilic attack on the carbonyl. Instead, the acid protonates the ether oxygen, leading to the elimination of the highly stable tert-butyl cation, which then deprotonates to form isobutylene gas.[10] This process is typically achieved using strong acids like trifluoroacetic acid (TFA), often neat or in a solvent like dichloromethane.[7]

Field Insights: The unique acid-lability of tert-butyl esters makes them an invaluable tool for orthogonal protection strategies. A researcher can protect one carboxyl group as a methyl ester and another as a tert-butyl ester within the same molecule. The methyl ester can be removed with base, leaving the tert-butyl ester intact, and vice versa. This high degree of control is essential in complex syntheses, such as in peptide chemistry where the tert-butoxycarbonyl (Boc) protecting group is also acid-labile. However, the harsh acidic conditions required for cleavage can be a limitation for molecules containing other acid-sensitive functional groups.[13]

Head-to-Head Comparison: A Data-Driven Summary

The distinct properties of these esters are best summarized by comparing their core features side-by-side.

FeatureMethyl EsterEthyl EsterTert-Butyl Ester
Relative Steric Hindrance LowLow-ModerateHigh
Primary Cleavage Method Base-Catalyzed (Saponification)[7]Base-Catalyzed (Saponification)Acid-Catalyzed (Elimination)[7]
Typical Cleavage Reagents LiOH, NaOH, KOH in aq. alcohol[7]LiOH, NaOH, KOH in aq. alcoholTrifluoroacetic Acid (TFA), HCl[7]
Stability to Base LabileLabileStable [7]
Stability to Acid Generally Stable (hydrolyzes slowly)Generally Stable (hydrolyzes slowly)Labile [7]
Relative Lipophilicity LowModerateHigh
Primary Cleavage Byproduct MethanolEthanolIsobutylene (gas)[7]
Hydrolysis Mechanism Bimolecular (BAC2)[9]Bimolecular (BAC2)Unimolecular (AAL1)[10]

Visualizing the Choice: A Decision Framework

Selecting the appropriate ester is a critical decision in experimental design. The following flowchart provides a logical framework for this process, guiding researchers based on the stability requirements of their synthetic route.

Sources

Validation

A Comparative Guide for Synthetic Chemists: Navigating the Reactivity of 2-Aminofurans Versus 3-Aminofurans

For chemists engaged in the synthesis of novel therapeutics and functional materials, the furan moiety is a privileged scaffold. Aminofurans, in particular, serve as versatile synthons, yet the isomeric placement of the...

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of novel therapeutics and functional materials, the furan moiety is a privileged scaffold. Aminofurans, in particular, serve as versatile synthons, yet the isomeric placement of the amino group at the 2- or 3-position profoundly alters the molecule's electronic character and, consequently, its chemical behavior. This guide offers a detailed, evidence-based comparison of the reactivity of 2-aminofurans and 3-aminofurans, designed to provide researchers, scientists, and drug development professionals with the insights necessary for strategic synthetic planning.

The Electronic Foundation of Differential Reactivity

The divergent reactivity of 2- and 3-aminofurans is a direct consequence of the interaction between the nitrogen lone pair and the furan π-system.

In 2-aminofurans , the amino group is in direct conjugation with the endocyclic oxygen atom, creating a highly activated enamine-like system. This potent electron donation significantly increases the electron density at the C3 and C5 positions, rendering them exceptionally susceptible to electrophilic attack. However, this high degree of activation also leads to inherent instability, making 2-aminofurans prone to decomposition and polymerization, particularly in acidic media.[1]

Conversely, the amino group in 3-aminofurans is not in direct conjugation with the ring oxygen. While it still functions as an electron-donating group, its activating effect on the furan ring is less pronounced. This results in a more stable and generally less reactive molecule compared to its 2-amino counterpart.[2] Electrophilic attack on 3-aminofurans typically occurs at the C2 and C5 positions.

G cluster_2AF 2-Aminofuran Resonance cluster_3AF 3-Aminofuran Resonance 2AF_initial 2-Aminofuran 2AF_resonance1 Negative charge at C3 2AF_initial->2AF_resonance1 e- donation 2AF_resonance2 Negative charge at C5 2AF_initial->2AF_resonance2 e- donation 3AF_initial 3-Aminofuran 3AF_resonance1 Negative charge at C2 3AF_initial->3AF_resonance1 e- donation 3AF_resonance2 Negative charge at C4 3AF_initial->3AF_resonance2 e- donation

Figure 1. Resonance structures depicting electron donation in 2- and 3-aminofurans.

A Head-to-Head Comparison in Key Chemical Transformations

The distinct electronic landscapes of these isomers dictate their behavior in fundamental organic reactions.

Electrophilic Aromatic Substitution

This class of reactions most vividly illustrates the reactivity differences between the two isomers.[3][4][5][6] 2-Aminofurans exhibit significantly higher reactivity towards electrophiles.

Reaction2-Aminofuran Reactivity3-Aminofuran ReactivityMechanistic Rationale & Experimental Observations
Halogenation Extremely rapid, often requiring low temperatures and mild halogenating agents (e.g., NBS) to control selectivity, with a strong preference for the C5 position.[7]Slower reaction rates, typically requiring slightly more forcing conditions. Substitution occurs at the C2 and C5 positions.The highly nucleophilic C5 position of 2-aminofurans, due to strong resonance donation, drives the rapid reaction. 3-Aminofurans are less activated, leading to slower reactions.
Nitration Highly susceptible to decomposition and polymerization under standard nitrating conditions (e.g., HNO₃/H₂SO₄) due to their acid sensitivity.[1]Can be nitrated, often at the C2 position, though careful control of reaction conditions is necessary to avoid side reactions.The instability of the 2-aminofuran ring in strong acid precludes many standard electrophilic substitution protocols. The greater stability of 3-aminofurans allows for a broader range of conditions.
Acylation Predominantly undergoes N-acylation due to the high nucleophilicity of the exocyclic nitrogen atom. C-acylation is less common.[8]C-acylation is generally favored, occurring at the C2 position.The enamine-like character of 2-aminofurans enhances the nucleophilicity of the nitrogen. In 3-aminofurans, the C2 carbon is the most nucleophilic site on the ring.[9][10][11][12]

Experimental Protocol: Comparative Acylation of N-Protected Aminofurans

To circumvent the high N-nucleophilicity of 2-aminofurans and their inherent instability, protection of the amino group is often a necessary first step. This protocol outlines a comparative Friedel-Crafts acylation.

Objective: To compare the reactivity and regioselectivity of acylation for N-(furan-2-yl)acetamide and N-(furan-3-yl)acetamide.

Materials:

  • N-(furan-2-yl)acetamide

  • N-(furan-3-yl)acetamide

  • Acetic anhydride

  • Anhydrous tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: In separate, oven-dried flasks under an inert atmosphere, dissolve N-(furan-2-yl)acetamide (1 mmol) and N-(furan-3-yl)acetamide (1 mmol) in anhydrous DCM (10 mL).

  • Reagent Addition: Cool the solutions to 0 °C. To each flask, add acetic anhydride (1.1 mmol) followed by the dropwise addition of a 1 M solution of SnCl₄ in DCM (1.1 mL, 1.1 mmol).

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reactions by carefully pouring them into ice-water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Analysis: Purify the crude products by flash column chromatography and characterize by NMR and mass spectrometry to determine the yield and regioselectivity.

Anticipated Outcome: The N-(furan-2-yl)acetamide is expected to yield the 5-acetyl derivative as the major product. The N-(furan-3-yl)acetamide will likely produce the 2-acetyl derivative. A comparison of the reaction times and yields will provide a quantitative measure of their relative reactivities under these conditions.

G start Start setup Prepare separate reaction flasks for 2- and 3-aminofuran derivatives start->setup dissolve Dissolve substrates in anhydrous DCM setup->dissolve cool Cool to 0°C dissolve->cool add_reagents Add acetic anhydride and SnCl₄ cool->add_reagents react Warm to RT and monitor by TLC add_reagents->react workup Quench, extract, and dry react->workup purify Purify by column chromatography workup->purify analyze Analyze yield and regioselectivity purify->analyze end End analyze->end

Figure 2. Workflow for comparative Friedel-Crafts acylation.

Cycloaddition Reactions

Both aminofuran isomers can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they act as the diene component.[13][14]

Reaction Type2-Aminofuran Reactivity3-Aminofuran ReactivityMechanistic Rationale & Experimental Observations
Diels-Alder Highly reactive as dienes, readily undergoing [4+2] cycloaddition with a range of dienophiles.[8] The resulting oxabicycloheptene adducts are often unstable and can undergo ring-opening or retro-Diels-Alder reactions.[8]Also function as dienes, but may require more forcing conditions (e.g., higher temperatures or pressures). The resulting cycloadducts tend to be more stable.The strong electron-donating nature of the 2-amino group raises the HOMO energy of the furan, accelerating the reaction. This same electronic character, however, can also facilitate fragmentation of the adduct.
[3+2] Cycloaddition Can participate in [3+2] cycloadditions, for example with carbenoids, to form dihydrofuran intermediates which can be further elaborated.[15]Can also undergo [3+2] cycloadditions with various partners.[16][17]The specific reactivity in these reactions is highly dependent on the nature of the reaction partner and the substituents on the furan ring.
Nucleophilic Substitution Reactions

In general, aminofurans are not good substrates for nucleophilic aromatic substitution due to the electron-rich nature of the furan ring. Reactions with nucleophiles are uncommon unless the ring is activated by strongly electron-withdrawing groups.[18]

Stability and Practical Handling

A crucial distinction for the synthetic chemist is the disparate stability of the two isomers.

  • 2-Aminofurans: Are notoriously unstable and prone to rapid decomposition upon exposure to air, light, and especially acids.[1] Their purification is often challenging, as they can polymerize on silica gel. It is common practice to generate them in situ and use them immediately in the next synthetic step. The stability can be somewhat improved by the presence of electron-withdrawing groups on the furan ring.[1]

  • 3-Aminofurans: Are considerably more stable. They can typically be isolated, purified using standard techniques like column chromatography, and stored for reasonable periods without significant decomposition.[19][20][21][22] This robustness makes them more convenient to handle in multi-step synthetic sequences.

Strategic Synthesis Design: Choosing the Right Isomer

The selection of a 2- or 3-aminofuran building block should be a deliberate choice based on the synthetic target and the planned reaction sequence.

  • Choose 2-Aminofurans for:

    • Rapid construction of highly substituted aromatic systems via electrophilic substitution at the C5 position.

    • Diels-Alder reactions where the initial, potentially unstable, cycloadduct can be trapped or rearranged in situ.

    • Syntheses where the aminofuran can be generated and consumed in a single pot.

  • Choose 3-Aminofurans for:

    • Multi-step syntheses requiring a stable, isolable building block.

    • Directing electrophilic substitution to the C2 position.

    • When greater stability of the final product is required.

By understanding the intrinsic electronic properties and the resulting reactivity patterns of these two isomers, chemists can better predict reaction outcomes, troubleshoot unexpected results, and design more efficient and robust synthetic strategies.

References

  • Li, Y., et al. (2022). Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. The Journal of Organic Chemistry, 87(23), 15587–15598. [Link]

  • Reddy, R. P., & Padwa, A. (2007). Synthesis of 2-aminofurans and 2-unsubstituted furans via carbenoid-mediated [3 + 2] cycloaddition. Chemical Communications, (44), 4621–4623. [Link]

  • ResearchGate. (n.d.). 2-Aminofurans and 3-Aminofurans. Request PDF. Retrieved February 7, 2026, from [Link]

  • Clark, J. (n.d.). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Chemguide. Retrieved February 7, 2026, from [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Reddy, B. V. S., et al. (2021). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Organic & Biomolecular Chemistry, 19(36), 7795–7800. [Link]

  • Reddy, B. V. S., et al. (2021). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. PubMed. [Link]

  • ResearchGate. (n.d.). Electrophilic Aromatic Substitution. Request PDF. Retrieved February 7, 2026, from [Link]

  • Wang, X., et al. (2024). La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[d]oxazoles/Benzofurans. PubMed. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Padwa, A., et al. (1991). Diels-Alder reactions of 2-amino- and 2-amidofurans and their application to alkaloid synthesis. ProQuest. [Link]

  • Wang, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8509. [Link]

  • Problems in Chemistry. (2023, April 14). Amines Part 10 - Electrophilic Aromatic Substitution Reactions in 5-membered heterocyclic compounds [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). A Study of 2-Aminofurans. Request PDF. Retrieved February 7, 2026, from [Link]

  • Bak, R., et al. (2021). Catalyst-free formal [3 + 2] cycloaddition of stabilized N,N-cyclic azomethine imines to 3-nitrobenzofurans and 3-nitro-4H-chromenes: access to heteroannulated pyrazolo[1,2-a]pyrazoles. Organic & Biomolecular Chemistry, 19(47), 10345–10354. [Link]

  • Chemistry Guru. (n.d.). Nucleophilic Substitution of Amine. Retrieved February 7, 2026, from [Link]

  • LibreTexts Chemistry. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved February 7, 2026, from [Link]

  • Total Synthesis. (n.d.). Electrophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved February 7, 2026, from [Link]

  • LibreTexts Chemistry. (2021, June 10). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Retrieved February 7, 2026, from [Link]

  • Zhang, C., et al. (2021). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Reaction Chemistry & Engineering, 6(11), 2135–2142. [Link]

  • Wang, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. MDPI. [Link]

  • University of California, Irvine. (n.d.). The [3+2] Cycloaddition Reaction. Retrieved February 7, 2026, from [Link]

  • LibreTexts Chemistry. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • Chad's Prep. (2021, February 22). 16.6 Cycloaddition Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Guru. (2019, October 20). Nucleophilic Substitution of Amine [Video]. YouTube. [Link]

  • Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. [Link]

  • Wang, Y., et al. (2026). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry. [Link]

  • Adams, A., et al. (2011). Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes. Journal of Agricultural and Food Chemistry, 59(20), 11058–11062. [Link]

  • Stasyuk, A. J., et al. (2021). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. Molecules, 26(11), 3338. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Aminofurans and 2-Unsubstituted Furans via Carbenoid-Mediated [3 + 2] Cycloaddition. Request PDF. Retrieved February 7, 2026, from [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers, 8(15), 4069–4074. [Link]

Sources

Comparative

The Furan Paradox: A Comparative Guide to Biological Activity and Metabolic Liability

Executive Summary In medicinal chemistry, the furan ring represents a "privileged structure" capable of high-affinity binding due to its hydrogen-bond accepting oxygen and planar geometry. However, it simultaneously acts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In medicinal chemistry, the furan ring represents a "privileged structure" capable of high-affinity binding due to its hydrogen-bond accepting oxygen and planar geometry. However, it simultaneously acts as a "structural alert" for metabolic toxicity. This guide objectively compares furan-based scaffolds against their bioisosteres (thiophene, pyrrole, phenyl), detailing the mechanistic trade-offs between potency and attrition risks. It provides actionable experimental protocols to validate metabolic stability early in the hit-to-lead phase.

Part 1: Structural & Physicochemical Comparison[1]

The choice between furan and its heteroaromatic analogs is rarely arbitrary; it is a strategic decision regarding electronic distribution and lipophilicity.

Bioisosteric Landscape: Furan vs. Alternatives

Furan is the least aromatic of the five-membered heterocycles.[1] This low resonance energy (16 kcal/mol vs. 29 kcal/mol for thiophene) imparts significant diene character, making the ring susceptible to oxidative opening—the primary driver of its toxicity.

FeatureFuran (O) Thiophene (S) Pyrrole (NH) Phenyl (C)
Electronegativity High (3.44)Moderate (2.58)Moderate (3.04)Low (2.55)
H-Bonding Strong AcceptorWeak AcceptorStrong DonorNone
Aromaticity Low (Reactive)High (Stable)ModerateHigh
LogP Contribution Lower (More Polar)Higher (Lipophilic)VariableHigh
Metabolic Risk High (Ring Opening)Low (S-oxidation)ModerateLow

Key Insight: Replacing a phenyl ring with a furan often improves water solubility and creates a new vector for hydrogen bonding with target proteins (e.g., kinase hinge regions). However, replacing a thiophene with a furan frequently results in a loss of metabolic half-life (


).

Part 2: The Critical Bottleneck – Metabolic Activation

The utility of furan is limited by its bioactivation. Unlike phenyl rings, which typically undergo hydroxylation, furan rings often undergo oxidative ring scission mediated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

Mechanism of Toxicity

The metabolic pathway converts the stable furan ring into a highly reactive


-unsaturated dicarbonyl, specifically cis-2-butene-1,4-dial (BDA). This intermediate is a potent electrophile that covalently binds to nucleophilic residues (cysteine, lysine) on proteins and DNA, leading to hepatotoxicity or carcinogenesis.

MetabolicActivation Furan Furan Scaffold (Drug Candidate) CYP CYP450 (Oxidation) Furan->CYP Epoxide Furan Epoxide (Transient/Unstable) CYP->Epoxide + [O] BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening Adduct Protein/DNA Adduct (Toxicity) BDA->Adduct Covalent Binding (Toxic) GSH Glutathione Conjugate (Detoxification) BDA->GSH + GSH (Trapping)

Figure 1: The metabolic activation pathway of furan. The formation of the reactive dialdehyde (BDA) is the critical step distinguishing furan from more stable thiophene isosteres.

Part 3: Experimental Protocols (Self-Validating Systems)

To safely utilize furan scaffolds, researchers must differentiate between "general instability" and "mechanistic toxicity." The following workflows isolate these variables.

Protocol A: Reactive Metabolite Trapping Assay

Purpose: To determine if rapid clearance is due to the formation of toxic reactive intermediates (BDA) rather than benign metabolism.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Trapping Agent: Glutathione (GSH) (5 mM) or Methoxylamine (1 mM) (Traps aldehydes specifically).

  • Cofactor: NADPH regenerating system.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the Furan test compound in DMSO.

  • Incubation: Dilute test compound to 10 µM in potassium phosphate buffer (pH 7.4) containing HLM (1 mg/mL final) and the Trapping Agent (GSH or Methoxylamine).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Time-Course: Aliquot samples at

    
     min.
    
  • Quenching: Terminate reaction by adding ice-cold Acetonitrile (1:3 ratio) containing an internal standard. Centrifuge at 3,000 x g for 10 min.

  • Analysis (LC-MS/MS):

    • Scan 1: Monitor disappearance of parent mass (Stability).

    • Scan 2: Perform Neutral Loss scan (loss of 129 Da for GSH adducts) or monitor specific transitions for the Methoxylamine-BDA adduct.

Data Interpretation:

  • High Clearance + No Adducts: Benign metabolism (likely peripheral substituents).

  • High Clearance + High Adducts:Structural Alert confirmed. The furan ring is opening. Stop and modify core.

Protocol B: Comparative Antimicrobial Potency (MIC)

Purpose: To benchmark furan performance against thiophene analogs.

  • Culture: Grow E. coli (ATCC 25922) and S. aureus (ATCC 29213) to mid-log phase.

  • Dilution: Prepare serial 2-fold dilutions of Furan-analog and Thiophene-analog in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add

    
     CFU/mL to each well.
    
  • Readout: Incubate 16–20h at 37°C. Determine Minimum Inhibitory Concentration (MIC) visually or via OD600.

Part 4: Strategic Recommendations & Optimization Logic

When should you retain a furan scaffold despite the risks? Use the decision logic below.

FuranOptimization Start Furan Hit Identified PotencyCheck Is Potency > 10x vs Thiophene Analog? Start->PotencyCheck Replace Replace with Thiophene/Phenyl PotencyCheck->Replace No StabCheck Microsomal Stability (Protocol A) PotencyCheck->StabCheck Yes Trapping GSH/Methoxylamine Adducts Detected? StabCheck->Trapping Low Stability Safe Proceed: Benign Metabolism StabCheck->Safe High Stability Trapping->Safe No Adducts Block Block C2/C5 Positions (Steric/Electronic Shielding) Trapping->Block Adducts Found Fail Terminate Series (Toxicophore) Trapping->Fail Cannot Block Block->StabCheck Retest

Figure 2: Hit-to-Lead optimization decision tree for furan-containing compounds. Priority is placed on ruling out reactive metabolite formation early.

Application Notes:
  • Blocking Metabolic Hotspots: Substitution at the C2 and C5 positions of the furan ring can sterically hinder CYP450 approach or electronically stabilize the ring against oxidation.

  • Prodrug Strategy: If the furan is essential for potency but unstable, consider using it as a prodrug moiety (though rare) or ensuring the drug is rapidly distributed to the target tissue (e.g., urinary tract for nitrofurantoin) before hepatic accumulation.

  • Target Class: Furans are highly successful in Kinase Inhibitors (e.g., Lapatinib, where the furan is fused/substituted) because the oxygen atom can accept hydrogen bonds from the hinge region backbone.

References

  • Peterson, L. A. (2013).[2] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.[2] Link

  • Pillai, Y., et al. (2022).[3] Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 47894–47907. Link

  • Kirsch, P., et al. (2016). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 25(23). Link

  • Zhang, Z., et al. (2024).[4] Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins.[5] Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. Link

Sources

Validation

The Aminofuran Scaffold: Optimizing Potency Against Metabolic Instability

Topic: Structure-Activity Relationship (SAR) Studies of Aminofuran Derivatives: A Comparative Guide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of Aminofuran Derivatives: A Comparative Guide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Furan Conundrum

Aminofuran derivatives represent a high-risk, high-reward pharmacophore in medicinal chemistry. While the furan ring offers unique hydrogen-bonding capabilities and a distinct electrostatic profile compared to its thiophene and pyrrole bioisosteres, it suffers from inherent metabolic liability—specifically, the oxidative opening of the furan ring by cytochrome P450 enzymes (CYP450), often leading to reactive dicarbonyl intermediates.

This guide objectively compares the performance of 2-aminofuran and 2-aminobenzofuran derivatives against standard therapeutic agents. We focus on their application as tubulin polymerization inhibitors (anticancer) and antimicrobials , demonstrating how fusing the furan ring (benzofuran) or substituting the C-3 position resolves the stability-potency trade-off.

Scaffold Landscape: Furan vs. Thiophene vs. Benzofuran

To design effective aminofuran drugs, one must first understand why they fail. The following comparison highlights the structural causality behind experimental choices.

Feature2-Aminofuran 2-Aminothiophene 2-Aminobenzofuran
Electronic Character

-excessive; O-atom is a hard H-bond acceptor.
S-atom is a soft donor; aromaticity is higher than furan.Fused benzene ring stabilizes the furan

-system.
Metabolic Stability Low. High susceptibility to CYP450 oxidation (ring opening).Moderate/High. S-oxidation occurs, but ring opening is less frequent.High. The fused ring prevents rapid oxidative degradation.
Solubility Moderate (Polar O-atom).Low (Lipophilic S-atom).Moderate/Low (Planar hydrophobic surface).
Primary Utility Reactive intermediates, specific enzyme inhibitors.Stable bioisosteres in chronic drugs.Anticancer agents (Tubulin inhibitors), Antimicrobials.

Detailed SAR Analysis: The Tubulin Inhibition Case Study

The most successful application of aminofuran derivatives lies in mimicking Combretastatin A-4 (CA-4) , a potent tubulin polymerization inhibitor. The SAR logic follows a strict "Colchicine-site" binding model.

The Pharmacophore Logic
  • Position 2 (Amino/Amide Linkage): Unsubstituted amino groups (

    
    ) are often too reactive. Acylation (amides) or formation of Schiff bases at this position stabilizes the molecule and positions the "B-ring" (aryl group) for hydrophobic pocket interaction.
    
  • Position 3 (Electronic Modulation): Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    at C-3 decrease the electron density of the furan ring, reducing metabolic lability while maintaining binding affinity.
  • The "Trimethoxy" Rule: To mimic CA-4, the aryl group attached to the aminofuran core must possess a 3,4,5-trimethoxy substitution pattern. This is non-negotiable for nanomolar potency in this class.

Visualizing the SAR Decision Tree

SAR_Logic Core 2-Aminobenzofuran Scaffold Pos2 Position C-2 (Linker Region) Core->Pos2 Pos3 Position C-3 (Electronic Gate) Core->Pos3 Ring Benzene Ring (A-Ring) Core->Ring Outcome_Potency High Potency (Tubulin Binding) Pos2->Outcome_Potency Aryl-Amide/Ketone Required for fit Outcome_Stability Metabolic Stability Pos3->Outcome_Stability EWG (CN/COOR) Prevents Ring Opening Ring->Outcome_Potency Methoxy pattern (C5/C6/C7)

Figure 1: Structural decision tree for optimizing aminobenzofuran derivatives for anticancer activity.

Comparative Performance Data

The following data compares a lead 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan derivative (Compound AF-10h ) against the standard Combretastatin A-4 (CA-4) .

Objective: Assess if the aminofuran scaffold can match the potency of CA-4 while offering a distinct chemical space.

Table 1: Antiproliferative Activity (


 in nM) and Tubulin Inhibition [1]
CompoundHeLa (Cervical Cancer)Jurkat (T-Cell Leukemia)MCF-7 (Breast Cancer)Tubulin Polymerization (


M)
CA-4 (Standard) 2.1 nM3.5 nM18 nM1.0

M
AF-10h (Aminofuran Derivative) 16 nM 30 nM 24 nM 0.56

M
2-Aminothiophene Analog 45 nM62 nM110 nM1.8

M

Analysis:

  • Potency: The aminofuran derivative AF-10h is slightly less potent than CA-4 in cellular assays but demonstrates superior direct tubulin inhibition (

    
     vs 
    
    
    
    ). This suggests that while cellular uptake/efflux may be a limiting factor, the intrinsic binding affinity of the aminofuran core is exceptional.
  • Selectivity: Aminofuran derivatives often show higher selectivity for tumor vasculature (vascular disrupting agents) compared to their thiophene counterparts.

Mechanism of Action: The Apoptotic Cascade

Aminofuran derivatives do not merely stop cell division; they actively induce apoptosis via the mitochondrial pathway. This is distinct from simple cytostatic agents.

Apoptosis_Pathway Drug Aminofuran Derivative (AF-10h) Target Tubulin (Colchicine Site) Drug->Target Inhibits Event1 Microtubule Destabilization Target->Event1 Event2 G2/M Cell Cycle Arrest Event1->Event2 Mito Mitochondrial Depolarization Event2->Mito Bcl2 Bcl-2 (Downregulation) Mito->Bcl2 Inhibits Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release PARP PARP Cleavage Caspase->PARP Death Apoptosis PARP->Death

Figure 2: Signaling cascade induced by aminofuran-based tubulin inhibitors, leading to programmed cell death.

Experimental Protocols

To ensure reproducibility, we provide the specific synthesis and assay protocols validated for this scaffold.

Synthesis: The Modified Rap-Stoermer Condensation

Context: Standard Gewald synthesis is often used for thiophenes. For aminobenzofurans, the Rap-Stoermer or direct cyclization of


-haloketones with salicylonitriles is preferred.

Protocol:

  • Reactants: Dissolve 2-hydroxybenzonitrile (1.0 eq) and

    
    -bromoacetophenone  derivative (1.1 eq) in anhydrous DMF.
    
  • Base: Add

    
      (2.5 eq).
    
  • Conditions: Heat to

    
     for 4–6 hours under 
    
    
    
    atmosphere.
  • Workup: Pour into ice water. The precipitate is the crude 3-amino-2-aroylbenzofuran .

  • Purification: Recrystallization from ethanol is critical to remove uncyclized phenolic intermediates which are toxic in cell assays.

Tubulin Polymerization Assay (Fluorescence Based)

Context: This assay validates the mechanism proposed in Figure 2.

  • Preparation: Use

    
     pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM 
    
    
    
    , pH 6.9) containing 10
    
    
    fluorescent reporter (DAPI).
  • Incubation: Add test compound (Aminofuran derivative) at varying concentrations (

    
    ) to the tubulin solution at 
    
    
    
    .
  • Initiation: Transfer to a

    
     plate reader.
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Data Analysis: The

    
     of the polymerization curve is compared to the DMSO control. A decrease in 
    
    
    
    indicates inhibition.

ADMET & Toxicity Profile

The "Achilles' heel" of aminofurans is metabolic stability.

  • Metabolic Liability: Simple 2-aminofurans are rapidly oxidized to cis-2-butene-1,4-dial derivatives, which are cytotoxic alkylating agents.

  • The Benzofuran Solution: Fusing the benzene ring (as in the data above) blocks the C-4/C-5 double bond, preventing the ring-opening reaction.

  • Comparison:

    • Nitrofurans: Genotoxic (Ames positive).

    • Simple Aminofurans: Hepatotoxic (Glutathione depletion).

    • Aminobenzofurans: Generally Ames negative; toxicity is manageable and comparable to standard chemotherapeutics like Doxorubicin.

References

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry. Link

  • Kamal, A., et al. (2011). Synthesis and biological evaluation of 2-aminobenzofuran derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a potent and selective antiproliferative agent. Journal of Medicinal Chemistry. Link

  • Kirsch, P., et al. (2020). Metabolic stability of furan vs. thiophene scaffolds in drug discovery. Current Medicinal Chemistry. Link

  • Galal, S. A., et al. (2009). Synthesis and biological evaluations of some benzofuran derivatives. Asian Journal of Chemistry. Link

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Comparative

A Comparative Guide to the Synthetic Efficiency of 3-Aminofuran Preparations

The 3-aminofuran scaffold is a privileged heterocyclic motif, integral to the architecture of numerous compounds in medicinal chemistry and materials science. Its unique electronic properties and capacity for diverse fun...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-aminofuran scaffold is a privileged heterocyclic motif, integral to the architecture of numerous compounds in medicinal chemistry and materials science. Its unique electronic properties and capacity for diverse functionalization make it a cornerstone for developing novel therapeutics and functional materials. However, the efficient construction of this valuable core remains a significant challenge in synthetic organic chemistry. This guide provides an in-depth, comparative analysis of prominent synthetic routes to 3-aminofurans, offering researchers, scientists, and drug development professionals a clear perspective on the strategic choices involved in their synthesis. We will move beyond mere procedural descriptions to dissect the underlying mechanistic principles, enabling a rational selection of methodology based on efficiency, scalability, and substrate scope.

Overview of Key Synthetic Strategies

The synthesis of 3-aminofurans can be broadly categorized into two major approaches: linear, stepwise constructions and convergent, multicomponent reactions.

  • Stepwise Syntheses typically involve the sequential formation of bonds to build the furan ring, often starting from acyclic precursors. These methods offer a high degree of control but can be lengthy and less atom-economical. Key examples include cyclizations of keto alkynol derivatives and reactions involving α-haloketones.

  • Multicomponent Reactions (MCRs) represent a more modern and efficient approach, where three or more starting materials are combined in a single pot to generate the 3-aminofuran core in a highly convergent manner. These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity.[1]

This guide will focus on a critical comparison of these strategies, providing the necessary data for an informed decision-making process.

Route Analysis I: Stepwise Cyclization Strategies

Stepwise methods provide a classic and often reliable means to access the 3-aminofuran core. We will examine two representative pathways.

Cyclization of Michael Adducts from Keto Alkynols

A versatile and efficient method for preparing 3-furylamines involves the Michael addition of an amine to an acyclic keto alkynol precursor, followed by an acid-catalyzed cyclization and dehydration.[2] This strategy allows for considerable flexibility in introducing substituents at various positions of the furan ring.

Mechanistic Rationale: The key to this process is the initial conjugate addition of a primary or secondary amine to the activated alkyne of the keto alkynol. This step forms an enaminone intermediate. The choice of a protecting group for the hydroxyl function, such as tetrahydropyranyl (THP), is critical to prevent unwanted side reactions during the Michael addition. Subsequent treatment with a mild acid, like trifluoroacetic acid (TFA), serves a dual purpose: it removes the THP protecting group and catalyzes the intramolecular cyclization of the liberated hydroxyl group onto the enaminone, followed by dehydration to yield the aromatic furan ring.[2]

Representative Experimental Protocol: Synthesis of 3-Morpholino-5-methylfuran [2]

  • Michael Addition: To 5-(tetrahydropyran-2-yloxy)pent-3-yn-2-one (1.0 mmol), add morpholine (1.0 mmol) dropwise at room temperature. The reaction is typically exothermic. Stir for 1 hour or until TLC analysis indicates complete consumption of the starting material. The crude enaminone product (4-morpholino-5-(tetrahydropyran-2-yloxy)pent-3-en-2-one) is obtained in near-quantitative yield and can often be used without further purification.

  • Deprotection and Cyclization: Dissolve the crude enaminone from the previous step in a suitable solvent (e.g., dichloromethane). Add trifluoroacetic acid (TFA) and stir at room temperature. The progress of the cyclization is monitored by GC or TLC.

  • Work-up: Upon completion, the reaction mixture is carefully neutralized with an aqueous alkaline solution (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the 3-aminofuran product.

Synthesis from α-Haloketones

The reaction between α-haloketones and various nucleophiles is a cornerstone of heterocyclic synthesis.[3] While direct condensation with ammonia or primary amines can be complex, they are often used with activated methylene compounds in multi-step sequences to build the furan ring. For instance, the condensation of pyridones with phenacyl bromide can yield fused 3-aminofuro[2,3-b]pyridine derivatives.[3] This highlights the utility of α-haloketones in constructing more complex, fused heterocyclic systems containing the 3-aminofuran motif.

Causality in Experimental Design: The high reactivity of the α-carbon in α-haloketones makes them potent electrophiles.[3] The choice of base and solvent is crucial to control the reaction pathway, favoring either direct substitution or elimination. In the context of furan synthesis, a base is typically used to deprotonate a suitable nucleophile (e.g., the active methylene group of a β-ketoester or malononitrile), which then attacks the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the furan ring.

Route Analysis II: Convergent Multicomponent Reactions (MCRs)

MCRs offer a powerful and efficient alternative to linear syntheses, aligning with the principles of green chemistry through high atom economy and reduced operational complexity.

Copper-Catalyzed A³ Coupling-Cyclization Cascade

A notable MCR for 3-aminofuran synthesis involves a one-pot, three-component reaction of a 2-ketoaldehyde (e.g., phenylglyoxal), a secondary amine, and a terminal alkyne.[4][5] This reaction is often catalyzed by simple and inexpensive copper salts, such as copper(I) iodide (CuI).[4]

Mechanistic Insights: This reaction is believed to proceed through a tandem A³ (aldehyde-amine-alkyne) coupling and intramolecular cyclization cascade.[4]

  • The copper catalyst activates the terminal alkyne, forming a copper acetylide.

  • Simultaneously, the 2-ketoaldehyde and the secondary amine condense to form an α-amino alkoxide intermediate.

  • The copper acetylide then attacks this intermediate.

  • The resulting propargyl-type intermediate undergoes an intramolecular 5-endo-dig cyclization, where the oxygen atom attacks the alkyne, to form the furan ring.

The use of ionic liquids like [bmim][PF₆] as the solvent can be advantageous, as it allows for easy recycling of the copper catalyst system.[4][5]

Representative Experimental Protocol: CuI-Catalyzed Synthesis of 2-Phenyl-3-morpholino-5-(p-tolyl)furan [4]

  • Reaction Setup: In a reaction vessel, combine phenylglyoxal (1.0 mmol), morpholine (1.2 mmol), 4-ethynyltoluene (1.5 mmol), and copper(I) iodide (10 mol%) in [bmim][PF₆] (2 mL).

  • Reaction Execution: Stir the mixture at 80 °C. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Add diethyl ether to precipitate the product. The ionic liquid/catalyst phase can be separated.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the pure 3-aminofuran.

Thiazolium-Mediated Multicomponent Reaction

An innovative approach utilizes N-heterocyclic carbenes (NHCs), generated in situ from thiazolium salts, to catalyze the reaction between an aldehyde, and dimethyl acetylenedicarboxylate (DMAD) to furnish highly functionalized 3-aminofurans.[6]

Mechanistic Pathway:

  • The thiazolium salt is deprotonated by a base (e.g., DBU) to form the active NHC catalyst.

  • The NHC adds to the aldehyde, initiating a sequence that involves addition to DMAD.

  • This leads to the formation of a spirocyclic intermediate.

  • Selective ring-opening of this intermediate followed by hydrolysis yields the final 3-aminofuran product.[6]

This method is notable for its unique tandem process that forms multiple C-C bonds and a C-O bond in a single, well-orchestrated sequence.[6]

Comparative Benchmarking

To facilitate a direct comparison, the key performance indicators for the discussed synthetic routes are summarized below. The data represents typical outcomes and may vary based on specific substrates and optimized conditions.

ParameterRoute 1: Keto Alkynol CyclizationRoute 2: α-Haloketone BasedRoute 3: Copper-Catalyzed MCRRoute 4: Thiazolium-Mediated MCR
Starting Materials Keto alkynols, Aminesα-Haloketones, Activated Methylene Compounds2-Ketoaldehydes, Amines, AlkynesThiazolium Salts, Aldehydes, DMAD
Typical Yield Excellent (often >90% for Michael addition)[2]Moderate to Good (highly substrate dependent)Good to Excellent (70-95%)[4]Good (up to 80%)
Reaction Steps 2-3 (including precursor synthesis)Multi-step1 (One-Pot)1 (One-Pot)
Atom Economy ModerateLow to ModerateHighHigh
Catalyst Acid (stoichiometric or catalytic)Base (often stoichiometric)CuI (catalytic, recyclable)Thiazolium Salt (catalytic)
Reaction Conditions Mild (RT to mild heating)Variable, can require heatingModerate (e.g., 80 °C)[4]Mild (RT)
Substrate Scope Broad amine scope, flexible substitution[2]Generally for fused systems[3]Good tolerance for various amines and alkynes[4]Dependent on aldehyde and thiazolium salt structure[6]
Key Advantage High flexibility and controlAccess to complex fused systemsHigh efficiency, operational simplicityNovel reactivity, access to highly functionalized products

Workflow Visualization

The contrasting strategic approaches of stepwise synthesis versus multicomponent reactions can be visualized as follows:

G cluster_0 Route 1: Stepwise Synthesis cluster_1 Route 3: Multicomponent Reaction (MCR) KetoAlkynol Keto Alkynol Precursor MichaelAdduct Enaminone Intermediate KetoAlkynol->MichaelAdduct + Amine Amine1 Amine Product1 3-Aminofuran MichaelAdduct->Product1 + Acid (Cyclization) Acid Acid Catalyst Ketoaldehyde 2-Ketoaldehyde Product2 3-Aminofuran Ketoaldehyde->Product2 + Catalyst (One Pot) Amine2 Amine Amine2->Product2 + Catalyst (One Pot) Alkyne Alkyne Alkyne->Product2 + Catalyst (One Pot) Catalyst CuI Catalyst

Caption: Comparative workflow of stepwise vs. multicomponent synthesis of 3-aminofurans.

Conclusion and Future Outlook

The synthesis of 3-aminofurans has evolved significantly, with modern multicomponent reactions offering substantial advantages in efficiency, atom economy, and operational simplicity over traditional stepwise methods.

  • For rapid library synthesis and lead discovery , copper-catalyzed or other MCRs are superior choices. They allow for the quick generation of a diverse array of analogs from simple, readily available starting materials. The CuI/[bmim]PF₆ system is particularly noteworthy for its recyclability, adding a green chemistry benefit.[4]

  • For total synthesis or when specific, complex substitution patterns are required , the control afforded by stepwise routes, such as the keto alkynol cyclization, remains highly valuable. This method's flexibility allows for precise modification at different positions of the furan core.[2]

The development of novel catalytic systems, particularly those using earth-abundant metals, and the expansion of the substrate scope for MCRs will continue to dominate future research. As the demand for structurally complex and diverse small molecules grows in drug discovery, the development of even more efficient and versatile routes to scaffolds like 3-aminofurans will remain a paramount objective for the synthetic chemistry community.

References

  • G. D. Kalyankar, S. R. Kulkarni, and R. C. Boruah, "Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions," National Institutes of Health, [Online]. Available: [Link]

  • C. Plaçais, M. Donnard, A. Panossian, J.-P. Vors, D. Bernier, S. Pazenok, and F. R. Leroux, "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization," Organic Letters, 2021, 23, 4915-4919. [Online]. Available: [Link]

  • Y. Hu, Y. Li, Y. Yang, H. Wang, and Z. Li, "One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones," Molecules, vol. 24, no. 12, p. 2187, Jun. 2019. [Online]. Available: [Link]

  • P. G. Reddy, K. S. Kumar, P. S. Reddy, and S. K. Sadu, "One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system," Royal Society of Chemistry, Aug. 2021. [Online]. Available: [Link]

  • ResearchGate, "Previous synthetic approaches to synthesize 3-aminofurans," ResearchGate, [Online]. Available: [Link]

  • R. I. L. Martins, S. F. A. D. Sousa, and P. A. F. Galvão, "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients," Pharmaceuticals, vol. 15, no. 12, p. 1548, Dec. 2022. [Online]. Available: [Link]

  • M. Kishor, "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds," Journal of Chemical and Pharmaceutical Research, vol. 9, no. 5, pp. 210-220, 2017. [Online]. Available: [Link]

  • Y. Wang, H. Wang, Z. Wang, Z. Yang, and L. Wang, "Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis," The Journal of Organic Chemistry, Feb. 2026. [Online]. Available: [Link]

  • A. R. Lingham, T. J. Rook, and H. M. Hugel, "Synthesis of Some 3-Furylamine Derivatives," Australian Journal of Chemistry, vol. 55, no. 12, pp. 795-798, 2002. [Online]. Available: [Link]

  • T. Horie, Y. Ouchi, H. Koide, and N. H. D. Vo, "Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy," RSC Advances, vol. 12, no. 48, pp. 31215-31219, Nov. 2022. [Online]. Available: [Link]

  • S. G. Shelke, S. B. Mhaske, and A. Kumar, "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies," ACS Omega, vol. 9, no. 14, pp. 15995-16057, Mar. 2024. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Furan synthesis," Organic Chemistry Portal, [Online]. Available: [Link]

  • ResearchGate, "2-Aminofurans and 3-Aminofurans," ResearchGate, Nov. 2025. [Online]. Available: [Link]

  • C. Ma, Y. Zhang, and J. Xi, "Thiazolium-Mediated Multicomponent Reactions: A Facile Synthesis of 3-Aminofuran Derivatives," Organic Letters, vol. 9, no. 19, pp. 3813-3815, 2007. [Online]. Available: [Link]

  • P. G. Reddy, K. S. Kumar, P. S. Reddy, and S. K. Sadu, "One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system," Organic & Biomolecular Chemistry, vol. 19, no. 33, pp. 7191-7195, 2021. [Online]. Available: [Link]

  • M. Braun, "Process for preparing alpha-halo-ketones," Google Patents, EP1293494B1, Mar. 2003. [Online].
  • A. J. M. Al-Majid, A. A. Al-Saeed, and T. A. M. Al-Howiriny, "Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy," RSC Advances, vol. 5, no. 52, pp. 41727-41735, 2015. [Online]. Available: [Link]

  • M. J. Johansson, "Synthetic Access to Aromatic α-Haloketones," Molecules, vol. 26, no. 1, p. 191, Jan. 2021. [Online]. Available: [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Products from Methyl 3-aminofuran-2-carboxylate Reactions

Introduction: The Versatile Scaffold and the Imperative of Validation Methyl 3-aminofuran-2-carboxylate is a deceptively simple molecule that serves as a powerful and versatile starting material in the synthesis of compl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold and the Imperative of Validation

Methyl 3-aminofuran-2-carboxylate is a deceptively simple molecule that serves as a powerful and versatile starting material in the synthesis of complex heterocyclic systems. Its unique arrangement of an amine, an ester, and a furan ring makes it a privileged scaffold for generating a diverse array of fused heterocycles, such as furopyridines and furopyrimidines, which are of significant interest in medicinal chemistry and materials science.[1][2][3] The biological activities and material properties of these final compounds are intrinsically linked to their precise chemical structures. Consequently, rigorous and unambiguous validation of reaction products is not merely a procedural formality but a cornerstone of scientific integrity and successful drug development.

This guide provides an in-depth comparison of analytical techniques for the validation of products derived from Methyl 3-aminofuran-2-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis for experimental choices and practical, field-proven protocols. We will explore the common synthetic pathways, compare the performance of various validation methods with supporting data, and provide detailed experimental workflows to ensure the confident structural elucidation of novel compounds.

The Synthetic Landscape: Common Reactions and Expected Products

The reactivity of Methyl 3-aminofuran-2-carboxylate is dominated by the nucleophilicity of the C3-amino group and its ability to participate in condensation and cyclization reactions. A primary application is in the construction of fused pyridine and pyrimidine rings, leading to valuable heterocyclic cores.

A prevalent synthetic strategy involves the condensation of the aminofuran with various dicarbonyl compounds or their equivalents. For instance, reaction with β-ketoesters or malonic acid derivatives can lead to the formation of furopyridinone systems. Similarly, reactions with compounds containing a urea or thiourea moiety can be employed to construct furopyrimidine scaffolds.[2][3][4][5] These reactions are often multi-step, one-pot procedures that can yield complex molecules with a high degree of atom economy.[6]

The Analytical Gauntlet: A Comparative Guide to Product Validation

Once a synthesis is complete, the crucial step of product validation begins. The choice of analytical technique is dictated by the information required, the complexity of the product mixture, and the available instrumentation. Here, we compare the most common and powerful techniques for the characterization of furan derivatives.[7][8]

Technique Principle Performance Limitations
1D NMR (¹H, ¹³C) Measures the magnetic properties of atomic nuclei to provide information on the chemical environment and connectivity of atoms.Excellent for confirming the presence of functional groups, determining proton and carbon counts, and getting a preliminary idea of the molecular structure.[9][10]Can suffer from signal overlap in complex molecules. Does not directly provide molecular weight information.
2D NMR (COSY, HSQC, HMBC) Correlates signals from different nuclei to establish through-bond connectivity.Essential for unambiguous structural elucidation of novel compounds by mapping out the entire molecular skeleton.[9][11][12]Requires more instrument time and expertise in data interpretation compared to 1D NMR.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.Provides precise molecular weight, which is a critical piece of validation data. High-resolution MS (HRMS) can confirm the elemental formula.[7][13]Isomer differentiation can be challenging without fragmentation studies (MS/MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components of a mixture by chromatography before they are introduced into the mass spectrometer.Ideal for analyzing reaction mixtures, assessing product purity, and quantifying components.[14][15][16]Matrix effects can sometimes suppress ion signals, affecting sensitivity.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.A quick and simple method to confirm the presence or absence of key functional groups (e.g., C=O, N-H).Provides limited information about the overall molecular structure.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in a sample.Provides an empirical formula that can be compared with the theoretical formula of the expected product.Requires a highly pure sample and does not provide structural information.

In-Depth Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.

Protocol 1: Unambiguous Structure Elucidation using 2D NMR

This workflow is the gold standard for determining the structure of a novel heterocyclic compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
  • Ensure the sample is completely dissolved to avoid shimming issues.

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess sample purity and identify proton signals.
  • Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

3. 2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is crucial for identifying adjacent protons in the furan and newly formed rings.[9][12]
  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is essential for assigning carbon resonances.[11][12]
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. This is the key experiment for connecting different fragments of the molecule and confirming the overall skeletal structure.[11][12]

4. Data Interpretation:

  • Use the ¹H and ¹³C spectra to identify all proton and carbon signals.
  • Use the HSQC/HMQC spectrum to link each proton to its directly attached carbon.
  • Use the COSY spectrum to trace out spin systems (chains of coupled protons).
  • Use the HMBC spectrum to piece together the molecular puzzle by identifying long-range H-C correlations. For example, a correlation from a proton on the furan ring to a carbon in the newly formed pyridine ring would confirm the fusion of the two rings.
Protocol 2: Purity Assessment and Molecular Weight Confirmation by HPLC-MS

This protocol is essential for analyzing the outcome of a reaction and confirming the molecular weight of the product.

1. Sample Preparation:

  • Prepare a stock solution of the crude or purified product at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[17]
  • Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase.[17]
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[17]

2. HPLC Method Development:

  • Column: A reversed-phase C18 column is a good starting point for most small organic molecules.[15]
  • Mobile Phase: A gradient of water (often with 0.1% formic acid for better ionization) and an organic solvent like acetonitrile or methanol.
  • Flow Rate: Typically 0.2-1.0 mL/min.
  • Injection Volume: 5-10 µL.
  • Detection: UV-Vis detector set to a wavelength where the compound is known to absorb, and the mass spectrometer.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) is common for this class of compounds. Run in both positive and negative ion modes to determine which gives a better signal.[17]
  • Mass Range: Scan a range that includes the expected molecular weight of the product.
  • Data Acquisition: Acquire data in full scan mode to see all ions present.

4. Data Analysis:

  • Analyze the chromatogram to determine the number of components in the sample and their relative peak areas, which gives an indication of purity.
  • Examine the mass spectrum of the peak of interest to find the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
  • Compare the observed mass-to-charge ratio with the calculated molecular weight of the expected product. For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the calculated mass.

Visualization of Workflows

General Synthetic and Validation Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation A Methyl 3-aminofuran-2-carboxylate + Reagents B Reaction (e.g., Condensation/Cyclization) A->B C Workup & Crude Product Isolation B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Purity Check (HPLC-MS) D->E F Molecular Weight Confirmation (MS) E->F G Structural Elucidation (1D/2D NMR) F->G H Final Validated Product G->H

Caption: A generalized workflow from synthesis to final product validation.

Decision Tree for Analytical Technique Selection

G Start Need to Validate Product Q1 Is the structure novel? Start->Q1 Q2 Is the reaction mixture complex? Q1->Q2 No A1 Full 1D & 2D NMR Analysis Q1->A1 Yes Q3 Is high purity confirmed? Q2->Q3 No A2 HPLC-MS for Purity & MW Q2->A2 Yes A3 HRMS for Formula Confirmation Q3->A3 Yes A4 1D NMR & MS sufficient Q3->A4 No, known compound A1->A3

Sources

Comparative

A Senior Application Scientist's Guide to the X-ray Crystallography of 3-Aminofuran-2-carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of methodologies for obtaining single-crystal X-ray diffraction data for 3-aminofuran-2-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of methodologies for obtaining single-crystal X-ray diffraction data for 3-aminofuran-2-carboxylate derivatives. Moving beyond a simple recitation of protocols, we will delve into the causal relationships behind experimental choices, offering field-proven insights to navigate the challenges of crystallization and structural analysis for this important class of heterocyclic compounds. Our focus is on building a robust, self-validating system for structural determination that integrates experimental rigor with a deep understanding of the underlying physicochemical principles.

The Structural Significance of the 3-Aminofuran-2-carboxylate Scaffold

The 3-aminofuran-2-carboxylate core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and steric features, arising from the interplay between the electron-donating amino group and the electron-withdrawing carboxylate on the furan ring, make it a versatile building block for novel therapeutics and functional materials.[1][2] An unambiguous determination of the three-dimensional atomic arrangement through Single-Crystal X-ray Diffraction (SCXRD) is paramount.[3] This technique provides precise data on bond lengths, bond angles, and, crucially, the intermolecular interactions that govern crystal packing and solid-state properties.[4][5] Understanding these interactions is critical for rational drug design, polymorphism screening, and the development of materials with tailored properties.

A Comparative Analysis of Crystallization Strategies

The primary obstacle in SCXRD is often the growth of a high-quality single crystal. For 3-aminofuran-2-carboxylate derivatives, success hinges on a systematic exploration of crystallization parameters. There is no universal solvent or method; rather, the optimal conditions are a bespoke solution dictated by the specific substitution pattern of the derivative.[6][7]

Foundational Techniques: Slow Evaporation vs. Vapor Diffusion

The two most common and effective starting points for crystallizing small organic molecules are Slow Evaporation and Vapor Diffusion. The choice between them is a strategic one based on the compound's solubility profile and the desired rate of supersaturation.

  • Slow Evaporation: This is the simplest technique, involving the slow removal of solvent from a nearly saturated solution.[6][8] It is often successful but can sometimes lead to rapid crystallization at the end of the process, potentially compromising crystal quality.[6]

    • Causality: This method works by steadily increasing the solute concentration as the solvent evaporates. The key is to control the evaporation rate. A vial covered with foil pierced by a needle allows for a slower, more controlled process than an open vial, generally yielding superior crystals.[6] Highly volatile solvents like dichloromethane or acetone should be used with caution as they can evaporate too quickly.[6]

  • Vapor Diffusion: This technique offers more precise control over the rate of crystallization. A solution of the compound is placed in a small, open vial, which is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[8][9][10] The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.

    • Causality: The gradual change in solvent composition provides a gentle path to supersaturation, which is ideal for the nucleation and growth of large, well-ordered crystals.[8][10] This method is particularly advantageous for milligram-scale quantities and for compounds that are sensitive to rapid changes in concentration.[9]

Experimental Data: A Comparative Overview

Direct comparative studies on the crystallization of a single 3-aminofuran-2-carboxylate derivative using multiple techniques are rare in the literature. However, by collating data from studies on structurally related furan derivatives, we can construct a valuable guide for experimental design.

Compound/Derivative ClassCrystallization MethodSolvent SystemTemperatureResulting Crystal QualityReference
Ethyl 5-(4-bromophenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylateSlow EvaporationEthanolRoom Temp.Suitable for SCXRD[11]
Phenolphthalein DerivativesSlow EvaporationMethanol or Methanol/WaterRoom Temp.Suitable for SCXRD[12]
3-(Propan-2-ylidene)benzofuran-2(3H)-oneNot SpecifiedNot Specified120(2) K (data collection)High-quality data obtained[13][14]
Generic Organic CompoundsVapor DiffusionChloroform (solvent), Acetonitrile (anti-solvent)Room Temp. or ColdOften yields high-quality crystals[7]
Generic Organic CompoundsSolvent Diffusion (Layering)Solvent 1 (solute dissolved), Solvent 2 (less dense anti-solvent)Room Temp.Good for mg-scale, air-sensitive compounds[9]

Insight: The data suggests that polar protic solvents like ethanol and methanol are excellent starting points for furan carboxylate derivatives, likely due to their ability to form hydrogen bonds which can stabilize the crystal lattice.[6] For derivatives with higher aromatic content, a binary system using a solvent like chloroform and an anti-solvent like a nitrile or an alkane is a logical next step.

Experimental Workflow: From Powder to Structure

This section provides a detailed, self-validating protocol for obtaining a crystal structure of a novel 3-aminofuran-2-carboxylate derivative.

Visualization of the Crystallization Workflow

The overall process can be visualized as a logical progression from material preparation to final structural analysis.

G cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization Trials cluster_eval Phase 3: Evaluation & Optimization cluster_xrd Phase 4: X-ray Diffraction A Synthesize & Purify Compound (>95% Purity) B Solubility Screening (Various Solvents) A->B Crucial First Step C Set up Slow Evaporation (e.g., Ethanol, Ethyl Acetate) B->C Parallel Approach D Set up Vapor Diffusion (e.g., CHCl3/Hexane) B->D Parallel Approach E Microscopic Inspection (Daily/Weekly) C->E D->E F Troubleshoot (Oil, Precipitate, Microcrystals) E->F If No Suitable Crystals G Mount Best Crystal E->G Select Crystal F->C Adjust Conditions H Data Collection (Diffractometer) G->H I Structure Solution & Refinement H->I

Caption: General workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Crystallization Protocol (Vapor Diffusion)

This protocol is recommended for its high degree of control and success rate with challenging compounds.

  • Purity is Paramount: Ensure the starting material is of high purity (>95%). Impurities can act as nucleation inhibitors or be incorporated into the lattice, degrading crystal quality. A minimum purity of 80-90% is recommended before attempting to grow XRD samples.[6]

  • Solvent Selection:

    • Identify a "good" solvent in which your compound is readily soluble (e.g., Chloroform, Dichloromethane, Ethyl Acetate).

    • Identify a "poor" or "anti-solvent" in which your compound is insoluble but which is miscible with the "good" solvent (e.g., Hexane, Heptane, Diethyl Ether). The anti-solvent should ideally be more volatile than the good solvent.[9][10]

  • Prepare the Solution: Dissolve 2-5 mg of your 3-aminofuran-2-carboxylate derivative in the minimum amount of the "good" solvent (typically 0.2-0.5 mL) in a small, narrow vial (e.g., a 4 mm NMR tube or a 1-dram vial). The goal is a solution that is nearly, but not fully, saturated.

  • Set up the Chamber: Pour 2-3 mL of the "anti-solvent" into a larger glass vial or beaker (the chamber).

  • Initiate Diffusion: Place the small vial containing your compound solution inside the larger chamber, ensuring the top of the small vial is open. Do not allow the liquids to mix directly.

  • Seal and Wait: Seal the outer chamber tightly with a cap or parafilm. Label it clearly and store it in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitor: Check for crystal growth daily using a microscope without disturbing the setup. High-quality crystals can take anywhere from a few days to several weeks to grow.

Troubleshooting Common Crystallization Failures

G Start Initial Crystallization Outcome Oil Oiling Out / Amorphous Oil Start->Oil Too fast Powder Amorphous Precipitate / Powder Start->Powder Too fast / Low solubility Micro Microcrystals / Needles Start->Micro Too many nucleation sites Success Single, Diffracting Crystal Start->Success Sol1 Action: Slow down diffusion (Lower Temp, Tighter Seal) Oil->Sol1 Sol2 Action: Use a more dilute solution Oil->Sol2 Powder->Sol2 Sol3 Action: Screen different solvents/ anti-solvents Powder->Sol3 Micro->Sol1 Sol4 Action: Use seeding with a microcrystal Micro->Sol4 Sol1->Start Re-attempt Sol2->Start Re-attempt Sol3->Start Re-attempt Sol4->Start Re-attempt

Caption: Decision tree for troubleshooting common crystallization problems.

Alternative and Complementary Structural Methods

While SCXRD is the gold standard for unambiguous structure determination, it is not always feasible if suitable crystals cannot be obtained.[3] In such cases, other techniques can provide crucial, albeit less definitive, structural information.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular interactions.Unambiguous and definitive structural proof.Requires high-quality single crystals, which can be difficult to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity (1H, 13C), through-space proximity (NOESY), conformation in solution.Provides data on the molecule's structure and dynamics in solution; does not require crystallization.Does not provide precise bond lengths or crystal packing information; structure is an interpretation of spectral data.
Powder X-ray Diffraction (PXRD) Provides a "fingerprint" of the crystalline solid; can determine unit cell parameters.Useful for phase identification, polymorphism screening; does not require large single crystals.Cannot solve a novel structure de novo; requires a known structure for indexing or comparison.
Computational (e.g., DFT) Theoretical geometry, bond parameters, conformational analysis.Provides insight into stable conformations and electronic properties.[15]The model is a theoretical prediction, not an experimental observation; must be validated by experimental data.
3D Electron Diffraction (3DED) Can determine structures from micro- or nanocrystals.A powerful alternative when SCXRD-quality crystals are unattainable.[16][17]Data resolution can be lower; technique is less widely available than SCXRD.[16]

Expert Insight: A synergistic approach is often most powerful. For example, using NMR to confirm the molecular connectivity and solution conformation can provide an excellent starting model for solving difficult structures from lower-resolution X-ray or electron diffraction data.[16]

Conclusion and Future Outlook

The definitive structural elucidation of 3-aminofuran-2-carboxylate derivatives via single-crystal X-ray diffraction is an enabling capability for drug discovery and materials science. Success is not a matter of chance but the result of a systematic and logical approach to crystallization. By understanding the causality behind different techniques—the controlled supersaturation of vapor diffusion versus the simplicity of slow evaporation—researchers can make informed decisions to overcome experimental hurdles.

The comparison with alternative methods like NMR and 3DED underscores that while SCXRD remains the gold standard, a multi-technique approach provides the most comprehensive structural understanding. As synthetic chemistry continues to produce ever more complex derivatives, the mastery of these analytical techniques will remain a critical skill for the modern research scientist.

References

  • 2-Aminofurans and 3-Aminofurans | Request PDF . (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity . (2022). PubMed. Retrieved February 7, 2026, from [Link]

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution . (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate . (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Guide for crystallization . (n.d.). EPFL. Retrieved February 7, 2026, from [Link]

  • Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from... . (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules . (2023). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM . (n.d.). Peak Proteins. Retrieved February 7, 2026, from [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity . (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Crystallisation Techniques . (2006). North Carolina State University. Retrieved February 7, 2026, from [Link]

  • Process for preparing aminofuranes. (2023). Google Patents.
  • Which is the best solvent for crystal growing and what are the tips for growing the crystals in solvent? . (2014). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein . (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . (2022). ACS Publications. Retrieved February 7, 2026, from [Link]

  • (PDF) Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate . (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one | Request PDF . (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Growing Crystals . (n.d.). Massachusetts Institute of Technology. Retrieved February 7, 2026, from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Intermolecular Forces Driving Hexamethylenetetramine Co-Crystal Formation, a DFT and XRD Analysis . (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one . (2014). Retrieved February 7, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3-aminofuran-2-carboxylate Hydrochloride

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-aminofuran-2-carboxylate hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. As this compound is a member of the aminofuran and hydrochloride salt chemical classes, this guide synthesizes best practices for these groups to provide a robust operational plan.

Immediate Safety and Hazard Assessment

Hazard Profile:

Based on related furan and amino compounds, Methyl 3-aminofuran-2-carboxylate hydrochloride should be handled as a substance that is:

  • Potentially Harmful if Swallowed or Inhaled: Similar to other aminocrotonates, it may be harmful if ingested.[1]

  • An Eye and Skin Irritant: Direct contact may cause irritation.[2]

  • Potentially Unstable: Aminofurans can be unstable, and the furan ring may be susceptible to opening under acidic conditions.[3][4]

Personal Protective Equipment (PPE):

Always handle Methyl 3-aminofuran-2-carboxylate hydrochloride in a well-ventilated area, preferably within a chemical fume hood.[5][6] The following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If working with the solid form outside of a fume hood, a respirator may be necessary to avoid inhaling dust.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Methyl 3-aminofuran-2-carboxylate hydrochloride waste falls into the category of non-halogenated organic waste .

Key Considerations:

  • Do not mix this waste with halogenated solvents (e.g., dichloromethane, chloroform).[6]

  • Keep aqueous and organic waste streams separate to facilitate proper disposal.

  • Solid and liquid waste should be collected in separate, clearly labeled containers.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-aminofuran-2-carboxylate hydrochloride.

start Start: Methyl 3-aminofuran-2-carboxylate hydrochloride Waste waste_type Is the waste solid or liquid? start->waste_type solid_quantity Small or large quantity of solid waste? waste_type->solid_quantity Solid liquid_quantity Small or large quantity of liquid waste? waste_type->liquid_quantity Liquid small_solid Small Solid Waste: - Collect in a labeled container. - Treat as hazardous waste. solid_quantity->small_solid Small large_solid Large Solid Waste: - Collect in a designated, sealed, and labeled hazardous waste container. solid_quantity->large_solid Large small_liquid Small Liquid Waste: - Absorb onto an inert material (e.g., vermiculite). - Dispose of as solid hazardous waste. liquid_quantity->small_liquid Small large_liquid Large Liquid Waste: - Collect in a designated, sealed, and labeled hazardous waste container for organic waste. liquid_quantity->large_liquid Large final_disposal Arrange for pickup by institutional EHS or a licensed hazardous waste contractor. small_solid->final_disposal large_solid->final_disposal small_liquid->final_disposal large_liquid->final_disposal

Caption: Decision workflow for the disposal of Methyl 3-aminofuran-2-carboxylate hydrochloride.

Step-by-Step Disposal Procedures

NEVER dispose of Methyl 3-aminofuran-2-carboxylate hydrochloride, in either solid or liquid form, down the sanitary sewer.[7][8]

For Small Quantities (Solid or Liquid):

  • Containment:

    • Solid: Carefully sweep the solid material into a designated, labeled waste container. Avoid generating dust.

    • Liquid: Absorb the liquid onto a non-reactive absorbent material, such as vermiculite or sand.

  • Collection: Place the contained solid or the absorbent material into a clearly labeled, sealed plastic bag or container for hazardous waste.[9]

  • Disposal: This container should then be placed in the laboratory's designated solid hazardous waste bin.

For Large Quantities (Solid or Liquid):

  • Waste Container: Use a designated and compatible hazardous waste container. For liquids, this is typically a "non-halogenated organic liquid" waste container.[5][6] Ensure the container is properly labeled with the chemical name and associated hazards.

  • Transfer: Carefully transfer the waste into the container, avoiding splashes or spills. This should be done in a chemical fume hood.

  • Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area for hazardous waste.[7][9] This area should be well-ventilated and away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Neutralization of Residual Acidity:

Given that the compound is a hydrochloride salt, solutions may be acidic. For dilute aqueous solutions containing residual amounts of the compound, neutralization may be considered in consultation with your institution's EHS guidelines.

  • Dilution: Always add acid to water, never the other way around.[10] Dilute the acidic solution with a large volume of cold water in a suitable container.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution.[10] The reaction is complete when fizzing stops.[10]

  • pH Check: Verify that the pH of the solution is between 5.5 and 10.5 before considering any further steps, which must be approved by your EHS department.[8]

Disposal of Contaminated Labware:

  • Empty any residual liquids into the appropriate liquid waste container.[11]

  • Rinse the contaminated labware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste.

  • Deface any labels on empty containers before disposal as regular trash, ensuring the cap is removed.[12]

  • Chemically contaminated sharps must be disposed of in a designated sharps container.[11]

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Small Spills (<1 L): If you are trained and have the appropriate PPE, confine the spill with absorbent material.[9] Clean the area with a suitable solvent and collect all cleanup materials in a sealed bag for hazardous waste disposal.[9]

  • Large Spills (>1 L): Evacuate the area immediately.[9] Alert your supervisor and contact your institution's EHS department or emergency response team.[9]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air.[2] If breathing is difficult, give oxygen.[2] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

By adhering to these procedures, you can ensure the safe and responsible disposal of Methyl 3-aminofuran-2-carboxylate hydrochloride, contributing to a secure and environmentally conscious laboratory environment.

References

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride.
  • Merck Millipore. (2024, July 1).
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • Standard Operating Procedure. (n.d.). Hydrochloric Acid.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Vanderbilt University Medical Center. (2023, October).
  • University of Wisconsin-La Crosse. (2019, February). Part G: Chemical Disposal Procedures.
  • ResearchGate. (2025, August 9). A Study of 2-Aminofurans.
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • Tokyo Chemical Industry. (2025, November 27). Safety Data Sheet: Methyl (1s,2R,3r,8S)
  • The Journal of Organic Chemistry. (2026, February 4).
  • American Elements. (n.d.).
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Cayman Chemical. (2025, August 22). Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid.
  • YouTube. (2020, August 21). Five Member Heterocycles Reactivity of Furan.
  • National Science Teaching Association. (2024, August 16).
  • National Institutes of Health. (2022, December 4). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction.
  • ResearchGate. (n.d.). Synthesis and reactivity of aminofuroxans.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Unknown. (2022, June 6). Appendix A Disposal Procedures by Chemical.

Sources

Handling

Personal protective equipment for handling Methyl 3-aminofuran-2-carboxylate hydrochloride

Executive Summary & Immediate Hazards Do not treat this compound as a generic organic salt. Methyl 3-aminofuran-2-carboxylate hydrochloride presents a dual-hazard profile: specific biological activity associated with the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazards

Do not treat this compound as a generic organic salt. Methyl 3-aminofuran-2-carboxylate hydrochloride presents a dual-hazard profile: specific biological activity associated with the aminofuran pharmacophore and the physicochemical hazards of an acidic hydrochloride salt.

Critical Storage & Handling Constraints:

  • Thermal Instability: Must be stored at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopic Risk: The HCl salt is prone to rapid moisture uptake, leading to hydrolysis and acidification. Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • GHS Classification: Warning.[1][2][3] H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Hazard Analysis & Risk Assessment

To select the correct PPE, we must understand the mechanism of injury.

Hazard VectorMechanism of ActionOperational Implication
Inhalation (Dust) The hydrochloride salt forms an acidic solution upon contact with mucous membranes (lungs/throat).High Risk. Standard surgical masks are insufficient. Engineering controls (Fume Hood) are mandatory.
Dermal Contact Aminofurans are lipophilic enough to penetrate skin; the HCl component causes immediate irritation/chemical burns if skin is moist.Medium Risk. Latex gloves are permeable to many organic esters. Nitrile is required.
Ocular Contact Fine particulates cause mechanical abrasion + chemical acidity (pH drop in the eye).High Risk. Safety glasses with side shields are the minimum; goggles preferred for powders.

Personal Protective Equipment (PPE) Matrix

This matrix defines the barrier protection required for standard laboratory handling (mg to g scale).

Body AreaStandard Protocol (Handling < 1g)Elevated Protocol (Handling > 1g or Generating Dust)Rationale
Respiratory Engineering Control: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Respirator: NIOSH-approved N95 or P100 half-mask if work must occur outside a hood (not recommended).Prevents inhalation of acidic particulates.
Hand Protection Material: Nitrile (0.11 mm / 4-5 mil).Technique: Single glove, inspect for pinholes.Material: Double-gloving (Nitrile over Nitrile) or Laminate film (Silver Shield) for prolonged contact.Technique: Change immediately upon splash.Nitrile offers superior chemical resistance to organic esters compared to latex.
Eye/Face ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles (Indirect Vent).Goggles seal against airborne dust that can bypass glasses.
Body Cotton Lab Coat (Snap closure), long pants, closed-toe shoes.Chemical-resistant apron (Tyvek or PVC) over lab coat.Prevents dust accumulation on street clothes.

Operational Protocols

Phase A: Preparation & Equilibration (The "Cold Chain" Rule)
  • Why: Opening a cold bottle in a humid lab causes water to condense inside. This ruins the reagent (hydrolysis of the ester) and creates a sticky, acidic paste.

  • Protocol:

    • Remove container from 2-8°C storage.

    • Place in a desiccator or leave on the bench sealed for 30-45 minutes .

    • Wipe the exterior dry before opening.

Phase B: Weighing & Transfer (Static Control)
  • Why: Dry HCl salts are prone to static charge, causing "fly-away" powder that contaminates the balance and user.

  • Protocol:

    • Engineering Control: Work inside a fume hood or powder containment enclosure.

    • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

    • Transfer: Do not dump powder. Use a micro-spatula. If the powder is clumpy (sign of moisture), break gently; do not grind vigorously (aerosol risk).

Phase C: Solubilization
  • Why: Dissolution can be slightly exothermic.

  • Protocol: Add the solid to the solvent, not vice versa. Vortex gently.

Visual Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling this compound, emphasizing the critical equilibration step often missed by junior researchers.

SafeHandling Start Start: Retrieve Reagent (2-8°C Storage) Equilibrate CRITICAL: Equilibrate to RT (30-45 mins sealed) Start->Equilibrate Prevent Condensation PPE_Check Don PPE: Nitrile Gloves + Lab Coat + Glasses Equilibrate->PPE_Check Inspect Inspect Physical State (Is it clumpy/wet?) Weighing Weighing Process (Use Static Control) Inspect->Weighing Free Flowing Powder Stop Stop: Do Not Use (Hydrolysis Risk) Inspect->Stop Sticky/Paste Hood_Check Verify Fume Hood Flow (80-100 fpm) PPE_Check->Hood_Check Hood_Check->Inspect Disposal Disposal: Solid Waste (Hazardous) Weighing->Disposal Excess/Cleanup

Figure 1: Operational workflow emphasizing the critical temperature equilibration step to prevent reagent degradation and exposure.

Emergency Response & Disposal

Spill Management (Solid State)
  • Evacuate: If a large amount (>10g) is spilled outside a hood, evacuate the immediate area to let dust settle (10 mins).

  • PPE: Don N95 respirator and double gloves.

  • Cleanup: Do not dry sweep (creates dust). Cover with wet paper towels (to dampen) or use a HEPA vacuum.

  • Neutralization: Wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize potential acidity, then water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. The HCl salt will lower ocular pH rapidly—speed is critical.

  • Skin Contact: Wash with soap and water. Do not use alcohol (increases skin permeability).

Waste Disposal
  • Classification: Hazardous Chemical Waste.

  • Segregation: Dispose of in "Solid Hazardous Waste" containers.

  • Incompatibility: Do not mix with strong oxidizers or strong bases (exothermic reaction/gas evolution).

References

  • PubChem. (2023). Compound Summary: Methyl 3-aminofuran-2-carboxylate.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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